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  • Product: 4-Methyl-6-nitro-benzothiazol-2-ylamine
  • CAS: 16586-51-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methyl-6-nitro-benzothiazol-2-ylamine

This guide provides a comprehensive technical overview of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing upon established pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document details the structure, synthesis, and potential biological relevance of this molecule, offering valuable insights for researchers and scientists in the field.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a fusion of benzene and thiazole, is a prominent scaffold in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzothiazole moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The introduction of substituents such as nitro and methyl groups can significantly modulate the biological activity of the parent molecule, making 4-Methyl-6-nitro-benzothiazol-2-ylamine a compound of considerable research interest.

Chemical Structure and Properties

The chemical structure of 4-Methyl-6-nitro-benzothiazol-2-ylamine is characterized by a benzothiazole core with a methyl group at position 4, a nitro group at position 6, and an amino group at position 2.

Systematic Name: 4-Methyl-6-nitro-1,3-benzothiazol-2-amine CAS Number: 16586-51-9 Molecular Formula: C₈H₇N₃O₂S Molecular Weight: 209.23 g/mol

The presence of the nitro group, a strong electron-withdrawing group, and the amino and methyl groups, which are electron-donating, creates a unique electronic environment within the molecule that likely influences its reactivity and biological interactions.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Melting Point>200 °C
AppearanceYellow to orange crystalline powder
SolubilitySparingly soluble in water; soluble in organic solvents like DMSO and DMF
pKa~3-4 (for the amino group)

Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

A plausible and efficient synthetic route to 4-Methyl-6-nitro-benzothiazol-2-ylamine involves the reaction of the appropriately substituted aniline, 3-methyl-4-nitroaniline, with a thiocyanating agent, followed by cyclization. This method is a well-established procedure for the synthesis of 2-aminobenzothiazoles.

Reaction Scheme:

G A 3-Methyl-4-nitroaniline D 4-Methyl-6-nitro-benzothiazol-2-ylamine A->D 1. KSCN 2. Br2, CH3COOH B Potassium Thiocyanate (KSCN) B->D C Bromine (Br2) in Acetic Acid C->D

Caption: Synthetic pathway to 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Detailed Experimental Protocol (Hypothetical):

Materials:

  • 3-Methyl-4-nitroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (10%)

  • Ammonium hydroxide solution

  • Ethanol

Procedure:

  • Thiocyanation of Aniline: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-methyl-4-nitroaniline (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium thiocyanate (2.2 equivalents) in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

  • Cyclization: To the stirred suspension, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. The reaction is exothermic, and the temperature should be carefully controlled to remain below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into a beaker of ice water. A yellow precipitate should form. Quench any unreacted bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

  • Isolation and Purification: Filter the crude product and wash it thoroughly with water. Resuspend the solid in water and neutralize with ammonium hydroxide solution to a pH of ~8. Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure 4-Methyl-6-nitro-benzothiazol-2-ylamine as a yellow crystalline solid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. While a complete set of experimental spectra for 4-Methyl-6-nitro-benzothiazol-2-ylamine is not publicly available, the following represents a combination of available experimental data and predicted spectral characteristics based on analogous structures.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum of 4-Methyl-6-nitro-benzothiazol-2-ylamine is available and provides key information about its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H stretching (amino group)
~3100-3000WeakAromatic C-H stretching
~1620StrongC=N stretching (thiazole ring)
~1580, 1480StrongAromatic C=C stretching
~1520, 1340StrongAsymmetric and symmetric NO₂ stretching
~1250MediumC-N stretching
~820StrongC-H out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ ~8.5 ppm (s, 1H): Aromatic proton at position 7. The deshielding is due to the adjacent nitro group.

  • δ ~7.8 ppm (s, 1H): Aromatic proton at position 5.

  • δ ~7.5 ppm (s, 2H): Protons of the amino group (-NH₂). This peak may be broad and its chemical shift can be concentration-dependent.

  • δ ~2.5 ppm (s, 3H): Protons of the methyl group (-CH₃).

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~168 ppm: C2 (carbon of the C=N bond in the thiazole ring).

  • δ ~155 ppm: C8a (bridgehead carbon).

  • δ ~145 ppm: C6 (carbon attached to the nitro group).

  • δ ~135 ppm: C4a (bridgehead carbon).

  • δ ~130 ppm: C4 (carbon attached to the methyl group).

  • δ ~120 ppm: C5.

  • δ ~115 ppm: C7.

  • δ ~18 ppm: C of the methyl group.

Mass Spectrometry (MS) (Predicted)

Electron Impact (EI) or Electrospray Ionization (ESI):

  • Molecular Ion (M⁺): m/z = 209 (corresponding to C₈H₇N₃O₂S).

  • Major Fragmentation Patterns: Loss of NO₂ (m/z = 163), loss of HCN from the thiazole ring, and other characteristic fragmentations of the benzothiazole core.

Potential Biological Activities and Applications

While specific biological studies on 4-Methyl-6-nitro-benzothiazol-2-ylamine are limited in the public domain, the benzothiazole scaffold is a well-known pharmacophore with a wide range of biological activities.

Antimicrobial Activity

Nitro-substituted benzothiazole derivatives have demonstrated significant antimicrobial properties. The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with microbial targets. It is plausible that 4-Methyl-6-nitro-benzothiazol-2-ylamine could exhibit activity against various bacterial and fungal strains. Further screening of this compound against a panel of clinically relevant microbes is warranted.

Anticancer Activity

The 2-aminobenzothiazole scaffold is present in several compounds with potent anticancer activity.[3][4] For instance, some derivatives have shown inhibitory effects on various cancer cell lines, including breast and lung cancer.[3] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The specific substitution pattern of 4-Methyl-6-nitro-benzothiazol-2-ylamine makes it an interesting candidate for anticancer drug discovery programs.

Other Potential Applications

Derivatives of 2-aminobenzothiazole have also been investigated for their potential as:

  • Enzyme inhibitors (e.g., kinase inhibitors)

  • Anticonvulsant agents

  • Anti-inflammatory agents

The unique electronic and structural features of 4-Methyl-6-nitro-benzothiazol-2-ylamine suggest that it could be a valuable lead compound for the development of novel therapeutics in these areas.

Future Directions and Conclusion

4-Methyl-6-nitro-benzothiazol-2-ylamine is a fascinating molecule with significant potential for further investigation. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and predicted spectroscopic characteristics, alongside a discussion of its potential biological activities based on the well-established pharmacology of the benzothiazole scaffold.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol.

  • Full experimental characterization using modern spectroscopic techniques (NMR, HRMS).

  • Comprehensive in vitro and in vivo evaluation of its biological activities, particularly its antimicrobial and anticancer potential.

  • Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogues.

By systematically exploring the chemistry and biology of 4-Methyl-6-nitro-benzothiazol-2-ylamine, the scientific community can unlock its full potential in the quest for novel and effective therapeutic agents.

References

  • Benchchem. 4-Methyl-6-nitro-benzothiazol-2-ylamine.

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

  • PubChem. 2-Amino-4-methylbenzothiazole.

  • PubChem. 2-Amino-6-nitrobenzothiazole.

  • Sigma-Aldrich. 2-Amino-6-nitrobenzothiazole.

  • ChemDiv. Compound methyl 4-[(4-methyl-6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate.

  • ACS Omega. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.

  • NIST WebBook. 2-Benzothiazolamine, 4-methyl-.

  • SpectraBase. 2-N-(4-AMINOPHENYL)-6-NITRO-BENZOTHIAZOLE.

  • ChemicalBook. 4-METHOXY-6-NITRO-BENZOTHIAZOL-2-YLAMINE.

  • PubMed Central. Benzothiazole derivatives as anticancer agents.

  • Google Patents. Process for the preparation of 4-methyl-2-amino-benzothiazole.

  • PubMed. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity.

  • Taylor & Francis Online. Benzothiazole derivatives as anticancer agents.

  • ResearchGate. Synthesis of New 4‐Benzothiazolylamino‐6‐methyl pyran‐2‐ones and their Antibacterial Activity.

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl.

  • ChemicalBook. 2-Benzothiazolamine(136-95-8) 1H NMR spectrum.

  • ResearchGate. Synthesis of 4-Triazolylamino- and 4-Benzothiazolylamino-3-nitro-2H-[1]-Benzopyran-2-ones and their Antimicrobial Activity.

  • PubMed Central. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation.

  • ChemBK. 2-Amino-4-methylbenzothiazole.

  • Google Patents. Process for the preparation of 2-aminobenzothiazoles.

  • PubChem. 2-Amino-6-methylbenzothiazole.

  • ResearchGate. CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS.

  • PubMed Central. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

  • ScienceDirect. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.

  • ChemicalBook. 2-Amino-6-nitrobenzothiazole.

  • MDPI. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity.

  • RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity.

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Exploratory

Introduction: The Benzothiazole Scaffold in Drug Discovery

An In-Depth Technical Guide to 4-Methyl-6-nitro-benzothiazol-2-ylamine and its Core Scaffold A Note on Compound Identification: An extensive search for the specific Chemical Abstracts Service (CAS) number for 4-Methyl-6-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-6-nitro-benzothiazol-2-ylamine and its Core Scaffold

A Note on Compound Identification: An extensive search for the specific Chemical Abstracts Service (CAS) number for 4-Methyl-6-nitro-benzothiazol-2-ylamine did not yield a dedicated entry. This suggests that the compound may be a novel or less-common derivative. This guide will, therefore, focus on the closely related and well-documented parent compound, 2-Amino-6-nitrobenzothiazole (CAS: 6285-57-0) , as a foundational model. The principles, synthesis, and properties discussed herein provide a strong predictive framework for the target molecule.

The benzothiazole nucleus, a bicyclic system comprising a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1] The electronic properties conferred by the heterocyclic system, combined with the potential for diverse substitutions on the benzene ring, make it a privileged scaffold for interacting with various biological targets. The subject of this guide, 4-Methyl-6-nitro-benzothiazol-2-ylamine, represents a specific iteration of this versatile core, featuring an electron-donating methyl group and a potent electron-withdrawing nitro group, which are expected to significantly modulate its physicochemical and biological characteristics.

Physicochemical and Structural Properties

While experimental data for 4-Methyl-6-nitro-benzothiazol-2-ylamine is not available, we can predict its properties based on its constituent parts and the known data for 2-Amino-6-nitrobenzothiazole.

cluster_0 4-Methyl-6-nitro-benzothiazol-2-ylamine C1 C C2 C C1->C2 S1 S C1->S1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C8 CH₃ C4->C8 C6 C C5->C6 C6->C1 N3 NO₂ C6->N3 C7 C S1->C7 N1 N N1->C2 C7->N1 N2 NH₂ C7->N2

Caption: Chemical structure of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Table 1: Predicted and Known Physicochemical Properties

PropertyValue for 2-Amino-6-nitrobenzothiazolePredicted Impact for 4-Methyl-6-nitro-benzothiazol-2-ylamine
CAS Number 6285-57-0[2][3][4][5]Not Assigned
Molecular Formula C₇H₅N₃O₂S[3][4]C₈H₇N₃O₂S
Molecular Weight 195.20 g/mol [2][4]209.23 g/mol
Appearance Orange crystals or yellow powder[3][4]Likely a yellow to orange solid
Melting Point 247-249 °C[5]Expected to be in a similar high range
Solubility Insoluble in water[3]Expected to have low water solubility
XLogP3 2.1[3]Slightly higher due to the methyl group

The introduction of a methyl group at the 4-position is expected to increase the lipophilicity (higher XLogP3) and slightly increase the molecular weight. The core chromophore remains largely the same, suggesting a similar colored solid.

Synthesis and Mechanistic Insights

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry. A common and effective method is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, which facilitates the electrophilic cyclization.

Proposed Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

This synthesis adapts the known procedures for producing 2-amino-6-nitrobenzothiazole from 4-nitroaniline.[6] The key modification is the use of 4-methyl-3-nitroaniline as the starting precursor.

G A 4-Methyl-3-nitroaniline C Intermediate Thiourea Derivative A->C + KSCN B Potassium Thiocyanate (KSCN) B->C E Electrophilic Cyclization C->E + Br₂ D Bromine (Br₂) in Acetonitrile D->E F 4-Methyl-6-nitro-benzothiazol-2-ylamine E->F Intramolecular Ring Closure

Caption: Proposed synthesis pathway for 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Causality and Experimental Rationale:

  • Thiourea Formation: The reaction is initiated by the nucleophilic attack of the aniline's amino group on the carbon atom of the thiocyanate ion. This step is often performed in a polar solvent like acetonitrile to dissolve the reactants.[6]

  • Electrophilic Cyclization: Bromine is introduced to act as an oxidizing agent. It facilitates the formation of a sulfenyl bromide intermediate, which is a potent electrophile. The subsequent intramolecular electrophilic attack by the benzene ring onto the sulfur atom leads to the closure of the thiazole ring. This reaction is typically conducted at low temperatures (0°C) to control the reactivity of bromine and minimize side reactions.[6]

  • Work-up and Purification: The reaction mixture is usually quenched with water, and the pH is adjusted to neutralize any acid formed and precipitate the free amine product. Recrystallization from a suitable solvent like ethanol is employed to obtain the purified compound.[6]

Detailed Experimental Protocol (Predictive)
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methyl-3-nitroaniline (2 mmol) in 15 mL of acetonitrile. In a separate beaker, dissolve potassium thiocyanate (8 mmol) in 15 mL of acetonitrile.

  • Initial Reaction: Add the potassium thiocyanate solution to the aniline solution. Cool the mixture to 0°C in an ice-salt bath and stir mechanically for 30 minutes.

  • Bromination: Slowly add a solution of bromine (4 mmol) in 3 mL of acetonitrile dropwise via the dropping funnel. Maintain the temperature below 0°C throughout the addition.

  • Cyclization: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 100 mL of cold water with stirring. Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Spectroscopic Characterization (Predictive)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic methods. The expected data can be inferred from known spectra of similar benzothiazole derivatives.[7][8][9][10]

G cluster_workflow Analytical Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesized Product purify Purification (Recrystallization) start->purify confirm_purity Purity Check (TLC, Melting Point) purify->confirm_purity nmr NMR (¹H, ¹³C) confirm_purity->nmr ir FT-IR confirm_purity->ir ms Mass Spectrometry confirm_purity->ms elucidate Structure Elucidation nmr->elucidate ir->elucidate ms->elucidate report Final Report elucidate->report

Caption: Standard workflow for the characterization of a synthesized compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations for 4-Methyl-6-nitro-benzothiazol-2-ylamineRationale
¹H NMR - Singlet for -CH₃ (~2.4 ppm)- Singlet for aromatic H at C5 (~8.0-8.2 ppm)- Singlet for aromatic H at C7 (~7.8-8.0 ppm)- Broad singlet for -NH₂ (~7.5 ppm)The methyl protons will appear as a singlet. The two aromatic protons will be singlets due to their isolation. The amino protons are typically broad and exchangeable.
¹³C NMR - Signal for -CH₃ (~20 ppm)- Signals for aromatic carbons (110-155 ppm)- Signal for C=N (~165-170 ppm)The chemical shifts are characteristic of the functional groups present in the benzothiazole core.
FT-IR (cm⁻¹) - N-H stretch (~3300-3400)- Aromatic C-H stretch (~3000-3100)- C=N stretch (~1640)- NO₂ asymmetric stretch (~1500-1550)- NO₂ symmetric stretch (~1300-1350)These absorption bands correspond to the key functional groups: amine, aromatic ring, imine, and nitro group.[11]
Mass Spec. - Molecular Ion Peak [M]⁺ at m/z = 209- Protonated Molecular Ion [M+H]⁺ at m/z = 210The mass-to-charge ratio will confirm the molecular weight of the compound.

Applications in Research and Drug Development

The benzothiazole scaffold is a recurring motif in compounds with significant pharmacological activity. The specific substitutions on 4-Methyl-6-nitro-benzothiazol-2-ylamine suggest several promising avenues for investigation.

  • Anticancer Agents: The 6-nitro substituent is a common feature in many potent anticancer benzothiazoles. This group can enhance activity through various mechanisms, including bioreductive activation in hypoxic tumor environments.

  • Antimicrobial Agents: Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[11] The introduction of methyl and nitro groups can modulate the lipophilicity and electronic properties, potentially leading to enhanced antimicrobial efficacy.

  • Dye Intermediates: As noted for 2-amino-6-nitrobenzothiazole, these compounds are important intermediates in the synthesis of azo dyes.[5]

Safety and Handling

Based on the safety data for 2-Amino-6-nitrobenzothiazole, the target compound should be handled with care.

  • Hazards: It is predicted to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[3][4]

  • Handling Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[3]

Conclusion

While 4-Methyl-6-nitro-benzothiazol-2-ylamine is not a cataloged compound with an assigned CAS number, its synthesis and properties can be reliably predicted from its well-known analogue, 2-Amino-6-nitrobenzothiazole. The synthetic route is straightforward, and the compound holds potential for further investigation in medicinal chemistry and materials science. This guide provides a comprehensive technical framework for its synthesis, characterization, and potential applications, grounded in the established chemistry of the benzothiazole scaffold.

References

  • Huffmann, C. W. (1958). J.Org. Chem. 23, 727-729.
  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Amino-6-Nitro Benzothiazole. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

  • Himaja, M., et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Retrieved from [Link]

  • Vicini, P., et al. (2006). 2-Aminobenzothiazole derivatives. Université catholique de Louvain.
  • Wanjari, P., et al. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 4-Methyl-6-nitro-benzothiazol-2-ylamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a substituted benzothiazole derivative of signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a substituted benzothiazole derivative of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its probable chemical and physical properties, outlines a plausible synthetic route, and discusses its potential biological activities and applications. This analysis is grounded in the well-established chemistry of the 2-aminobenzothiazole scaffold and the known effects of methyl and nitro group substitutions. By examining structurally related analogs, this guide aims to provide a valuable resource for researchers investigating this and similar compounds.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a bicyclic structure composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention due to their diverse pharmacological activities. Historically, these compounds were investigated as central muscle relaxants and were found to modulate glutamate neurotransmission.[1] Modern research has expanded their therapeutic potential to include antimicrobial, anticancer, and anthelmintic applications.[1] The versatility of the 2-amino group as a synthetic handle allows for the facile introduction of various substituents, enabling the fine-tuning of their biological and physicochemical properties.[1]

Physicochemical Properties: An Extrapolated View

Inferred Properties of 4-Methyl-6-nitro-benzothiazol-2-ylamine
PropertyInferred Value/DescriptionRationale
Molecular Formula C8H7N3O2SBased on the chemical structure.
Molecular Weight 209.23 g/mol Calculated from the molecular formula.
Appearance Likely a yellow or orange crystalline powder.2-Amino-6-nitrobenzothiazole is described as a yellow to orange powder. The methyl group is unlikely to significantly alter the chromophore.[2][3]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like acetone, ethanol, and DMSO.The parent compound, 2-amino-6-nitrobenzothiazole, is sparingly soluble in water. The addition of a methyl group will likely decrease aqueous solubility further.[2][3]
Melting Point Predicted to be a high-melting solid.2-Amino-6-nitrobenzothiazole has a high melting point (247-249 °C). The methyl group may slightly alter this, but it is expected to remain a stable solid at room temperature.[3]
Stability Stable under normal laboratory conditions.Benzothiazole derivatives are generally stable. Should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[2]
Spectroscopic Characteristics (Predicted)
  • 1H NMR: The spectrum would likely show a singlet for the methyl group protons, signals for the aromatic protons on the benzothiazole ring system, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl group and the electron-withdrawing nitro group.

  • 13C NMR: The spectrum would display signals for the methyl carbon, the aromatic carbons, and the carbons of the thiazole ring.

  • IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole ring, and the characteristic symmetric and asymmetric stretches of the nitro group. The IR spectrum of a related compound, N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine, shows characteristic peaks for Ar-CH stretch (3071 cm-1), N=CH (1645 cm-1), and NO2 (1325 cm-1).[1]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine would involve a multi-step process starting from a substituted aniline. A common route for the synthesis of 2-aminobenzothiazoles is the reaction of an aniline with potassium thiocyanate in the presence of bromine.

Diagram: Proposed Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

G cluster_0 Step 1: Thiocyanation cluster_1 Step 2: Cyclization 3-methyl-5-nitroaniline 3-Methyl-5-nitroaniline KSCN_Br2 KSCN, Br₂ in Acetic Acid 3-methyl-5-nitroaniline->KSCN_Br2 Intermediate Thiocyanated Intermediate KSCN_Br2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Target_Molecule 4-Methyl-6-nitro- benzothiazol-2-ylamine Cyclization->Target_Molecule

Caption: A two-step synthetic approach to the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of substituted 2-aminobenzothiazoles.

Materials:

  • 3-Methyl-5-nitroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-Methyl-5-nitroaniline in glacial acetic acid.

  • Addition of Thiocyanate: Add a solution of potassium thiocyanate in glacial acetic acid to the aniline solution.

  • Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid through the dropping funnel, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition of bromine is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Neutralization and Precipitation: Neutralize the aqueous solution with a 10% sodium hydroxide solution until a precipitate is formed.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it. Recrystallize the crude product from ethanol to obtain pure 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Reactivity Profile

The reactivity of 4-Methyl-6-nitro-benzothiazol-2-ylamine is dictated by the functional groups present:

  • 2-Amino Group: The primary amine at the 2-position is a key site for further functionalization. It can undergo reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives.[1]

  • Benzothiazole Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing methyl and nitro groups.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, providing another handle for further chemical modifications.

Potential Biological Activity and Applications

The combination of the 2-aminobenzothiazole core with a methyl and a nitro group suggests several potential areas of biological activity.

Antimicrobial Activity

Many nitro-substituted heterocyclic compounds exhibit antimicrobial properties. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules. The parent compound, 2-amino-6-nitrobenzothiazole, has been used as a precursor for Schiff bases that have shown antibacterial activity against Staphylococcus aureus and Escherichia coli.[1] It is plausible that 4-Methyl-6-nitro-benzothiazol-2-ylamine would also possess or be a valuable intermediate for compounds with antimicrobial activity.

Anticancer Activity

The benzothiazole scaffold is present in several compounds with demonstrated anticancer activity. The presence of hydrophobic moieties and specific functional groups like -NH₂, -OH, and -Cl on the benzothiazole ring has been correlated with cytotoxic activity against various cancer cell lines.[1] The introduction of a nitro group can sometimes enhance this activity.

Anthelmintic Activity

Derivatives of 2-aminobenzothiazole have been investigated for their anthelmintic properties. In a study on substituted benzothiazoles, the nitro-substituted derivative showed promising activity.

Safety and Handling

While specific toxicity data for 4-Methyl-6-nitro-benzothiazol-2-ylamine is unavailable, information on structurally similar compounds provides a basis for safe handling.

  • 2-Amino-6-nitrobenzothiazole: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

  • 2-Amino-4-methylbenzothiazole: This compound is harmful if swallowed.[4]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.[3][4]

Conclusion

4-Methyl-6-nitro-benzothiazol-2-ylamine represents a promising, yet underexplored, molecule within the versatile class of 2-aminobenzothiazole derivatives. Based on the established chemistry of its structural analogs, it is predicted to be a stable, crystalline solid with potential applications in the development of novel antimicrobial and anticancer agents. The synthetic pathway outlined in this guide offers a practical approach for its preparation, opening avenues for further investigation into its chemical and biological properties. As with any novel compound, thorough experimental characterization and toxicological evaluation are essential next steps for any research program focused on this molecule.

References

  • In the present study, we have reported the synthesis, spectral studies and biological evaluation of schiff base derivatives of benzothiazole for antimicrobial activity moiety. Thus condensation of 6-nitrobenzo[d]thiazol-2- amine (4) with appropriate aromatic aldehydes afforded N-(2, 5-dimethoxybenzylidene)-6-nitrobenzo[d]thiazol-2- amine (5 a-d). Research Journal of Pharmaceutical, Biological and Chemical Sciences, [Link]

  • 2-Amino-4-methylbenzothiazole. PubChem, [Link]

  • 2-Amino-6-nitrobenzothiazole. PubChem, [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

Foreword: The Significance of the Benzothiazole Scaffold The benzothiazole nucleus is a cornerstone in medicinal chemistry and materials science, bestowing unique physicochemical properties upon molecules that contain it...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry and materials science, bestowing unique physicochemical properties upon molecules that contain it. As researchers and drug development professionals, our interest in specific derivatives, such as 4-Methyl-6-nitro-benzothiazol-2-ylamine, stems from its potential as a versatile building block for novel therapeutic agents and functional materials. The strategic placement of the methyl, nitro, and amino groups on this scaffold offers multiple points for further chemical modification, enabling the exploration of a vast chemical space. This guide provides a comprehensive, technically-grounded exposition of a reliable synthetic route to this valuable compound, emphasizing not just the procedural steps, but the underlying chemical principles that ensure a successful and reproducible outcome.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry, with several methodologies available.[1] For the specific synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a judicious choice of starting materials and reaction sequence is paramount to achieving high yield and purity. The most logical and efficient pathway commences with a commercially available or readily synthesized substituted aniline, followed by a one-pot thiocyanation and subsequent intramolecular cyclization.

This guide will focus on a robust and widely applicable method: the oxidative cyclization of a substituted aniline using an alkali metal thiocyanate and an oxidizing agent, such as bromine.[2] This approach is favored for its operational simplicity and the directness with which it furnishes the desired benzothiazole ring system.

Our synthetic strategy is a two-step process, beginning with the synthesis of the key starting material, 4-methyl-2-nitroaniline, followed by its conversion to the target molecule.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 4-Methyl-2-nitroaniline

The synthesis of 4-methyl-2-nitroaniline can be achieved through the nitration of p-toluidine, with a preliminary acetylation step to protect the amino group and direct the nitration to the ortho position.

Step 1: Acetylation of p-Toluidine

  • In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • To the flask, add p-toluidine (10.7 g, 0.1 mol) and toluene (50 mL).

  • With gentle stirring, add acetic anhydride (10.2 g, 0.1 mol) dropwise from the dropping funnel. An exothermic reaction will be observed. Maintain the temperature below 80°C by using a water bath if necessary.

  • After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid N-acetyl-p-toluidine by vacuum filtration and wash with cold petroleum ether.

  • The crude product can be recrystallized from ethanol/water to yield a pure white solid.

Step 2: Nitration of N-Acetyl-p-toluidine

  • In a 250 mL beaker, carefully add the dried N-acetyl-p-toluidine (7.45 g, 0.05 mol) to concentrated sulfuric acid (20 mL) in small portions, with stirring, while cooling in an ice-salt bath to maintain the temperature below 10°C.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (4 mL) to concentrated sulfuric acid (6 mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of N-acetyl-p-toluidine, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture slowly onto crushed ice (ca. 200 g) with constant stirring.

  • The precipitated N-(4-methyl-2-nitrophenyl)acetamide is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis to 4-Methyl-2-nitroaniline

  • Transfer the crude N-(4-methyl-2-nitrophenyl)acetamide to a 250 mL round-bottom flask and add a solution of 70% sulfuric acid (50 mL).

  • Heat the mixture to reflux for 30-45 minutes until a clear solution is obtained.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (200 mL).

  • Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is alkaline, which will precipitate the 4-methyl-2-nitroaniline as a yellow solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to yield pure 4-methyl-2-nitroaniline.[3][4]

Part 2: Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

This one-pot procedure involves the in-situ formation of a thiourea derivative from 4-methyl-2-nitroaniline, followed by oxidative cyclization.

Step 1: One-Pot Thiocyanation and Oxidative Cyclization

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methyl-2-nitroaniline (7.6 g, 0.05 mol) and ammonium thiocyanate (4.56 g, 0.06 mol) in glacial acetic acid (100 mL).

  • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and formation of the corresponding thiourea intermediate in situ.

  • Cool the reaction mixture in an ice bath to 10-15°C.

  • In a separate beaker, prepare a solution of bromine (2.6 mL, 0.05 mol) in glacial acetic acid (20 mL).

  • Add the bromine solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature between 10-15°C.[5]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.

  • Pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.

  • A yellow precipitate of 4-Methyl-6-nitro-benzothiazol-2-ylamine will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid and salts.

  • The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture to afford the final product as a crystalline solid.

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Product
Part 1
Acetylationp-ToluidineAcetic anhydrideTolueneReflux0.5N-Acetyl-p-toluidine
NitrationN-Acetyl-p-toluidineConc. HNO₃, Conc. H₂SO₄-<101N-(4-methyl-2-nitrophenyl)acetamide
HydrolysisN-(4-methyl-2-nitrophenyl)acetamide70% H₂SO₄, NaOHWaterReflux0.5-0.754-Methyl-2-nitroaniline
Part 2
Cyclization4-Methyl-2-nitroanilineNH₄SCN, Br₂Glacial Acetic Acid10-15 then RT2.54-Methyl-6-nitro-benzothiazol-2-ylamine

Reaction Workflow Diagram

SynthesisWorkflow p_toluidine p-Toluidine acetylation Acetylation (Acetic anhydride) p_toluidine->acetylation n_acetyl N-Acetyl-p-toluidine acetylation->n_acetyl nitration Nitration (HNO₃, H₂SO₄) n_acetyl->nitration nitro_acetyl N-(4-methyl-2-nitrophenyl)acetamide nitration->nitro_acetyl hydrolysis Hydrolysis (H₂SO₄, NaOH) nitro_acetyl->hydrolysis start_material 4-Methyl-2-nitroaniline hydrolysis->start_material cyclization One-Pot Thiocyanation & Cyclization (NH₄SCN, Br₂) final_product 4-Methyl-6-nitro- benzothiazol-2-ylamine cyclization->final_product start_material_ref->cyclization

Caption: Synthetic workflow for 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Mechanistic Insights and Rationale

The synthesis of 2-aminobenzothiazoles from anilines via thiocyanation and cyclization is a classic example of electrophilic aromatic substitution followed by an intramolecular nucleophilic attack. The reaction with ammonium thiocyanate and bromine in an acidic medium is believed to proceed through the in-situ formation of thiocyanogen, (SCN)₂, a potent electrophile.[6]

The electron-donating amino group of the aniline derivative directs the electrophilic attack of the thiocyanogen to the para position. The resulting thiocyanate intermediate is then primed for cyclization. The lone pair of electrons on the sulfur atom of the thiocyanate group attacks the carbon atom ortho to the amino group, facilitated by the electron-rich nature of the aromatic ring. The subsequent loss of a proton and tautomerization leads to the formation of the stable 2-aminobenzothiazole ring system.

The choice of bromine as the oxidizing agent is crucial for the formation of thiocyanogen from the thiocyanate salt. Glacial acetic acid serves as an excellent solvent for this reaction, as it is polar enough to dissolve the reactants and facilitates the electrophilic substitution on the aromatic ring.

Conclusion

This in-depth technical guide provides a robust and reproducible synthetic pathway for 4-Methyl-6-nitro-benzothiazol-2-ylamine. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers, scientists, and drug development professionals can confidently produce this valuable compound for their research and development endeavors. The strategic insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower the user to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other novel benzothiazole derivatives.

References

  • Jitender K. M., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • How I can synthesis 2- aminobenzothiazole. (2020, January 31). Retrieved from [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021, May 12). Retrieved from [Link]

  • How I can synthesis 2- aminobenzothiazole. (2020, January 31). Retrieved from [Link]

  • 5.1.5. Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Retrieved from [Link]

  • Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. (n.d.). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 4-Methyl-6-nitro-1,3-benzothiazol-2-amine

Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-methyl-6-nitro-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal and materials c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-methyl-6-nitro-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will delve into its chemical identity, a robust synthesis protocol grounded in established reaction mechanisms, its anticipated physicochemical properties, and its potential applications based on the well-documented bioactivity of the 2-aminobenzothiazole scaffold.

Chemical Identity and Nomenclature

The structural foundation of this molecule is the benzothiazole ring system, a bicyclic structure formed by the fusion of a benzene ring and a thiazole ring. The nomenclature specifies the precise arrangement of its functional groups.

  • IUPAC Name: 4-methyl-6-nitro-1,3-benzothiazol-2-amine

  • Core Structure: 2-Aminobenzothiazole

  • Substituents:

    • A methyl group (-CH₃) at position 4.

    • A nitro group (-NO₂) at position 6.

    • An amine group (-NH₂) at position 2.

The numbering of the benzothiazole ring system begins at the sulfur atom (position 1), proceeds to the nitrogen (position 3), and then around the benzene ring.

IdentifierValueSource
Molecular Formula C₈H₇N₃O₂SCalculated
Molecular Weight 209.23 g/mol Calculated
Canonical SMILES Cc1cc(cc2c1nc(N)s2)[O-]Predicted
Parent Compound CAS 1477-42-5 (for 4-methyl-1,3-benzothiazol-2-amine)[1]

Below is a diagram illustrating the relationship between the parent compound and the target molecule.

G parent 4-Methyl-1,3-benzothiazol-2-amine (Precursor) reagent + HNO₃ / H₂SO₄ (Nitration) parent->reagent Electrophilic Aromatic Substitution target 4-Methyl-6-nitro-1,3-benzothiazol-2-amine (Target Compound) reagent->target

Caption: Synthesis relationship from precursor to target.

Synthesis Protocol: Electrophilic Nitration

The synthesis of 4-methyl-6-nitro-1,3-benzothiazol-2-amine is most effectively achieved through the electrophilic aromatic substitution (nitration) of the precursor, 4-methyl-1,3-benzothiazol-2-amine. The benzothiazole ring system is susceptible to electrophilic attack, and the position of nitration is directed by the existing substituents. The electron-donating amine and methyl groups typically direct ortho- and para- to their positions. In this case, the position para to the activating amine group (position 6) is the most favorable site for substitution.

To prevent unwanted side reactions, such as oxidation of the amino group, it is common practice to first protect the amine with an acyl group (e.g., acetyl). The protecting group can then be removed via hydrolysis after the nitration step.

Mechanistic Rationale

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. This electrophile is then attacked by the electron-rich benzene ring of the benzothiazole nucleus.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Aromatization HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O Benzothiazole Acyl-Protected 4-Methyl-1,3-benzothiazol-2-amine Sigma_Complex Sigma Complex Intermediate (Resonance Stabilized) Benzothiazole->Sigma_Complex + NO₂⁺ Product Acyl-Protected 4-Methyl-6-nitro-1,3-benzothiazol-2-amine Sigma_Complex->Product - H⁺ (to HSO₄⁻)

Caption: Mechanism of electrophilic nitration.

Step-by-Step Experimental Procedure

This protocol is adapted from established procedures for the nitration of similar 2-aminobenzothiazole derivatives.

Part A: Acetylation of 4-methyl-1,3-benzothiazol-2-amine

  • Dissolution: Dissolve 10.0 g of 4-methyl-1,3-benzothiazol-2-amine in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Acylation: Slowly add 1.2 equivalents of acetic anhydride to the solution while stirring.

  • Reaction: Gently heat the mixture to 50-60°C for 1 hour.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. The acetylated product will precipitate.

  • Purification: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Part B: Nitration of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

  • Acid Mixture Preparation: In a separate flask cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Substrate Addition: Slowly add the dried acetylated product from Part A to the cold nitrating mixture in small portions, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Isolation: The nitrated product will precipitate. Filter the solid and wash thoroughly with cold water to remove residual acid.

Part C: Hydrolysis to 4-methyl-6-nitro-1,3-benzothiazol-2-amine

  • Suspension: Suspend the crude nitrated product from Part B in a mixture of 100 mL of ethanol and 50 mL of 10% aqueous sodium hydroxide.

  • Hydrolysis: Reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Neutralization & Precipitation: Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the final product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 4-methyl-6-nitro-1,3-benzothiazol-2-amine.

Physicochemical Properties

Property4-methyl-1,3-benzothiazol-2-amine6-nitro-1,3-benzothiazol-2-amine4-methyl-6-nitro-1,3-benzothiazol-2-amine (Predicted)
Molecular Weight 164.23 g/mol [1]195.20 g/mol [2]209.23 g/mol
Appearance White powder[1]Orange crystals or yellow powder[2]Expected to be a yellow to orange solid
Melting Point 137-139 °C (279-282 °F)[1]247-249 °C (477-480 °F)[2]Expected to be significantly higher than the methylated precursor, likely >200°C
Solubility Insoluble in water[1]Insoluble in water[2]Expected to be insoluble in water
XLogP3 2.4[1]2.1[2]Predicted to be in the range of 2.0-2.5

Potential Applications and Biological Significance

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. The introduction of a nitro group, a well-known electron-withdrawing group and hydrogen bond acceptor, can significantly modulate the pharmacological profile of the parent molecule.

  • Anticancer Research: Many substituted 2-aminobenzothiazoles have demonstrated potent antitumor activities. The nitro group, in particular, has been a key feature in some cytotoxic agents, suggesting that 4-methyl-6-nitro-1,3-benzothiazol-2-amine could be a valuable intermediate or lead compound in oncology drug discovery.

  • Antimicrobial Agents: The benzothiazole nucleus is present in numerous compounds with antibacterial and antifungal properties.[3] The specific substitution pattern of the target compound could confer activity against various microbial strains.

  • Enzyme Inhibition: Derivatives of this scaffold have been investigated as inhibitors for various enzymes, including kinases, which are crucial targets in cancer and inflammatory diseases.

  • Materials Science: Nitro-aromatic compounds are often used in the synthesis of dyes and nonlinear optical materials. 4-methyl-6-nitro-1,3-benzothiazol-2-amine could serve as a building block for novel chromophores.

Safety and Handling

Based on related compounds, 4-methyl-6-nitro-1,3-benzothiazol-2-amine should be handled with care.

  • General Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. It may cause irritation to the skin, eyes, and respiratory tract.

  • Reactivity: As an amine, it is a chemical base and will react exothermically with acids.[1] As an organosulfide, it may be incompatible with strong reducing agents and acids.[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Methyl-6-nitro-1,3-benzothiazol-2-amine is a synthetically accessible derivative of the medicinally important 2-aminobenzothiazole family. While specific experimental data for this compound is sparse, its structure suggests significant potential as an intermediate for developing novel therapeutic agents and functional materials. The provided synthesis protocol, based on well-established chemical principles, offers a reliable pathway for its preparation, enabling further investigation into its unique chemical and biological properties.

References

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Amnerkar, N. D., & Bhusari, K. P. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Saudi Pharmaceutical Journal, 22(6), 545-553.
  • Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-314.
  • Modi, A. R., Vihol, P. D., & Patel, M. P. (2013). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Journal of the Korean Chemical Society, 57(4), 494-500.
  • ChemSynthesis. (n.d.). N-methyl-6-nitro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • MolPort. (n.d.). Compound methyl 4-[(4-methyl-6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 4-Methyl-6-nitro-benzothiazol-2-ylamine in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of 4-Methyl-6-nitro-benzothiazol-2-ylamine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of 4-Methyl-6-nitro-benzothiazol-2-ylamine in various organic solvents. Given the limited availability of public domain quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required to generate reliable and reproducible solubility profiles.

Executive Summary: The Critical Role of Solubility in Drug Discovery

Solubility is a cornerstone of pharmaceutical sciences. For a compound like 4-Methyl-6-nitro-benzothiazol-2-ylamine, a heterocyclic amine with potential pharmacological activity, understanding its solubility is paramount. This parameter profoundly influences every stage of the drug development pipeline, from initial high-throughput screening and synthesis to formulation and in vivo bioavailability. An accurate solubility profile in a well-chosen range of organic solvents enables informed decisions regarding reaction conditions, purification strategies, formulation development, and the prediction of its behavior in biological systems. This guide will equip the researcher with the necessary tools to establish such a profile with scientific rigor.

Physicochemical Properties and Theoretical Solubility Considerations

4-Methyl-6-nitro-benzothiazol-2-ylamine is a complex molecule whose solubility is governed by the interplay of its functional groups and the overall molecular architecture. An analysis of its structure provides insight into its expected behavior in different solvent environments.

  • Molecular Structure: The molecule possesses a rigid benzothiazole core, which is largely hydrophobic.

  • Functional Groups:

    • An amino group (-NH2) can act as both a hydrogen bond donor and acceptor.

    • A nitro group (-NO2) is a strong electron-withdrawing group and a hydrogen bond acceptor.

    • A methyl group (-CH3) contributes to the lipophilicity.

    • The thiazole ring contains nitrogen and sulfur heteroatoms that can participate in polar interactions.

The presence of both hydrogen-bonding groups and a significant hydrophobic surface area suggests that the solubility of 4-Methyl-6-nitro-benzothiazol-2-ylamine will be highly dependent on the specific characteristics of the organic solvent. While it is reported to be insoluble in water, its solubility in organic solvents is expected to vary significantly.[1][2][3] For instance, solvents capable of hydrogen bonding (e.g., alcohols) may exhibit higher solvating power than non-polar aprotic solvents.

Table 1: Predicted Physicochemical Properties of Related Compounds

CompoundMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
2-Amino-4-methylbenzothiazole164.232.413
2-Amino-6-nitrobenzothiazole195.202.115

Data sourced from PubChem.[1][4]

These properties for structurally similar compounds suggest that 4-Methyl-6-nitro-benzothiazol-2-ylamine will have a moderate lipophilicity and the capacity for hydrogen bonding, guiding the selection of an appropriate range of organic solvents for testing.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature, providing a definitive value for the intrinsic solubility.

Rationale for Solvent Selection

A diverse panel of organic solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and functional groups. This will provide a comprehensive understanding of the compound's solubility behavior.

Table 2: Recommended Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale
Protic Ethanol, Methanol, IsopropanolCapable of hydrogen bonding, mimicking biological environments.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)High dielectric constant, capable of solvating polar functional groups.
Aprotic Non-Polar Toluene, Hexane, DichloromethanePrimarily interact through van der Waals forces, assessing lipophilicity.
Step-by-Step Experimental Protocol: Shake-Flask Method
  • Preparation:

    • Accurately weigh an excess amount of 4-Methyl-6-nitro-benzothiazol-2-ylamine into a series of clear glass vials with screw caps. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

    • It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid artificially high concentration measurements.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 4-Methyl-6-nitro-benzothiazol-2-ylamine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Kinetic Solubility Assessment

For early-stage drug discovery, a higher throughput method to estimate solubility can be beneficial. Nephelometry , which measures light scattering from undissolved particles, is a rapid and scalable technique for determining kinetic solubility.[7][8]

Principle of Nephelometric Solubility Assay

A stock solution of the compound in a highly solubilizing solvent like DMSO is serially diluted into an aqueous buffer or the organic solvent of interest. As the concentration decreases, the point at which the compound fully dissolves is identified by the disappearance of light scattering. This provides a rapid, albeit less precise, measure of solubility.

Diagram of the Nephelometric Assay Principle

G cluster_0 High Concentration cluster_1 Low Concentration A Precipitate Present (High Light Scattering) B Compound Dissolved (Low Light Scattering) A->B Serial Dilution

Caption: Principle of Nephelometric Solubility Measurement.

Data Analysis and Presentation

The experimentally determined solubility data should be compiled into a clear and concise format to facilitate comparison and interpretation.

Table 3: Example Solubility Data for 4-Methyl-6-nitro-benzothiazol-2-ylamine at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Ethanol[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Dimethyl Sulfoxide[Experimental Value][Calculated Value]

Conclusion and Future Directions

This guide has outlined the theoretical considerations and provided a detailed, validated protocol for the experimental determination of the solubility of 4-Methyl-6-nitro-benzothiazol-2-ylamine in a range of organic solvents. By following these methodologies, researchers can generate the high-quality, reliable data essential for advancing their research and development activities. Future work could involve investigating the effect of temperature on solubility to determine the thermodynamics of dissolution, as well as exploring co-solvency and the impact of pH on aqueous solubility for a more complete understanding of this compound's behavior.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. [Link]

  • Patel, N. B., Shaikh, F. M., & Patel, H. R. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854. [Link]

  • Allen, C. F. H., & VanAllan, J. (1946). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 26, 11. [Link]

  • Kramer, C., & Kigh-Basse, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22704, 2-Amino-6-nitrobenzothiazole. [Link]

  • Cheméo. Chemical Properties of 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6). [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals (pp. 1-28). InTech. [Link]

  • Google Patents. Process for the production of 2-amino-4-methyl-benzothiazole.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Sahu, S., & Sahu, J. (2023). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. International Journal of Current Science (IJCSPUB), 13(1), 481-485. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Methyl-6-nitro-benzothiazol-2-ylamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Methyl-6-nitro-benzothiazol-2-ylamine. Due to the limited availability of direct experimental data for this specific compound, this guide employs a comparative approach, leveraging extensive data from the closely related and well-characterized analogs: 2-Amino-4-methylbenzothiazole and 2-Amino-6-nitrobenzothiazole. By analyzing the structural and functional characteristics of these analogs, we can infer and project the properties and potential of the title compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, providing a scientifically grounded framework for future investigation.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic structure composed of a benzene ring fused to a thiazole ring, is a prominent scaffold in medicinal chemistry and materials science. Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention due to their diverse biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents. The versatility of the 2-aminobenzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

This guide focuses on the specific derivative, 4-Methyl-6-nitro-benzothiazol-2-ylamine, and provides a detailed analysis based on its structural components: the 2-aminobenzothiazole core, a methyl group at the 4th position, and a nitro group at the 6th position.

Physicochemical Properties: A Comparative Analysis

Molecular Structure and Weight

The molecular structure of 4-Methyl-6-nitro-benzothiazol-2-ylamine can be inferred by combining the structural features of 2-Amino-4-methylbenzothiazole and 2-Amino-6-nitrobenzothiazole.

Based on this, the molecular formula is determined to be C₈H₇N₃O₂S .

The molecular weight is calculated as follows:

  • (8 x 12.011) + (7 x 1.008) + (3 x 14.007) + (2 x 15.999) + (1 x 32.065) = 225.23 g/mol

The following table provides a comparison of the key physicochemical properties of 4-Methyl-6-nitro-benzothiazol-2-ylamine and its analogs.

Property2-Amino-4-methylbenzothiazole2-Amino-6-nitrobenzothiazole4-Methyl-6-nitro-benzothiazol-2-ylamine (Inferred)
Molecular Formula C₈H₈N₂S[1]C₇H₅N₃O₂S[2]C₈H₇N₃O₂S
Molecular Weight 164.23 g/mol [1]195.20 g/mol [2][3][4]225.23 g/mol
Appearance White powder[1]Orange crystals or yellow powder[2][3]Expected to be a colored solid (yellow to orange)
Melting Point 137-139 °C[1]247-249 °C[4]Expected to be higher than 2-Amino-4-methylbenzothiazole
Solubility Insoluble in water[1]Insoluble in water[2]Expected to be insoluble in water
Structural Visualization

G cluster_0 2-Amino-4-methylbenzothiazole cluster_1 2-Amino-6-nitrobenzothiazole cluster_2 4-Methyl-6-nitro-benzothiazol-2-ylamine a C₈H₈N₂S MW: 164.23 g/mol image_a b C₇H₅N₃O₂S MW: 195.20 g/mol image_b c C₈H₇N₃O₂S MW: 225.23 g/mol (Calculated)

Caption: Comparative structures and properties of the benzothiazole derivatives.

Synthesis and Reaction Mechanisms

A plausible synthetic route to 4-Methyl-6-nitro-benzothiazol-2-ylamine can be designed based on established methods for the synthesis of substituted 2-aminobenzothiazoles.

Proposed Synthetic Pathway

The synthesis would likely begin with a substituted aniline, in this case, 4-methyl-2-nitroaniline. This starting material would then undergo cyclization to form the benzothiazole ring.

Synthesis 4-methyl-2-nitroaniline 4-methyl-2-nitroaniline Intermediate_Thiocyanate Intermediate_Thiocyanate 4-methyl-2-nitroaniline->Intermediate_Thiocyanate KSCN, Br₂ 4-Methyl-6-nitro-benzothiazol-2-ylamine 4-Methyl-6-nitro-benzothiazol-2-ylamine Intermediate_Thiocyanate->4-Methyl-6-nitro-benzothiazol-2-ylamine Cyclization

Caption: Proposed synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-methyl-2-nitro-phenylthiocyanate (Intermediate)

  • Dissolve 4-methyl-2-nitroaniline in a suitable solvent such as glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of potassium thiocyanate (KSCN) in the same solvent dropwise while maintaining the temperature.

  • Slowly add a solution of bromine (Br₂) in glacial acetic acid to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash with water, and dry the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to purify the intermediate.

Step 2: Cyclization to 4-Methyl-6-nitro-benzothiazol-2-ylamine

  • The mechanism of cyclization of the thiocyanate intermediate can vary. A common method involves heating the intermediate in the presence of a catalyst or a suitable solvent to induce intramolecular cyclization.

  • Alternatively, the initial reaction can be a one-pot synthesis where the cyclization occurs in situ.

Note: This is a generalized protocol. Optimization of reaction conditions, solvents, and catalysts would be necessary.

Potential Applications and Biological Activity

While the specific biological profile of 4-Methyl-6-nitro-benzothiazol-2-ylamine is uncharacterized, the known activities of its analogs suggest several promising avenues for investigation.

  • Anticancer Activity: The nitro group, as seen in 2-amino-6-nitrobenzothiazole, is a common pharmacophore in anticancer agents. It can be reduced in hypoxic tumor environments to cytotoxic species. The methyl group at the 4-position may influence the molecule's lipophilicity and its interaction with biological targets.

  • Antimicrobial Activity: Benzothiazole derivatives are known to exhibit a broad spectrum of antimicrobial activity. The combination of the nitro and methyl groups could modulate this activity against various bacterial and fungal strains.

  • Kinase Inhibition: The 2-aminobenzothiazole scaffold is present in several kinase inhibitors. The substituents on the benzene ring play a crucial role in determining the selectivity and potency of these inhibitors.

Analytical Characterization (Proposed)

To confirm the identity and purity of synthesized 4-Methyl-6-nitro-benzothiazol-2-ylamine, a combination of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the arrangement of protons and carbons and thus the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino (-NH₂), nitro (-NO₂), and the C=N and C-S bonds of the thiazole ring.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling

Based on the safety data for 2-Amino-6-nitrobenzothiazole and 2-Amino-4-methylbenzothiazole, 4-Methyl-6-nitro-benzothiazol-2-ylamine should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation[2][5].

  • Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methyl-6-nitro-benzothiazol-2-ylamine represents an intriguing yet uncharacterized molecule within the versatile family of 2-aminobenzothiazoles. This technical guide, by leveraging a comparative analysis of its close analogs, provides a solid foundation for its future synthesis, characterization, and exploration in drug discovery and materials science. The inferred physicochemical properties and proposed synthetic route offer a starting point for researchers to unlock the potential of this novel compound. Further experimental validation is crucial to confirm the hypotheses presented in this guide.

References

  • PubChem. 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. [Link]

  • ChemBK. 2-Amino-6-Nitro Benzothiazole. [Link]

Sources

Exploratory

The Nitrobenzothiazole Core: A Historical and Synthetic Guide for Drug Discovery and Materials Science

Abstract The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, has been a cornerstone of synthetic chemistry for over a century. The introduction of a nitro group to this privi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, has been a cornerstone of synthetic chemistry for over a century. The introduction of a nitro group to this privileged structure gives rise to nitrobenzothiazoles, a class of compounds whose journey spans from the vibrant world of synthetic dyes to the forefront of modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of nitrobenzothiazoles. We will dissect key synthetic methodologies, from early, less selective nitration techniques to modern, regioselective strategies. Furthermore, this guide will illuminate the diverse applications of these compounds, with a particular focus on their historical significance as dye intermediates and their contemporary emergence as potent antimicrobial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

The Genesis of a Scaffold: From Hofmann's Benzothiazole to the Dawn of Nitro Derivatives

The story of nitrobenzothiazoles begins with the foundational work on the parent benzothiazole ring. In 1887, the eminent German chemist August Wilhelm von Hofmann first synthesized 2-substituted benzothiazoles, laying the groundwork for a new chapter in heterocyclic chemistry[1][2]. Hofmann's initial synthesis opened the door to the exploration of this novel bicyclic system[1].

The late 19th and early 20th centuries were a period of intense innovation in the synthetic dye industry, driven by the demand for new, vibrant, and lightfast colors. Chemists of the era understood that the introduction of specific functional groups, known as chromophores and auxochromes, could dramatically influence a molecule's color. The nitro group (—NO₂), a potent electron-withdrawing group, was a well-known chromophore. It was therefore a logical and strategic step for chemists in the burgeoning dye industry to explore the nitration of Hofmann's newly discovered benzothiazole scaffold, aiming to create novel dye intermediates with enhanced color properties. This pursuit marked the beginning of the history of nitrobenzothiazoles.

The Synthetic Challenge: Taming the Nitration of the Benzothiazole Ring

The direct nitration of the benzothiazole ring system, particularly 2-aminobenzothiazole, presented a significant synthetic hurdle. While seemingly straightforward, the reaction of 2-aminobenzothiazole with mixed acid (a combination of nitric and sulfuric acid) leads to a complex mixture of isomers, with the desired 6-nitro isomer forming in low yields. This lack of regioselectivity rendered direct nitration impractical for the large-scale, high-purity production required for dye synthesis and pharmaceutical applications.

A Breakthrough in Selectivity: The Acylation-Nitration-Deprotection Strategy

To overcome the challenge of poor regioselectivity, a more elegant and efficient three-step strategy was developed, which remains a cornerstone of nitrobenzothiazole synthesis to this day. This method involves:

  • Acylation: The amino group of 2-aminobenzothiazole is first protected by acylation, typically using acetic anhydride or formic acid, to form an acylamino derivative such as 2-acetylaminobenzothiazole. This step is crucial as the acyl group deactivates the amino group and directs the subsequent nitration.

  • Nitration: The protected 2-acylaminobenzothiazole is then subjected to nitration with mixed acid. The bulky and electron-withdrawing acyl group effectively directs the incoming nitro group primarily to the 6-position of the benzothiazole ring, yielding 2-acylamino-6-nitrobenzothiazole with high selectivity.

  • Deprotection (Saponification): The final step involves the removal of the acyl protecting group by hydrolysis (saponification) under basic or acidic conditions to yield the highly pure 2-amino-6-nitrobenzothiazole[1][3].

This strategic approach provides a reliable and scalable method for the production of 2-amino-6-nitrobenzothiazole, a key intermediate in the synthesis of a wide range of commercially important products[1][3].

cluster_0 Acylation-Nitration-Deprotection Workflow A 2-Aminobenzothiazole B 2-Acylaminobenzothiazole A->B Acetic Anhydride / Formic Acid C 2-Acylamino-6-nitrobenzothiazole B->C HNO₃ / H₂SO₄ (Mixed Acid) D 2-Amino-6-nitrobenzothiazole C->D Hydrolysis (e.g., NaOH or HCl)

Caption: Workflow for the regioselective synthesis of 2-amino-6-nitrobenzothiazole.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole

The following protocol is a representative example of the acylation-nitration-deprotection strategy[1]:

Step 1: Synthesis of 2-Acetylaminobenzothiazole

  • In a suitable reaction vessel, suspend 2-aminobenzothiazole in acetic anhydride.

  • Heat the mixture under reflux for a specified period to ensure complete acylation.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 2-acetylaminobenzothiazole.

Step 2: Synthesis of 2-Acetylamino-6-nitrobenzothiazole

  • Carefully dissolve the 2-acetylaminobenzothiazole from Step 1 in concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at a controlled temperature for several hours to allow the nitration to proceed to completion.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Synthesis of 2-Amino-6-nitrobenzothiazole (Saponification)

  • Suspend the 2-acetylamino-6-nitrobenzothiazole from Step 2 in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

  • Heat the mixture under reflux until the hydrolysis of the acetyl group is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it if necessary.

  • Filter the precipitated 2-amino-6-nitrobenzothiazole, wash with water, and dry to obtain the final product as a yellow to orange powder.

Synthesis of Other Nitrobenzothiazole Isomers

While the 6-nitro isomer is the most commercially significant, other isomers such as 4-nitro, 5-nitro, and 7-nitrobenzothiazoles are also of interest, particularly in medicinal chemistry. The synthesis of these isomers often requires starting materials that are pre-functionalized to direct the cyclization and/or nitration to the desired position. For example, the synthesis of 2-amino-5-nitrobenzothiazole can be achieved by the reaction of 2,4-dinitrochlorobenzene with thiourea[4]. Similarly, 2-amino-7-nitrobenzothiazole derivatives can be synthesized from appropriately substituted nitroanilines[5].

A Legacy in Color: Nitrobenzothiazoles as Key Dye Intermediates

The primary historical application of nitrobenzothiazoles, particularly 2-amino-6-nitrobenzothiazole, has been in the synthesis of azo and disperse dyes[1][3]. The electron-withdrawing nitro group, in conjugation with the benzothiazole ring and an amino group, forms a potent chromophoric system.

The synthesis of azo dyes from 2-amino-6-nitrobenzothiazole follows a well-established two-step process:

  • Diazotization: The primary amino group of 2-amino-6-nitrobenzothiazole is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo bond (—N=N—) and yields the final azo dye.

The specific color of the resulting dye can be fine-tuned by varying the structure of the coupling component, allowing for the creation of a wide palette of colors. Dyes derived from 2-amino-6-nitrobenzothiazole are known for their bright, deep shades and good fastness properties on synthetic fibers like polyester[6].

cluster_1 Azo Dye Synthesis Workflow A 2-Amino-6-nitrobenzothiazole B Diazonium Salt A->B NaNO₂ / HCl (0-5°C) D Azo Dye B->D Azo Coupling C Coupling Component (e.g., Naphthol) C->D

Sources

Foundational

The Therapeutic Potential of 4-Methyl-6-nitro-benzothiazol-2-ylamine Derivatives: A Technical Guide

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry.[1] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms endow this scaffold with the unique ability to interact with a multitude of biological targets, making it a "privileged structure" in drug discovery.[1] Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The strategic placement of various substituents on the benzothiazole core allows for the fine-tuning of its physicochemical properties and biological activity, offering a versatile platform for the development of novel therapeutic agents. This guide focuses on the synthesis and biological evaluation of derivatives of a particularly promising scaffold: 4-Methyl-6-nitro-benzothiazol-2-ylamine. The introduction of a methyl group at the 4-position and a nitro group at the 6-position can significantly influence the electron distribution and steric hindrance of the molecule, potentially leading to enhanced potency and selectivity.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health. Benzothiazole derivatives have been extensively investigated as a potential source of new antimicrobial agents. The proposed mechanism often involves the interference with essential microbial enzymes or the disruption of cell wall synthesis. The introduction of a nitro group, as in the 4-Methyl-6-nitro-benzothiazol-2-ylamine core, is often associated with enhanced antimicrobial activity.[3]

Synthesis of Antimicrobial Benzothiazole Derivatives: A General Workflow

The synthesis of antimicrobial derivatives of 4-Methyl-6-nitro-benzothiazol-2-ylamine typically commences with the preparation of the core molecule, followed by derivatization, commonly through the formation of Schiff bases or other modifications at the 2-amino group.

cluster_synthesis Synthesis Workflow Start p-Toluidine Step1 Reaction with Ammonium Thiocyanate (Formation of p-Tolylthiourea) Start->Step1 Step2 Cyclization with Hydrobromic Acid (Formation of 2-Amino-6-methylbenzothiazole) Step1->Step2 Step3 Nitration (Formation of 2-Amino-4-methyl-6-nitrobenzothiazole) Step2->Step3 Step4 Condensation with Aromatic Aldehydes (Formation of Schiff Base Derivatives) Step3->Step4 End Antimicrobial Screening Step4->End cluster_pathway Mechanism of Action: PTK Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Signaling Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling Activates Benzothiazole 4-Methyl-6-nitro-benzothiazol-2-ylamine Derivative Benzothiazole->Receptor Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibition Inhibition

Sources

Exploratory

Unlocking the Therapeutic Potential of 4-Methyl-6-nitro-benzothiazol-2-ylamine: A Technical Guide to Future Research

Introduction: The Benzothiazole Scaffold as a Foundation for Drug Discovery The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Foundation for Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3][4] The versatility of the 2-aminobenzothiazole moiety, in particular, allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[5] This guide focuses on a specific, yet underexplored, derivative: 4-Methyl-6-nitro-benzothiazol-2-ylamine . The strategic placement of a methyl group at the 4-position and a nitro group at the 6-position presents a unique chemical entity with significant potential for novel therapeutic applications. The nitroaromatic functionality, while a feature of several approved drugs, also necessitates a thorough investigation of its metabolic fate and potential toxicity.[6][7] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining promising research avenues to unlock the full therapeutic potential of this compound.

Section 1: Synthesis and Characterization

A robust and efficient synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine is the foundational step for any subsequent investigation. Building upon established methods for related compounds, a proposed synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be approached via a multi-step process starting from a readily available substituted aniline. A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[8]

Synthesis_Pathway 3-Methyl-4-aminonitrobenzene 3-Methyl-4-aminonitrobenzene Product 4-Methyl-6-nitro-benzothiazol-2-ylamine 3-Methyl-4-aminonitrobenzene->Product Thiocyanation/ Cyclization KSCN_Br2_AcOH KSCN, Br2 Glacial Acetic Acid

Caption: Proposed synthetic route for 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Detailed Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-methyl-4-aminonitrobenzene in glacial acetic acid.

  • Thiocyanation: Cool the solution to 0-5°C in an ice bath. Add a solution of potassium thiocyanate in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Bromination and Cyclization: Following the addition of potassium thiocyanate, add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not exceed 10°C. The reaction mixture will likely change color.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into crushed ice with constant stirring.

  • Isolation and Purification: The precipitated solid should be filtered, washed with water to remove any remaining acid, and then with a dilute sodium bicarbonate solution. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: The final product, 4-Methyl-6-nitro-benzothiazol-2-ylamine, must be thoroughly characterized using modern analytical techniques to confirm its structure and purity.

Analytical Technique Purpose Expected Observations
Melting Point Purity assessmentA sharp and defined melting point range.
FT-IR Spectroscopy Functional group identificationCharacteristic peaks for N-H (amine), C=N (thiazole), NO2 (nitro), and aromatic C-H bonds.
¹H NMR Spectroscopy Structural elucidationResonances corresponding to the aromatic protons, the methyl group protons, and the amine protons.
¹³C NMR Spectroscopy Carbon framework confirmationSignals for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound.

Section 2: Potential Research Area 1 - Anticancer Activity

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives showing activity against a variety of cancer cell lines.[1][2][4] The introduction of a nitro group can, in some cases, enhance cytotoxic activity.[9]

Rationale and Hypothesis

The presence of the electron-withdrawing nitro group on the benzothiazole ring may enhance the molecule's ability to interact with biological targets involved in cancer cell proliferation. We hypothesize that 4-Methyl-6-nitro-benzothiazol-2-ylamine will exhibit cytotoxic activity against various cancer cell lines, potentially through the inhibition of key signaling pathways or by inducing apoptosis.

Proposed Experimental Workflow

Anticancer_Workflow Start Synthesized Compound InVitro In Vitro Cytotoxicity Screening (MTT/XTT Assay) Start->InVitro CellLines Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, A549, HepG2) InVitro->CellLines Mechanism Mechanism of Action Studies InVitro->Mechanism If IC50 is significant Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Kinase Kinase Inhibition Assays (e.g., EGFR, VEGFR) Mechanism->Kinase InVivo In Vivo Xenograft Models (if promising in vitro results) Mechanism->InVivo

Caption: Workflow for investigating the anticancer potential.

Step-by-Step Protocols

2.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-6-nitro-benzothiazol-2-ylamine in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

2.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Section 3: Potential Research Area 2 - Antimicrobial Activity

Benzothiazole derivatives are known to possess significant antimicrobial properties.[9][10][11][12] The nitro group, a component of some antibacterial drugs, could further contribute to this activity.[13][14][15]

Rationale and Hypothesis

The combination of the benzothiazole scaffold and the nitro group may lead to a compound with potent activity against a broad spectrum of bacteria and fungi. We hypothesize that 4-Methyl-6-nitro-benzothiazol-2-ylamine will exhibit significant antimicrobial activity against clinically relevant pathogens, potentially by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Proposed Experimental Workflow

Antimicrobial_Workflow Start Synthesized Compound Screening Initial Antimicrobial Screening (Disk Diffusion/Broth Microdilution) Start->Screening Strains Panel of Bacterial & Fungal Strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) Screening->Strains MIC_MBC Determination of MIC and MBC/MFC Screening->MIC_MBC If activity is observed Mechanism Mechanism of Action Studies MIC_MBC->Mechanism Enzyme Enzyme Inhibition Assays (e.g., DNA gyrase, Dihydropteroate synthase) Mechanism->Enzyme Biofilm Biofilm Inhibition Assay Mechanism->Biofilm

Caption: Workflow for investigating the antimicrobial potential.

Step-by-Step Protocols

3.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

3.3.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

  • Subculturing: After determining the MIC, take an aliquot from the wells showing no growth and plate it on agar plates.

  • Incubation: Incubate the plates under appropriate conditions.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Section 4: Potential Research Area 3 - Neuroprotective Effects

Derivatives of 2-aminobenzothiazole have been investigated for their potential in treating neurodegenerative diseases.[3] Furthermore, some 6-nitrobenzothiazole derivatives have shown promise in mitigating epileptic conditions and reducing neuroinflammation.[16][17]

Rationale and Hypothesis

The structural features of 4-Methyl-6-nitro-benzothiazol-2-ylamine may confer neuroprotective properties. We hypothesize that this compound could protect neuronal cells from oxidative stress and excitotoxicity, which are key pathological mechanisms in various neurodegenerative disorders.

Proposed Experimental Workflow

Neuroprotective_Workflow Start Synthesized Compound InVitroNeuro In Vitro Neuroprotection Assays Start->InVitroNeuro CellCulture Neuronal Cell Lines (e.g., SH-SY5Y) Primary Neuronal Cultures InVitroNeuro->CellCulture Stress Induction of Neuronal Stress (e.g., H2O2, Glutamate, Rotenone) InVitroNeuro->Stress Viability Cell Viability Assays (MTT, LDH release) InVitroNeuro->Viability Mechanism Mechanistic Studies Viability->Mechanism If neuroprotection is observed ROS Reactive Oxygen Species (ROS) Measurement Mechanism->ROS Mitochondria Mitochondrial Membrane Potential Assay Mechanism->Mitochondria

Caption: Workflow for investigating the neuroprotective potential.

Step-by-Step Protocols

4.3.1. In Vitro Neuroprotection Assay against Oxidative Stress

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of 4-Methyl-6-nitro-benzothiazol-2-ylamine for 2-4 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone.

4.3.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Treat cells with the compound and/or H₂O₂ as described above.

  • DCFH-DA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: A decrease in fluorescence in compound-treated cells indicates a reduction in intracellular ROS levels.

Conclusion and Future Directions

4-Methyl-6-nitro-benzothiazol-2-ylamine is a compound with significant, yet largely unexplored, therapeutic potential. This guide has outlined a systematic approach to investigating its anticancer, antimicrobial, and neuroprotective properties. The proposed workflows and protocols provide a solid foundation for initiating a comprehensive research program. Future work should also focus on derivatization of the 2-amino group to generate a library of related compounds, which could lead to the identification of molecules with enhanced potency and improved pharmacokinetic profiles. Furthermore, a thorough toxicological evaluation will be crucial to ensure the safety of any promising lead compounds. The exploration of 4-Methyl-6-nitro-benzothiazol-2-ylamine and its derivatives represents a promising frontier in the ongoing quest for novel and effective therapeutic agents.

References

  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity - PMC - NIH. (n.d.).
  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (n.d.).
  • Benzothiazole derivatives as anticancer agents - PubMed. (n.d.).
  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - ResearchGate. (2019, October 6).
  • 4-Methyl-6-nitro-benzothiazol-2-ylamine | 16586-51-9 | Benchchem. (n.d.).
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.).
  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016, April 19).
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. (n.d.).
  • New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity - PubMed. (n.d.).
  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023, May 29).
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - Journal of Young Pharmacists. (n.d.).
  • Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole - JOCPR. (n.d.).
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - RJPBCS. (n.d.).
  • Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed. (2025, June 6).
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.).
  • Anticonvulsant Activity, Organotypic Hippocampal Neuroprotection Assay and In-Silico Sodium Channel Blocking Potential of 2-amino-6-nitrobenzothiazole Derived Semicarbazones - PubMed. (2017, September 21).
  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges - IAJESM. (n.d.).
  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. (2025, December 18).

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Foundational

An In-depth Technical Guide to the Safe Handling of 2-Amino-6-nitrobenzothiazole

A Note on Chemical Nomenclature: This guide pertains to the chemical compound with the CAS number 6285-57-0. While the topic requested was "4-Methyl-6-nitro-benzothiazol-2-ylamine," extensive database searches indicate t...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide pertains to the chemical compound with the CAS number 6285-57-0. While the topic requested was "4-Methyl-6-nitro-benzothiazol-2-ylamine," extensive database searches indicate that the more commonly identified and characterized compound with a closely related structure is 2-Amino-6-nitrobenzothiazole . This document will focus on the safety and handling of the latter, providing a comprehensive resource for laboratory and drug development professionals.

Introduction: Understanding the Hazard Profile

2-Amino-6-nitrobenzothiazole is a nitroaromatic compound that presents a significant set of handling challenges due to its reactivity and potential health effects. Its utility as an intermediate in the synthesis of disperse and azo dyes, as well as in the development of novel pharmaceutical agents, necessitates a thorough understanding of its safety profile.[1][2] This guide provides a risk-mitigation framework for the handling of this compound, grounded in an understanding of its chemical properties and toxicological data. The causality behind the recommended precautions is emphasized to foster a proactive safety culture among researchers.

Physicochemical Properties and Intrinsic Hazards

A foundational element of safe handling is a clear understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures.

PropertyValueSource
CAS Number 6285-57-0[3]
Molecular Formula C7H5N3O2S[3]
Molecular Weight 195.20 g/mol
Appearance Orange crystals or yellow powder[4]
Melting Point 247-249 °C (lit.)[1]
Boiling Point 411.7±37.0 °C (Predicted)[1]
Solubility Insoluble in water[4]
Stability Stable under normal temperatures and pressures.[4]

The presence of the nitro group is a key determinant of this compound's hazardous properties. Nitroaromatic compounds are known for their potential thermal instability and reactivity, particularly with strong oxidizing agents and acids.[4][5]

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 2-Amino-6-nitrobenzothiazole, the primary hazards are acute toxicity, skin and eye irritation, and potential respiratory irritation.[3]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple notifications.[3]

Toxicological Profile

Symptoms of exposure may include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[3] In the event of thermal decomposition, it may release toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of 2-Amino-6-nitrobenzothiazole powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Containment: For procedures with a higher risk of aerosol generation, such as weighing or transfer of the solid, the use of a glove box or a powder-containment balance enclosure is recommended.

Personal Protective Equipment: A Necessary Barrier
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

GHS_Pictograms cluster_pictograms GHS Hazard Pictograms cluster_hazards Associated Hazards harmful hazards Harmful/Irritant Harmful if swallowed (H302) Harmful in contact with skin (H312) Harmful if inhaled (H332) Causes skin irritation (H315) Causes serious eye irritation (H319) May cause respiratory irritation (H335)

Caption: GHS Pictogram for 2-Amino-6-nitrobenzothiazole.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing incidents.

Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood sash is at the appropriate height. Don personal protective equipment as outlined in Section 4.2.

  • Containment: If possible, weigh the compound in a disposable weigh boat or on glassine paper to minimize contamination of the balance.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., ethanol or acetone), followed by soap and water. Dispose of all contaminated materials as hazardous waste.

Storage Requirements
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Segregate from strong oxidizing agents and strong acids.[4][5]

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is crucial for mitigating the consequences of an accidental exposure or spill.

Emergency_Response_Workflow cluster_exposure In Case of Exposure cluster_actions Immediate Actions cluster_followup Follow-up skin_contact Skin Contact remove_clothing Remove contaminated clothing and wash skin with soap and water. skin_contact->remove_clothing eye_contact Eye Contact flush_eyes Flush eyes with water for at least 15 minutes. eye_contact->flush_eyes inhalation Inhalation fresh_air Move to fresh air. inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek immediate medical attention. remove_clothing->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response workflow for exposure incidents.

First-Aid Measures
  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[5]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]

Spill Response
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill.

  • Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.

Waste Disposal

All waste contaminated with 2-Amino-6-nitrobenzothiazole, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

The safe handling of 2-Amino-6-nitrobenzothiazole is predicated on a comprehensive understanding of its hazards and the implementation of a multi-faceted safety strategy. By integrating robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols, researchers can mitigate the risks associated with this valuable chemical intermediate. A proactive and informed approach to safety is not merely a regulatory requirement but a professional obligation to ensure the well-being of all laboratory personnel.

References

  • ChemBK. 2-Amino-6-Nitro Benzothiazole. [Link]

  • PubChem. 2-Amino-6-nitrobenzothiazole. [Link]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

  • Google Patents. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • Synerzine. SAFETY DATA SHEET Benzothiazole. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

  • PubChem. 2-Amino-4-methylbenzothiazole. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Antimicrobial Assays Using 4-Methyl-6-nitro-benzothiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for evaluating the antimicrobial properties of the novel compound 4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for evaluating the antimicrobial properties of the novel compound 4-Methyl-6-nitro-benzothiazol-2-ylamine . The protocols and insights detailed herein are designed to ensure robust, reproducible, and scientifically valid results. We will move beyond simple step-by-step instructions to explain the critical reasoning behind experimental choices, empowering researchers to not only execute these assays but also to interpret the results with confidence and authority.

Introduction: The Scientific Rationale

4-Methyl-6-nitro-benzothiazol-2-ylamine belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The presence of a nitro group, particularly at the 6-position, is often associated with enhanced antimicrobial activity. This is because nitroaromatic compounds can undergo reductive bioactivation within microbial cells, a process that generates reactive nitrogen species. These reactive species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes, leading to microbial cell death.

Benzothiazole derivatives themselves have been reported to exert their antimicrobial effects through multiple mechanisms, including the inhibition of crucial enzymes like DNA gyrase and dihydropteroate synthase, which are essential for bacterial survival. The combination of the benzothiazole core and the nitro functional group in 4-Methyl-6-nitro-benzothiazol-2-ylamine suggests a promising candidate for a novel antimicrobial agent, making rigorous in vitro evaluation a critical first step in its development.

This guide will focus on the foundational assays for determining the antimicrobial spectrum and potency of this compound: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the agar disk diffusion assay for a qualitative assessment of susceptibility, and the agar dilution method as an alternative for MIC determination.

Physicochemical Properties and Stock Solution Preparation

A critical, and often overlooked, step in ensuring the accuracy of antimicrobial assays is the proper handling and solubilization of the test compound. The physicochemical properties of 4-Methyl-6-nitro-benzothiazol-2-ylamine, particularly its solubility, will dictate the appropriate solvent and stock concentration.

Table 1: Physicochemical Properties of 4-Methyl-6-nitro-benzothiazol-2-ylamine and Related Compounds

CompoundMolecular FormulaMolecular WeightPredicted SolubilityRecommended Solvent
4-Methyl-6-nitro-benzothiazol-2-ylamineC₈H₇N₃O₂S209.23 g/mol Low in aqueous solutions100% Dimethyl Sulfoxide (DMSO)
2-Amino-6-nitrobenzothiazoleC₇H₅N₃O₂S195.20 g/mol < 1 mg/mL in water[1]DMSO
2-Amino-4-methylbenzothiazoleC₈H₈N₂S164.23 g/mol < 1 mg/mL in water[2]Ethanol, DMSO

Given the low aqueous solubility of related nitrobenzothiazole structures, it is imperative to use an organic solvent for the preparation of a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most antimicrobial assay formats at low final concentrations.

Protocol 2.1: Preparation of a 10 mg/mL Stock Solution

This protocol is a standard starting point. The actual maximum solubility should be determined empirically.

  • Weighing the Compound: Accurately weigh approximately 10 mg of 4-Methyl-6-nitro-benzothiazol-2-ylamine using an analytical balance.

  • Solubilization: Transfer the weighed compound to a sterile microcentrifuge tube or glass vial. Add 1 mL of 100% DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality and Trustworthiness: The use of 100% DMSO ensures the compound is fully solubilized, preventing precipitation when diluted in aqueous culture media. The final concentration of DMSO in the assay should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth and confound the results. A solvent toxicity control must be included in all assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a gold-standard method, and the protocols outlined here are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]

Workflow for Broth Microdilution Assay

Caption: Workflow for MIC determination using broth microdilution.

Protocol 3.1: Broth Microdilution Assay

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Plate reader (optional, for quantitative growth assessment)

Procedure:

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 1 through 12 of a 96-well plate.

    • Add an additional 100 µL of the 4-Methyl-6-nitro-benzothiazol-2-ylamine stock solution (or a pre-dilution in CAMHB) to well 1. This will result in a starting concentration that is double the desired highest test concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to well 10.

    • Discard 100 µL from well 10 to maintain a final volume of 100 µL in all wells.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria) and can also be used as a solvent toxicity control by adding the highest concentration of DMSO used in the assay.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range. The final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).

Data Presentation:

Table 2: Example of MIC Data for 4-Methyl-6-nitro-benzothiazol-2-ylamine

MicroorganismATCC Strain No.MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus25923[Insert Data][Insert Data]
Escherichia coli25922[Insert Data][Insert Data]
Pseudomonas aeruginosa27853[Insert Data][Insert Data]
Enterococcus faecalis29212[Insert Data][Insert Data]

Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. It is a valuable screening tool and is widely used in clinical microbiology laboratories.

Workflow for Agar Disk Diffusion Assay

Caption: Workflow for the agar disk diffusion assay.

Protocol 4.1: Agar Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Forceps

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 3.1.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Preparation and Application of Disks:

    • Aseptically apply a known amount of the 4-Methyl-6-nitro-benzothiazol-2-ylamine stock solution to sterile blank paper disks. A typical starting amount is 10 µL of a 1 mg/mL solution (10 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

    • Place a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with DMSO only) on the same plate.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the Results: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

Data Presentation:

Table 3: Example of Disk Diffusion Data for 4-Methyl-6-nitro-benzothiazol-2-ylamine (10 µ g/disk )

MicroorganismATCC Strain No.Zone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm)
Staphylococcus aureus25923[Insert Data][Insert Data]
Escherichia coli25922[Insert Data][Insert Data]
Pseudomonas aeruginosa27853[Insert Data][Insert Data]

Agar Dilution Assay

The agar dilution method is another reliable technique for determining the MIC of an antimicrobial agent. It involves incorporating the antimicrobial agent directly into the agar medium.

Protocol 5.1: Agar Dilution Assay

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of 4-Methyl-6-nitro-benzothiazol-2-ylamine in a suitable solvent (e.g., DMSO).

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add a specific volume of each compound dilution to a separate, labeled petri dish. For example, add 1 mL of a 10x final concentration to 9 mL of molten agar.

    • Mix gently and allow the agar to solidify.

    • Prepare a growth control plate containing no compound.

  • Inoculum Preparation: Prepare a standardized inoculum as described in Protocol 3.1, but with a final dilution to achieve approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the surface of each agar plate with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Quality Control and Self-Validation

For the trustworthiness of the results, strict quality control measures are essential.

  • QC Strains: Always include reference strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC).[5]

  • Controls: Include a positive control (a known effective antibiotic), a negative/growth control (no antimicrobial agent), and a sterility control in every assay.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) does not affect microbial growth by including a solvent control.

  • Standardization: Adherence to standardized protocols from CLSI or EUCAST is crucial for inter-laboratory reproducibility.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in the aqueous medium, prepare a lower concentration stock solution or use a co-solvent system (with appropriate controls).

  • Inconsistent Results: This may be due to improper inoculum standardization, contamination, or variations in incubation conditions.

  • No Zone of Inhibition: This could indicate the compound is inactive at the tested concentration, or it may have poor diffusion through the agar.

References

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

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Application

Application Notes and Protocols for 4-Methyl-6-nitro-benzothiazol-2-ylamine in Cancer Research

Introduction: The Emerging Potential of Substituted Benzothiazoles in Oncology The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Substituted Benzothiazoles in Oncology

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including notable antitumor properties.[1] The 2-aminobenzothiazole moiety, in particular, has garnered significant attention for its role in the design of novel anticancer agents that are both potent and, in many cases, selective for cancer cells.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of critical cellular signaling pathways, induction of apoptosis, and modulation of the tumor microenvironment.[1]

The specific compound, 4-Methyl-6-nitro-benzothiazol-2-ylamine , incorporates two key substituents that suggest a compelling rationale for its investigation in cancer research:

  • The nitro group (-NO₂) at the 6-position is an electron-withdrawing group that can render the compound susceptible to bioreductive activation under hypoxic conditions.[3] Since hypoxia is a hallmark of solid tumors, this moiety offers the potential for tumor-selective drug activation and cytotoxicity, minimizing effects on healthy, well-oxygenated tissues.[3][4]

  • The methyl group (-CH₃) at the 4-position can influence the compound's lipophilicity, metabolic stability, and steric interactions with its biological targets, potentially enhancing its potency and pharmacokinetic profile.[2][5]

This document provides a comprehensive guide for researchers investigating the anticancer applications of 4-Methyl-6-nitro-benzothiazol-2-ylamine. It outlines its putative mechanism of action based on related compounds, provides detailed protocols for its preclinical evaluation, and summarizes comparative data to contextualize its potential efficacy.

Proposed Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

Based on extensive research into the 2-aminobenzothiazole class, 4-Methyl-6-nitro-benzothiazol-2-ylamine is hypothesized to exert its anticancer effects through a dual mechanism involving kinase inhibition and hypoxia-selective activation.

2.1. Inhibition of Pro-Survival Kinase Signaling

The 2-aminobenzothiazole core is a known inhibitor of several protein kinases that are frequently dysregulated in cancer.[1] These include key regulators of cell proliferation, survival, angiogenesis, and metastasis.

  • Receptor Tyrosine Kinases (RTKs): Derivatives have shown inhibitory activity against EGFR and VEGFR-2, which are critical for tumor growth and the formation of new blood vessels.[1]

  • Non-Receptor Tyrosine Kinases: Focal Adhesion Kinase (FAK) is another prominent target.[1] FAK is overexpressed in many solid tumors and plays a crucial role in cell migration and metastasis.[1]

  • PI3K/Akt/mTOR Pathway: The PI3K pathway is a central node for cell survival and proliferation signaling. Several 2-aminobenzothiazole compounds have been designed as PI3K inhibitors.[6]

The inhibition of these pathways by 4-Methyl-6-nitro-benzothiazol-2-ylamine would lead to the downstream suppression of survival signals, ultimately inducing cell cycle arrest and apoptosis.

2.2. Hypoxia-Selective Bioreductive Activation

The presence of the 6-nitro group is particularly significant. In the low-oxygen environment characteristic of solid tumors, nitro-containing compounds can undergo enzymatic single-electron reductions to form radical anions.[3] Under hypoxic conditions, further reduction leads to the formation of highly reactive species that can covalently bind to and damage cellular macromolecules like proteins and DNA, leading to cell death.[3][4] This process is reversible in the presence of oxygen, sparing normal tissues and reducing systemic toxicity.[3]

Visualizing the Proposed Signaling Disruption

The following diagram illustrates the hypothesized dual mechanism of action.

G cluster_0 Normoxic/Hypoxic Cancer Cell RTK RTK (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation FAK FAK Metastasis Metastasis FAK->Metastasis Hypoxia Tumor Hypoxia (Low O₂) Nitroreductase Nitroreductase Enzymes Hypoxia->Nitroreductase ReactiveSpecies Reactive Nitro Species Nitroreductase->ReactiveSpecies Bioreduction Damage Macromolecule Damage (DNA, Proteins) ReactiveSpecies->Damage Apoptosis Apoptosis Damage->Apoptosis Compound 4-Methyl-6-nitro- benzothiazol-2-ylamine Compound->RTK Inhibition Compound->PI3K Inhibition Compound->FAK Inhibition Compound->ReactiveSpecies Bioreduction G Start Start: Cancer Cell Lines Treat Treat with 4-Methyl-6-nitro- benzothiazol-2-ylamine Start->Treat MTT Protocol 3.1: MTT Assay Treat->MTT Flow Protocol 3.2: Annexin V/PI Flow Cytometry Treat->Flow WB Protocol 3.3: Western Blot Treat->WB IC50 Determine IC₅₀ (Cytotoxicity) MTT->IC50 Apoptosis Quantify Apoptosis (Cell Death Mode) Flow->Apoptosis Mechanism Analyze Protein Expression/Phosphorylation (Mechanism) WB->Mechanism

Caption: Experimental workflow for preclinical evaluation.

Comparative Efficacy: Benchmarking Against Related Compounds

While specific IC₅₀ data for 4-Methyl-6-nitro-benzothiazol-2-ylamine is not yet published, data from structurally similar 2-aminobenzothiazole derivatives provide a valuable benchmark for expected potency. The anticancer activity is highly dependent on the cell line and the specific substitutions on the benzothiazole ring. [1][6]

Derivative Class Cancer Cell Line IC₅₀ (µM) Key Structural Feature / Target Reference
1,3,4-Oxadiazole containing C6 (Rat Glioma) 4.63 ± 0.85 6-methoxyl group; FAK inhibitor [1]
1,3,4-Oxadiazole containing A549 (Lung) 39.33 ± 4.04 6-methoxyl group; FAK inhibitor [1]
4-Nitroaniline containing A549 (Lung) 22.13 4-Nitroaniline moiety [6]
4-Nitroaniline containing MCF-7 (Breast) 61.03 4-Nitroaniline moiety [6]
2-phenylbenzothiazole HeLa (Cervical) Varies Cytostatic activity reported [7]

| 2-phenylbenzothiazole | MCF-7 (Breast) | Varies | Cytostatic activity reported | [7]|

Conclusion and Future Directions

4-Methyl-6-nitro-benzothiazol-2-ylamine is a promising candidate for cancer research, leveraging the established anticancer potential of the 2-aminobenzothiazole scaffold with the added advantage of a nitro group for potential hypoxia-selective targeting. The protocols and data presented in this guide offer a solid foundation for its systematic investigation. Future research should focus on validating its proposed dual mechanism of action, expanding the screening to a broader panel of cancer cell lines (including under hypoxic conditions), and, pending positive in vitro results, advancing to preclinical in vivo models to assess efficacy and safety.

References

  • Li, W., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

  • Himaja, M., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-nitrobenzothiazole. PubChem. Available at: [Link]

  • Stavroulea, K., et al. (n.d.). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PubMed Central. Available at: [Link]

  • Chung, Y., et al. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. PubMed. Available at: [Link]

  • Al-Ostath, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]

  • Al-Aamery, M., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. Available at: [Link]

  • Al-Karmi, S., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. ScienceDirect. Available at: [Link]

  • Abdel-Wahab, B., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][8]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

  • Altintop, M. D., et al. (2023). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ResearchGate. Available at: [Link]

  • Wuest, M., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. BMC Cancer. Available at: [Link]

  • Altintop, M. D., et al. (2025). Novel benzothiazole based imidazole derivatives as new cytotoxic agents against glioma (C6) and liver (HepG2) cancer cell lines. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. Available at: [Link]

  • Lonza Ag. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.
  • Westwell, A. D., et al. (2001). The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds. PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Solubilization of 2-Amino-6-nitrobenzothiazole

Introduction: Understanding the Challenge of 2-Amino-6-nitrobenzothiazole Solubilization 2-Amino-6-nitrobenzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge of 2-Amino-6-nitrobenzothiazole Solubilization

2-Amino-6-nitrobenzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties.[1] The inherent challenge in harnessing their full therapeutic potential often lies in their limited solubility in aqueous solutions, a critical factor for successful formulation and in vitro/in vivo experimental assays.

This document provides a comprehensive guide to the systematic solubilization of 2-Amino-6-nitrobenzothiazole, a representative member of this class. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for preparing this compound for a range of experimental applications. The causality behind solvent selection and procedural steps is explained to empower the end-user to adapt these protocols to their specific downstream applications.

A Note on Nomenclature: While the user query specified "4-Methyl-6-nitro-benzothiazol-2-ylamine," publicly available scientific data predominantly refers to the closely related and well-characterized compound, 2-Amino-6-nitrobenzothiazole (CAS No: 6285-57-0) . The protocols and data presented in this guide are based on the properties of this latter compound, which is likely the intended subject of inquiry or a very close structural analog. Researchers should always verify the identity and purity of their specific compound before proceeding.

Physicochemical Properties and Safety Mandates

A thorough understanding of the physicochemical properties and safety profile of 2-Amino-6-nitrobenzothiazole is paramount for its effective and safe handling.

Physicochemical Data Summary

The compound typically presents as an orange to yellow crystalline powder.[2][3][4] Its key physicochemical properties are summarized in the table below:

PropertyValueSource
Molecular Formula C₇H₅N₃O₂SPubChem[2]
Molecular Weight 195.20 g/mol PubChem[2]
Appearance Orange crystals or yellow powderNTP, 1992[2]
Melting Point 247-249 °CSigma-Aldrich
Water Solubility < 1 mg/mL at 19°C (66°F)NTP, 1992[2]
pKa 1.76 ± 0.10 (Predicted)ChemicalBook[3]

The low aqueous solubility and high melting point are indicative of a stable crystalline lattice, which necessitates the use of organic solvents or specialized formulation strategies for dissolution.

Mandatory Safety Precautions

2-Amino-6-nitrobenzothiazole is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[5]

  • Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]

  • Avoid generating dust.[5]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[5][6]

  • Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.[5]

Solvent Selection and Optimization Workflow

The choice of solvent is critical and depends on the intended downstream application, such as cell-based assays, animal studies, or analytical measurements. The following workflow provides a systematic approach to solvent selection.

Solvent_Selection_Workflow Solvent Selection Workflow for 2-Amino-6-nitrobenzothiazole cluster_0 Initial Screening cluster_1 Optimization cluster_2 Application Specific Considerations A Start: Define Experimental Requirements (e.g., final concentration, assay compatibility) B Primary Solvent Screen: DMSO, DMF, Ethanol A->B C Assess Solubility at Room Temperature B->C D Is Solubility Sufficient? C->D E Apply Gentle Heating (e.g., 37-50°C water bath) D->E No I Final Stock Solution Preparation D->I Yes E->D F Consider Co-solvent Systems (e.g., DMSO/Ethanol, DMSO/PEG400) E->F F->D G Cell-based Assays: Minimize final DMSO concentration (<0.5%) H In Vivo Studies: Use biocompatible solvents (e.g., PEG400, Solutol HS 15) I->G I->H

Caption: A decision-making workflow for selecting an appropriate solvent system for 2-Amino-6-nitrobenzothiazole.

Detailed Dissolution Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, including benzothiazole derivatives.[7] It is a common choice for preparing high-concentration stock solutions for in vitro screening.

Materials:

  • 2-Amino-6-nitrobenzothiazole (solid)

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath (optional)

  • Calibrated analytical balance

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.

  • Weighing the Compound: Carefully weigh the desired amount of 2-Amino-6-nitrobenzothiazole into the tared container. Record the exact weight.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of a compound with a MW of 195.20 g/mol , add 512.3 µL of DMSO per 1 mg of compound).

  • Dissolution:

    • Securely cap the container.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

  • Gentle Heating (if necessary): If the compound does not fully dissolve, place the container in a water bath set to 37-50°C for 5-10 minutes. Vortex intermittently.

  • Final Check and Storage: Once fully dissolved, allow the solution to return to room temperature. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[3]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Rationale: For cell-based assays, it is crucial to dilute the DMSO stock solution in an aqueous medium to a final DMSO concentration that is non-toxic to the cells (typically <0.5%).

Materials:

  • High-concentration stock solution of 2-Amino-6-nitrobenzothiazole in DMSO (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.

    • Causality: It is critical to add the DMSO stock to the aqueous medium and mix immediately, rather than the other way around. This prevents the compound from precipitating out of solution due to rapid solvent exchange.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the highest concentration of your test compound does not exceed a level that affects your cells (typically 0.1-0.5%). A vehicle control (medium with the same final DMSO concentration) must be included in your experimental design.

  • Immediate Use: Use the freshly prepared working solutions immediately to avoid potential precipitation over time.

Troubleshooting and Advanced Considerations

ProblemPotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the final aqueous solution has been exceeded.- Lower the final concentration of the compound.- Increase the percentage of co-solvent (if tolerated by the assay).- Consider using a formulation with solubilizing excipients (e.g., cyclodextrins, Cremophor EL).
Compound appears insoluble even in DMSO - Poor quality of the compound (impurities).- Insufficient mixing or heating.- Verify the purity of the compound using analytical methods.- Use sonication in a water bath to aid dissolution.- Try an alternative polar aprotic solvent like N,N-Dimethylformamide (DMF).
Incompatibility with downstream assay The chosen solvent interferes with the assay components (e.g., enzymes, detection reagents).- Perform a solvent tolerance test for your specific assay.- Explore alternative solvent systems, such as ethanol or co-solvent mixtures. Recrystallization from ethanol is a common purification step, indicating some solubility.[3][8]

Conclusion

The successful dissolution of 2-Amino-6-nitrobenzothiazole is a critical first step for its evaluation in research and drug development. By understanding its physicochemical properties and employing a systematic approach to solvent selection and preparation, researchers can generate reliable and reproducible data. The protocols provided herein offer a validated starting point, with an emphasis on the underlying scientific principles to allow for logical adaptation to a wide array of experimental contexts. Always prioritize safety and handle this compound with the necessary precautions.

References

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. Retrieved from [Link]

  • RJPBCS. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • ChemBK. (n.d.). 2-Amino-6-Nitro Benzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • ResearchGate. (2024). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • Oxford Academic. (2005). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Retrieved from [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • MDPI. (2024). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2024).
  • Google Patents. (n.d.). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.

Sources

Application

Application Note: Comprehensive Analytical Characterization of 4-Methyl-6-nitro-benzothiazol-2-ylamine

Abstract This application note provides a comprehensive guide to the analytical techniques for the characterization of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical techniques for the characterization of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols detailed herein are designed to ensure scientific rigor and data integrity, covering chromatographic, spectroscopic, and thermal analysis methods. This guide emphasizes the rationale behind methodological choices, offering field-proven insights to enable researchers to obtain reliable and reproducible results.

Introduction

4-Methyl-6-nitro-benzothiazol-2-ylamine is a substituted benzothiazole derivative. The benzothiazole scaffold is a prominent heterocyclic core in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group and a methyl group to the benzothiazole ring can significantly modulate its physicochemical and biological properties. Therefore, unambiguous characterization is paramount for quality control, regulatory submission, and further research and development.

This document outlines a suite of analytical techniques to provide a holistic characterization of 4-Methyl-6-nitro-benzothiazol-2-ylamine, ensuring its identity, purity, and stability.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of a compound is fundamental to the development of robust analytical methods. While experimental data for 4-Methyl-6-nitro-benzothiazol-2-ylamine is not widely available, we can infer properties from its close analog, 2-Amino-6-nitrobenzothiazole.[1][2]

PropertyPredicted Value/InformationRationale for Analytical Method Development
Molecular FormulaC₈H₇N₃O₂SDefines the expected exact mass for mass spectrometry.
Molecular Weight209.22 g/mol Used for concentration calculations and stoichiometric assessments.
AppearanceExpected to be a yellow or orange crystalline powder.[1][2]Visual inspection is a preliminary identification step.
SolubilityLikely poorly soluble in water, soluble in organic solvents like acetone, ethanol, and DMSO.[1]Crucial for selecting appropriate solvents for sample preparation in chromatography and spectroscopy.
Melting PointExpected to be high, likely over 200 °C.[1]A sharp melting point is an indicator of purity. Thermal analysis can confirm this.
UV-Vis AbsorptionThe nitroaromatic and benzothiazole rings will result in strong UV-Vis absorbance.Enables spectrophotometric quantification and detection in HPLC.

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions.[3]

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the observed separation.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetone).

  • Spotting: Apply a small spot of the sample solution to the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm and/or 365 nm). The nitro group often makes compounds visible in daylight as a colored spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity determination and impurity profiling. A reverse-phase method is generally suitable for compounds of this polarity.

Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for separating a wide range of potential impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total peak area.

HPLC Parameters Table:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. LC-MS is a powerful combination for analyzing complex mixtures.[2][4]

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be efficient due to the presence of the amino group, which can be readily protonated.

  • Data Acquisition: Acquire full scan MS data to determine the [M+H]⁺ ion. The expected m/z would be approximately 210.0332.

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to aid in structural confirmation.

Expected Fragmentation:

The fragmentation pattern will be key to confirming the structure. Common fragmentation pathways for such molecules include loss of NO₂, cleavage of the thiazole ring, and loss of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. 1D (¹H and ¹³C) and 2D NMR experiments are recommended.[5][6]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: This will provide information on the number of different types of protons and their connectivity. The aromatic protons, the amino protons, and the methyl protons will have distinct chemical shifts.

  • ¹³C NMR: This will show the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.[5]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory, or a Raman spectrometer.

  • Sample Preparation: For FT-IR with ATR, a small amount of the solid sample is placed directly on the ATR crystal. For Raman, the sample can be analyzed in a glass vial.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amino group)3400-3200
C-H stretch (aromatic and methyl)3100-2850
C=N stretch (thiazole ring)~1640
N-O stretch (nitro group)1550-1500 and 1350-1300
C-S stretch700-600

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.

Protocol:

  • Instrumentation: A DSC or TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. An endothermic peak will indicate the melting point.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe weight loss as a function of temperature, indicating decomposition.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This is a fundamental technique for confirming the empirical formula.

Protocol:

  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample.

  • Analysis: The sample is combusted, and the resulting gases are quantitatively measured. The experimental percentages should be within ±0.4% of the theoretical values for the proposed formula C₈H₇N₃O₂S.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

G cluster_0 Initial Synthesis and Purification cluster_1 Preliminary Characterization cluster_2 Structural Elucidation and Confirmation cluster_3 Quantitative Analysis and Stability Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC TLC for Purity Check Purification->TLC MeltingPoint Melting Point Purification->MeltingPoint MS Mass Spectrometry (MS) Purification->MS HPLC HPLC for Purity TLC->HPLC Thermal Thermal Analysis (DSC/TGA) MeltingPoint->Thermal NMR NMR (1H, 13C, 2D) MS->NMR IR_Raman IR/Raman Spectroscopy NMR->IR_Raman Elemental Elemental Analysis IR_Raman->Elemental Final_Report Final_Report Elemental->Final_Report Structure Confirmed HPLC->Final_Report

Caption: Integrated workflow for the characterization of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of 4-Methyl-6-nitro-benzothiazol-2-ylamine. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently determine the identity, purity, and stability of this compound, which is essential for its application in drug discovery and materials science. The provided methodologies emphasize a logical workflow, ensuring data integrity and reproducibility.

References

  • Ekennia, A. C., et al. (2016). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-((6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-nitrobenzothiazole. PubChem Compound Database. Available at: [Link]

  • Prajapati, S. M., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Google Patents. (1983). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Available at: [Link]

  • Mihaylova, D., et al. (2015). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate. Available at: [Link]

  • Kloepfer, A., et al. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A. Available at: [Link]

  • Gümüş, F., et al. (2013). Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. Semantic Scholar. Available at: [Link]

  • Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]

  • Yakan, H. (2018). Synthesis and Characterization of Metal Complexes of 4-Nitro-N-(6-sulfamoylbenzothiazol-2-yl)benzamide. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Scientific Research Publishing. Available at: [Link]

  • Ullah, H., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Development of 4-Methyl-6-nitro-benzothiazol-2-ylamine Derivatives for Biological Screening

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel derivatives from 4-Methyl-6-nitro-benzothiazol-2-ylamine for bio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel derivatives from 4-Methyl-6-nitro-benzothiazol-2-ylamine for biological screening. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1] The specific substitution pattern of the starting material offers unique opportunities for chemical modification to explore and optimize its therapeutic potential. These notes detail the rationale behind derivatization strategies, provide step-by-step protocols for synthesis and characterization, and outline robust methodologies for anticancer, antimicrobial, and kinase inhibition screening.

Introduction: The Rationale for Derivatizing 4-Methyl-6-nitro-benzothiazol-2-ylamine

The 4-Methyl-6-nitro-benzothiazol-2-ylamine core represents a strategic starting point for a drug discovery program. The rationale for its selection and derivatization is multifaceted:

  • The Benzothiazole Scaffold: This heterocyclic system is a cornerstone in many FDA-approved drugs and clinical candidates, valued for its rigid structure and ability to form key interactions with biological targets.[2]

  • The 2-Amino Group: This functional group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.[3] Common derivatizations at this position include the formation of Schiff bases, amides, and (thio)urea analogs, each capable of altering the compound's physicochemical properties and biological activity.[4][5][6][7]

  • The 6-Nitro Group: This electron-withdrawing group can significantly influence the electronic properties of the benzothiazole ring system, potentially enhancing interactions with biological targets. It also presents an opportunity for future modification, such as reduction to an amino group, to create a new point for derivatization.

  • The 4-Methyl Group: This small alkyl group can provide beneficial steric interactions within a binding pocket and can influence the overall lipophilicity of the molecule.

The overarching goal of this derivatization program is to generate a library of compounds with diverse functionalities to screen against a range of biological targets, with a primary focus on oncology and infectious diseases.

Synthetic Strategy: A Workflow for Derivatization

The synthetic approach is designed to be modular, allowing for the efficient generation of a diverse chemical library from the common starting material. The general workflow is depicted below.

G cluster_0 Synthesis & Derivatization start 4-Methyl-6-nitro- benzothiazol-2-ylamine schiff Schiff Base Formation (Reaction with Aldehydes/Ketones) start->schiff acyl N-Acylation (Reaction with Acyl Halides/Anhydrides) start->acyl urea Urea/Thiourea Formation (Reaction with Isocyanates/Isothiocyanates) start->urea char Purification & Characterization (Chromatography, NMR, MS) schiff->char acyl->char urea->char library Derivative Library char->library

Caption: Synthetic workflow for generating a diverse library of derivatives.

Detailed Synthetic Protocols

The following protocols are foundational for the derivatization of 4-Methyl-6-nitro-benzothiazol-2-ylamine. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of Schiff Base Derivatives

Rationale: The formation of an azomethine linkage (-C=N-) introduces a planar, conjugated system that can participate in pi-stacking and hydrogen bonding interactions with biological targets. This is a straightforward and efficient method to introduce a wide variety of aromatic and heterocyclic moieties.

Materials:

  • 4-Methyl-6-nitro-benzothiazol-2-ylamine

  • Substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-Methyl-6-nitro-benzothiazol-2-ylamine in a minimal amount of absolute ethanol.

  • Add 1.1 equivalents of the desired aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will often precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified Schiff base.

  • Dry the final product under vacuum and characterize by NMR, IR, and Mass Spectrometry.

Protocol 3.2: N-Acylation of the 2-Amino Group

Rationale: Acylation introduces an amide linkage, which is a key structural feature in many biologically active molecules. Amides are excellent hydrogen bond donors and acceptors, and the acyl group can be varied to probe interactions within a target's binding site.

Materials:

  • 4-Methyl-6-nitro-benzothiazol-2-ylamine

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1.0 equivalent of 4-Methyl-6-nitro-benzothiazol-2-ylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1.2 equivalents of a base (e.g., triethylamine) to the solution.

  • Slowly add 1.1 equivalents of the desired acyl chloride or acid anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product, evaporate the solvent, and dry the final compound under vacuum for characterization.

Protocol 3.3: Synthesis of Urea and Thiourea Derivatives

Rationale: The urea and thiourea moieties are important pharmacophores that can form multiple hydrogen bonds with protein backbones, a common interaction motif in kinase inhibitors.[8] This derivatization allows for the exploration of these critical interactions.

Materials:

  • 4-Methyl-6-nitro-benzothiazol-2-ylamine

  • Isocyanate or isothiocyanate (e.g., phenyl isocyanate, ethyl isothiocyanate)

  • Anhydrous solvent (e.g., Acetonitrile, THF)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 1.0 equivalent of 4-Methyl-6-nitro-benzothiazol-2-ylamine in anhydrous acetonitrile in a round-bottom flask.

  • Add 1.1 equivalents of the desired isocyanate or isothiocyanate to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent to remove impurities.

  • If necessary, the product can be further purified by recrystallization.

  • Dry the purified product and characterize by NMR, IR, and Mass Spectrometry.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify promising derivatives. The workflow prioritizes high-throughput in vitro assays to rapidly assess broad activity, followed by more detailed mechanistic studies for lead compounds.

G cluster_1 Biological Screening library Derivative Library primary_cancer Primary Anticancer Screen (MTT Assay vs. Cancer Cell Lines) library->primary_cancer primary_microbe Primary Antimicrobial Screen (Broth Microdilution vs. Bacterial/Fungal Strains) library->primary_microbe secondary Secondary Assays (for active compounds) primary_cancer->secondary Active primary_microbe->secondary Active kinase Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) secondary->kinase apoptosis Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) secondary->apoptosis lead Lead Compound(s) kinase->lead apoptosis->lead

Caption: A tiered workflow for biological screening of the derivative library.

Detailed Biological Screening Protocols

Protocol 5.1: Primary Anticancer Screening - MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for initial screening of compound cytotoxicity against cancer cell lines.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized benzothiazole derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS).[11]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubate for another 2-4 hours at 37 °C, allowing the MTT to be metabolized into purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Leave the plate at room temperature in the dark for 2 hours.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (the concentration of compound required to inhibit cell growth by 50%).

Protocol 5.2: Primary Antimicrobial Screening - Broth Microdilution Assay

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standardized and quantitative method for assessing antimicrobial potency.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • Bacterial/fungal inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium only) and vehicle control (medium with DMSO)

  • Microplate reader or visual inspection

Procedure:

  • In a 96-well plate, add 50 µL of sterile broth to all wells.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells, creating a total volume of 100 µL.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column. This creates a range of compound concentrations.

  • Prepare the microbial inoculum by diluting the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

  • Include positive control wells (with a standard antibiotic) and negative/vehicle control wells.

  • Seal the plate and incubate at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity. The MIC can also be determined by reading the optical density at 600 nm.

Protocol 5.3: Secondary Screening - In Vitro Kinase Inhibition Assay

Rationale: Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][13][14] Assaying against specific kinases like VEGFR-2 or EGFR can elucidate the mechanism of action.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized compounds

  • A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure (Example using ADP-Glo™ Assay):

  • Set up the kinase reaction in a 96-well plate. To each well, add the kinase, its specific substrate, and the test compound at various concentrations in the appropriate kinase buffer.

  • Initiate the reaction by adding ATP. The final reaction volume is typically small (e.g., 5-10 µL).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these screens will allow for the establishment of a preliminary Structure-Activity Relationship (SAR).

Derivative TypeExpected Impact on ActivityRationale
Schiff Bases Variable; dependent on the aldehyde used. Aromatic rings can enhance activity through π-stacking.Introduction of bulky or electron-rich/poor groups can probe the steric and electronic requirements of the target binding site.
Amides Generally favorable for anticancer activity.The amide bond acts as a rigid hydrogen bond donor/acceptor, mimicking peptide bonds and interacting with protein backbones.
Ureas/Thioureas High potential for kinase inhibition.This moiety is a known "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds in the ATP-binding pocket.[8][15]

By systematically analyzing how changes in the chemical structure affect biological activity, researchers can identify key pharmacophoric features and design the next generation of more potent and selective compounds. For example, if derivatives with electron-withdrawing groups on an appended phenyl ring show higher activity, this suggests that this electronic feature is beneficial for target engagement.

Conclusion

The strategic derivatization of 4-Methyl-6-nitro-benzothiazol-2-ylamine provides a fertile ground for the discovery of novel therapeutic agents. The protocols outlined in these application notes offer a robust framework for the synthesis, characterization, and biological evaluation of a diverse chemical library. By integrating chemical synthesis with a tiered biological screening cascade, this approach enables the efficient identification and optimization of lead compounds for further preclinical development.

References

  • Benchchem. (n.d.). Solid phase synthesis of 2-aminobenzothiazoles. PubMed.
  • MDPI. (2022, September 19). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]

  • AUIQ Complementary Biological System. (n.d.). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity.
  • ResearchGate. (2025, August 6). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. Retrieved from [Link]

  • ACS Publications. (2015, February 5). The Synthesis, Characterization, Acid Dissociation, and Theoretical Calculation of Several Novel Benzothiazole Schiff Base Derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ACS Publications. (2026, January 22). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Retrieved from [Link]

  • PMC - PubMed Central. (2022, September 19). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]

  • NIH. (n.d.). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives.
  • PubMed. (n.d.). A Review on Anticancer Potentials of Benzothiazole Derivatives. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Benchchem. (n.d.). Experimental Protocols for the Acylation of 2-Aminobenzothiazole.
  • RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Taylor & Francis. (2019, December 2). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. Retrieved from [Link]

  • MDPI. (2023, May 30). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023, October 13). (PDF) Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Retrieved from [Link]

  • (n.d.). MTT Cell Assay Protocol.
  • MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

  • CIBTech. (n.d.). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. Retrieved from [Link]

  • Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. (2021, December 30). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Retrieved from [Link]

  • (n.d.). [PDF] Synthesis and Biological Importance of 2-(thio ....
  • IJPPR. (2024, July 30). Synthesis, Molecular Docking and Biological Evaluation of Schiff Base Derived from 2-Aminobenzothiazole and 2-Aminopyrimidine as Anthelmintic and Anti-Bacterial Agents. Retrieved from [Link]

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Application

Application Notes and Protocols for In Vitro Evaluation of 4-Methyl-6-nitro-benzothiazol-2-ylamine

Introduction: Profiling a Novel Benzothiazole Derivative 4-Methyl-6-nitro-benzothiazol-2-ylamine is a heterocyclic compound belonging to the benzothiazole class. While specific data on this particular molecule is limited...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Profiling a Novel Benzothiazole Derivative

4-Methyl-6-nitro-benzothiazol-2-ylamine is a heterocyclic compound belonging to the benzothiazole class. While specific data on this particular molecule is limited, its structural similarity to other 2-amino-6-nitrobenzothiazoles suggests a potential for biological activity. The presence of a nitroaromatic group and a benzothiazole core, moieties known for their diverse pharmacological and toxicological profiles, necessitates a thorough in vitro evaluation. Benzothiazole derivatives have been investigated for a range of activities, including antimicrobial, anticancer, and antiparasitic effects[1][2][3][4]. However, the nitro group often raises concerns regarding potential genotoxicity and cytotoxicity, as it can be metabolically reduced to reactive intermediates that interact with cellular macromolecules[5].

These application notes provide a comprehensive, tiered strategy for the in vitro characterization of 4-Methyl-6-nitro-benzothiazol-2-ylamine, focusing on establishing its cytotoxic and genotoxic potential. The protocols are designed for researchers in drug discovery, toxicology, and chemical safety assessment, providing a robust framework for generating reliable and reproducible data.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, it is crucial to understand the fundamental physicochemical properties of 4-Methyl-6-nitro-benzothiazol-2-ylamine. Based on the data for the closely related 2-amino-6-nitrobenzothiazole, the following should be considered:

  • Solubility: The parent compound, 2-amino-6-nitrobenzothiazole, exhibits low solubility in water (< 1 mg/mL)[6][7]. It is imperative to determine the solubility of 4-Methyl-6-nitro-benzothiazol-2-ylamine in dimethyl sulfoxide (DMSO) and the final assay medium to ensure accurate dosing and avoid precipitation.

  • Stability: The stability of the compound in solution under experimental conditions (e.g., temperature, light exposure) should be assessed to ensure the integrity of the test substance throughout the assays.

  • Purity: The purity of the test compound should be confirmed using appropriate analytical methods (e.g., HPLC, NMR) to avoid confounding results from impurities.

Table 1: Physicochemical Properties of the Related Compound 2-Amino-6-nitrobenzothiazole

PropertyValueSource
Molecular FormulaC₇H₅N₃O₂S[6]
Molecular Weight195.20 g/mol [6]
AppearanceOrange crystals or yellow powder[6][7]
Melting Point247-249 °C[8][9]
Water Solubility< 1 mg/mL at 20 °C[6][7]

Tier 1: Assessment of In Vitro Cytotoxicity

The initial step in characterizing the biological effects of a novel compound is to determine its potential to induce cell death. A concentration-dependent cytotoxicity profile is essential for selecting appropriate concentrations for subsequent, more complex assays like genotoxicity tests. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[10].

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis prep Seed cells in a 96-well plate and allow to adhere overnight treat Expose cells to a concentration range of the test compound prep->treat add_mtt Add MTT reagent and incubate for 2-4 hours treat->add_mtt solubilize Solubilize formazan crystals with DMSO or other solvent add_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read calculate Calculate cell viability and determine the IC50 value read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Select a relevant mammalian cell line (e.g., HepG2 for liver toxicity, A549 for lung, or MCF-7 for breast cancer) and culture in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-Methyl-6-nitro-benzothiazol-2-ylamine in DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Tier 2: Assessment of Genotoxic Potential

Given the presence of a nitro group, which is a structural alert for mutagenicity, a thorough genotoxicity assessment is critical[5]. A standard battery of in vitro tests is recommended to evaluate different genotoxic endpoints, including gene mutations and chromosomal damage[5][11].

A. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for identifying compounds that can cause gene mutations[5][12][13]. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid. The assay measures the ability of a test compound to induce reverse mutations, restoring the gene's function and allowing the bacteria to grow on a minimal medium.

The assay should be performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism and can convert pro-mutagens into their active forms[5][14].

Protocol: Ames Test (Plate Incorporation Method)
  • Strain Preparation:

    • Inoculate overnight cultures of the appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) in nutrient broth.

  • Toxicity Determination:

    • Perform a preliminary toxicity test to determine the appropriate concentration range of 4-Methyl-6-nitro-benzothiazol-2-ylamine for the main experiment. High concentrations of the test compound can be toxic to the bacteria, which can interfere with the detection of mutagenicity.

  • Main Experiment:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer (for experiments without metabolic activation).

    • Incubate the mixture at 37°C for 20 minutes (pre-incubation method).

    • Add 2 mL of molten top agar containing a trace amount of histidine (or tryptophan) to the tube, mix gently, and pour onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.

B. In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage[15][16][17]. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the test compound is clastogenic (induces chromosome breakage) or aneugenic (induces chromosome loss).

Experimental Workflow: In Vitro Micronucleus Assay

G cluster_0 Cell Treatment cluster_1 Cytokinesis Block cluster_2 Cell Harvesting and Staining cluster_3 Microscopic Analysis treat Expose mammalian cells to the test compound with and without S9 mix cyto_b Add Cytochalasin B to block cytokinesis and obtain binucleated cells treat->cyto_b harvest Harvest cells and prepare slides cyto_b->harvest stain Stain with a DNA-specific dye (e.g., Giemsa or DAPI) harvest->stain score Score the frequency of micronuclei in at least 2000 binucleated cells stain->score analyze Statistically analyze the data for a significant, dose-dependent increase score->analyze

Caption: Workflow for the in vitro mammalian cell micronucleus assay.

Protocol: In Vitro Micronucleus Assay
  • Cell Culture and Treatment:

    • Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) and culture under appropriate conditions.

    • Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration tested should induce approximately 50-60% cytotoxicity[5].

    • Expose the cells to at least three concentrations of 4-Methyl-6-nitro-benzothiazol-2-ylamine, along with negative and positive controls, both with and without S9 metabolic activation.

      • Short treatment: 3-6 hours with S9, followed by a wash and incubation for 1.5-2.0 normal cell cycles.

      • Long treatment: 1.5-2.0 normal cell cycles without S9.

  • Cytokinesis Block:

    • Add cytochalasin B to the culture medium at an appropriate time to block cytokinesis and allow for the formation of binucleated cells.

  • Harvesting and Staining:

    • Harvest the cells by trypsinization or centrifugation.

    • Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

    • Stain the slides with a DNA-specific stain such as Giemsa or DAPI.

  • Scoring and Data Analysis:

    • Score the number of micronuclei in at least 2000 binucleated cells per concentration.

    • A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Data Interpretation and Reporting

A comprehensive report should be generated that includes the following:

  • Compound Information: Name, CAS number (if available), batch number, purity, and solvent used.

  • Experimental Details: Cell lines used, culture conditions, compound concentrations, incubation times, and specific protocol parameters.

  • Results:

    • For the cytotoxicity assay, provide the IC₅₀ value with confidence intervals.

    • For the Ames test, report the number of revertant colonies for each concentration and strain, and the fold-increase over the negative control.

    • For the micronucleus assay, report the frequency of micronucleated cells for each concentration and the statistical analysis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22704, 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]

  • Raj, K. J., & Augustine, D. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854.
  • Patel, N. B., Shaikh, F. M., & Patel, H. R. (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Journal of the Serbian Chemical Society, 77(10), 1363-1374.
  • Munirajasekhar, D., Himaja, M., & Sunil, V. M. (2011). Synthesis and anthelmintic activity of 2-amino-6-substituted benzothiazoles. International Research Journal of Pharmacy, 2(1), 114-117.
  • ChemBK. (n.d.). 2-Amino-6-Nitro Benzothiazole. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical biology & drug design, 89(3), 433–442.
  • U.S. Food and Drug Administration. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique.
  • GOV.UK. (2021, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved from [Link]

  • DelRaso, N. J. (1993). In vitro methodologies for enhanced toxicity testing. Toxicology letters, 68(1-2), 91–99.
  • Patel, N. B., Shaikh, F. M., & Patel, H. R. (2012). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Journal of the Serbian Chemical Society, 77(10), 1363-1374.
  • Delmas, F., Di Giorgio, C., Robin, M., Azas, N., Gasquet, M., Detang, C., Costa, M., Timon-David, P., & Galy, J. P. (2002). In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. Antimicrobial agents and chemotherapy, 46(8), 2588–2594.
  • Jagannath University. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • van Tonder, A., Joubert, A. M., & Cromarty, A. D. (2015). Limitation of the MTT assay in detecting house dust mite-induced cell death. Journal of immunological methods, 425, 11–18.
  • Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Retrieved from [Link]

  • Patel, N. B., Shaikh, F. M., & Patel, H. R. (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Journal of the Serbian Chemical Society, 77(10), 1363-1374.
  • Dellarco, V. L., & Prival, M. J. (1989). Mutagenicity of nitro compounds in Salmonella typhimurium in the presence of flavin mononucleotide in a preincubation assay. Environmental and molecular mutagenesis, 13(2), 116–127.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Asadi, M., & Ziarani, G. M. (2021). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity testing in the 21st century: A vision and a strategy.
  • Kumar, S., & Narasimhan, B. (2018). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1083-1102.
  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Chen, J., Li, Y., Wang, Y., & Zhang, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13, 1189442.
  • Istituto Superiore di Sanità. (n.d.). OECD Test Guidelines for Genetic Toxicology. Retrieved from [Link]

  • Gupta, A., & Sharma, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2770.
  • Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE (Journal of Visualized Experiments), (187), e59324.
  • Doak, S. H., Manshian, B., Jenkins, G. J., & Singh, N. (2012). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 745(1-2), 104-111.
  • Eurofins Discovery. (n.d.). In Vitro Toxicology Services. Retrieved from [Link]

  • Wang, J., Fan, Y., & Li, B. (2011). Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2. Toxicology in vitro, 25(8), 2147–2151.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Utility of 4-Methyl-6-nitro-benzothiazol-2-ylamine as a Versatile Chemical Intermediate

Abstract This technical guide provides an in-depth exploration of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a key chemical intermediate. The document outlines its synthesis, physicochemical properties, and significant app...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a key chemical intermediate. The document outlines its synthesis, physicochemical properties, and significant applications in the development of pharmacologically active agents and dye molecules. Detailed, field-proven protocols for its synthesis and subsequent use in the preparation of Schiff bases and azo dyes are presented, emphasizing the causality behind experimental choices to ensure reproducibility and safety. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical grounding and practical methodologies.

Introduction: The Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic scaffold composed of a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry and material science.[1] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[1] The introduction of specific substituents onto the benzothiazole core allows for the fine-tuning of these properties. 4-Methyl-6-nitro-benzothiazol-2-ylamine is a strategically functionalized derivative, featuring an electron-donating methyl group and an electron-withdrawing nitro group, which modulate the electronic environment of the ring system. The primary amine at the 2-position serves as a versatile synthetic handle for further molecular elaboration.

Physicochemical & Safety Data

A thorough understanding of the chemical's properties and hazards is paramount before any experimental work.

Table 1: Physicochemical Properties of 4-Methyl-6-nitro-benzothiazol-2-ylamine

PropertyValueReference
Molecular Formula C₈H₇N₃O₂SN/A
Molecular Weight 209.23 g/mol N/A
Appearance Expected to be a yellow to orange crystalline powder[2]
Melting Point Not available; likely >200 °C (similar to 2-amino-6-nitrobenzothiazole's 249 °C)[2]
Solubility Insoluble in water; soluble in organic solvents like DMSO and DMF[2][3]

Table 2: GHS Hazard Information (based on the closely related 2-amino-6-nitrobenzothiazole)

Hazard StatementCodePrecautionary Statements
Harmful if swallowedH302P264, P270, P301+P317, P330, P501
Harmful in contact with skinH312P280, P302+P352, P317, P321, P362+P364
Causes skin irritationH315P264, P280, P302+P352, P332+P317, P362+P364
Causes serious eye irritationH319P264, P280, P305+P351+P338, P337+P317
Harmful if inhaledH332P261, P271, P304+P340, P317
May cause respiratory irritationH335P261, P271, P304+P340, P319, P403+P233, P405

Note: This data is extrapolated from 2-amino-6-nitrobenzothiazole and should be used with caution. A substance-specific risk assessment is mandatory.[4]

Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

The most common and efficient method for preparing substituted 2-aminobenzothiazoles is the Hugershoff reaction, which involves the cyclization of an arylthiourea. The synthesis of the target compound can be approached via two primary routes: (A) nitration of a pre-formed 2-amino-4-methylbenzothiazole or (B) cyclization of a pre-nitrated arylthiourea. Protocol 1 describes the more direct approach of nitrating the benzothiazole core.

Protocol 1: Synthesis via Nitration of 2-Amino-4-methylbenzothiazole

This protocol involves the electrophilic nitration of 2-amino-4-methylbenzothiazole. The amino group is a strong activating group, but to prevent oxidation and control the regioselectivity, it is often protected, and the reaction is carried out in a strong acid medium at low temperatures.

G cluster_0 Step 1: Acetylation (Protection) cluster_1 Step 2: Nitration cluster_2 Step 3: Deacetylation (Deprotection) A 2-Amino-4-methylbenzothiazole C N-acetyl-2-amino-4-methylbenzothiazole A->C Pyridine B Acetic Anhydride B->C D N-acetyl-2-amino-4-methylbenzothiazole F N-acetyl-4-methyl-6-nitro-benzothiazol-2-ylamine D->F 0-5 °C E Mixed Acid (HNO₃/H₂SO₄) E->F G N-acetyl-4-methyl-6-nitro-benzothiazol-2-ylamine I 4-Methyl-6-nitro-benzothiazol-2-ylamine G->I e.g., HCl/Ethanol, reflux H Acidic or Basic Hydrolysis H->I G A 4-Methyl-6-nitro-benzothiazol-2-ylamine C Schiff Base Product A->C Ethanol, Glacial Acetic Acid (catalyst) B Substituted Aromatic Aldehyde (R-CHO) B->C D Reaction Workflow

Caption: General scheme for Schiff base synthesis.

Protocol 2: Synthesis of a Benzothiazole Schiff Base

Procedure:

  • Dissolve 4-Methyl-6-nitro-benzothiazol-2-ylamine (1 equiv.) in ethanol in a round-bottom flask.

  • Add a substituted aromatic aldehyde (1 equiv.) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated Schiff base, wash with cold ethanol, and dry under vacuum.

Application 2: Synthesis of Azo Dyes

The 2-amino group can be converted to a diazonium salt, a highly reactive species that can undergo electrophilic substitution with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo compounds. These are characterized by the -N=N- linkage and are often intensely colored, making them useful as dyes. [5]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-Methyl-6-nitro-benzothiazol-2-ylamine C Benzothiazole Diazonium Salt A->C 0-5 °C B NaNO₂ / HCl B->C D Benzothiazole Diazonium Salt F Azo Dye Product D->F 0-5 °C, NaOH E Coupling Agent (e.g., β-Naphthol) E->F

Caption: Two-step synthesis of an azo dye.

Protocol 3: Synthesis of a Benzothiazole-Based Azo Dye

Procedure:

  • Diazotization: a. Suspend 4-Methyl-6-nitro-benzothiazol-2-ylamine (1 equiv.) in a mixture of concentrated hydrochloric acid and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, keeping the temperature below 5 °C. d. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling: a. In a separate beaker, dissolve the coupling agent (e.g., β-naphthol, 1 equiv.) in an aqueous sodium hydroxide solution. b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution from step 1 to the cold coupling agent solution with vigorous stirring. d. An intensely colored precipitate (the azo dye) should form immediately. e. Maintain the temperature below 5 °C and continue stirring for another 30-60 minutes. f. Filter the dye, wash with copious amounts of cold water, and dry.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Table 3: Expected Spectroscopic Data

Technique4-Methyl-6-nitro-benzothiazol-2-ylamineSchiff Base Derivative
FT-IR (cm⁻¹) ~3300-3100 (N-H stretch), ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch), ~1620 (C=N stretch)~1645 (N=CH, imine stretch), Disappearance of N-H stretch, NO₂ and aromatic C-H stretches remain. [6]
¹H NMR (δ ppm) Singlet for -CH₃ (~2.4 ppm), Broad singlet for -NH₂ (~7.5 ppm, D₂O exchangeable), Aromatic protons in the 7.8-8.5 ppm range.Singlet for N=CH (~8.5 ppm), Aromatic protons from both rings, disappearance of NH₂ signal. [6]

Conclusion

4-Methyl-6-nitro-benzothiazol-2-ylamine is a highly valuable and versatile chemical intermediate. The strategic placement of the methyl, nitro, and amino groups provides a platform for diverse synthetic transformations. The protocols detailed herein offer robust and reproducible methods for its synthesis and subsequent conversion into Schiff bases and azo dyes, which are classes of compounds with significant applications in medicinal chemistry and materials science. Adherence to safety protocols is essential when working with the reagents and products described.

References

  • Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • 2-Amino-4-methylbenzothiazole | C8H8N2S. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. ResearchGate. [Link]methyl-4-nitrophenol)

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [Link]

  • 2-Amino-6-nitrobenzothiazole | C7H5N3O2S. PubChem, National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

Welcome to the dedicated technical support center for the synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the common challenges associated with this multi-step synthesis.

I. Synthesis Overview: A Two-Step Approach

The synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine is typically achieved in a two-step process. The first step involves the formation of the benzothiazole core, followed by the regioselective nitration of the aromatic ring. Understanding the nuances of each step is critical for a successful outcome.

Step 1: Synthesis of 2-Amino-4-methylbenzothiazole

The initial and crucial step is the synthesis of the 2-aminobenzothiazole scaffold. A common and effective method is the reaction of the appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine in acetic acid.[1]

Step 2: Nitration of 2-Amino-4-methylbenzothiazole

The second step involves the introduction of a nitro group onto the benzothiazole ring. This is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[2] The position of the nitro group is directed by the existing substituents on the benzene ring.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions
Low or No Yield of 2-Amino-4-methylbenzothiazole (Step 1) Poor quality of starting materials: 3-Methylaniline may be oxidized or impure. Potassium thiocyanate may have absorbed moisture.- Purify 3-methylaniline by distillation before use.- Ensure potassium thiocyanate is dry by heating in an oven prior to use.
Inefficient cyclization: Reaction temperature may be too low, or the reaction time may be insufficient.- Carefully monitor and control the reaction temperature as specified in the protocol.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TTC).[3]
Side reactions: Over-bromination of the aromatic ring can occur if an excess of bromine is used or if the temperature is not controlled.- Add bromine dropwise and maintain the recommended temperature.- Use the stoichiometric amount of bromine.
Formation of Multiple Nitro Isomers (Step 2) Incorrect nitrating conditions: The ratio of nitric acid to sulfuric acid, as well as the reaction temperature, can influence the regioselectivity of the nitration.- Carefully control the temperature of the reaction, typically keeping it low (0-5 °C) to enhance selectivity.[4]- Optimize the ratio of the mixed acid. A higher concentration of sulfuric acid can increase the concentration of the nitronium ion, but may also lead to side reactions.
Activation of multiple positions: The amino and methyl groups are both activating and ortho-, para-directing. This can lead to the formation of other nitro isomers.- Consider protecting the amino group as an amide before nitration. This can help direct the nitration to the desired position and can be deprotected afterward.
Low Yield of 4-Methyl-6-nitro-benzothiazol-2-ylamine (Step 2) Decomposition of starting material: The benzothiazole ring can be susceptible to oxidation or degradation under harsh nitrating conditions.- Add the 2-amino-4-methylbenzothiazole to the cold mixed acid slowly and in portions.- Avoid excessively high temperatures during the reaction.
Incomplete reaction: Insufficient nitrating agent or reaction time can lead to a low conversion of the starting material.- Ensure the use of a slight excess of the nitrating agent.- Monitor the reaction by TLC to determine the point of maximum conversion.
Difficulty in Product Purification Similar polarity of product and byproducts: Isomeric nitro compounds or unreacted starting material can be difficult to separate from the desired product by column chromatography.- Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent or a mixture of solvents to purify the final product.[3]
Product instability: The product may be sensitive to certain conditions, such as prolonged exposure to silica gel.- Use a less acidic stationary phase, like neutral alumina, for column chromatography if product degradation is observed on silica gel.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration step?

A1: Concentrated sulfuric acid serves two primary roles in the nitration reaction. Firstly, it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). Secondly, it acts as a dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the formation of the nitronium ion.

Q2: How can I monitor the progress of the reactions?

A2: Thin-Layer Chromatography (TLC) is an effective and straightforward technique to monitor the progress of both the cyclization and nitration reactions.[3] By co-spotting the reaction mixture with the starting material(s) on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation.

Q3: Are there any "greener" alternatives for the synthesis of the benzothiazole core?

A3: Yes, there has been a significant focus on developing more environmentally friendly methods for benzothiazole synthesis. Some of these approaches include the use of water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[5][6] Microwave-assisted synthesis has also emerged as a green chemistry technique that can dramatically reduce reaction times and energy usage.[7]

Q4: What safety precautions should I take when working with the reagents involved?

A4: It is crucial to handle all chemicals with appropriate safety measures. Bromine is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with personal protective equipment. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always add acid to water, not the other way around, to avoid violent exothermic reactions. Consult the Safety Data Sheet (SDS) for each reagent for detailed handling and safety information.

IV. Experimental Workflows and Diagrams

Workflow for the Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

SynthesisWorkflow cluster_step1 Step 1: Benzothiazole Formation cluster_step2 Step 2: Nitration A 3-Methylaniline + KSCN B Reaction with Br2 in Acetic Acid A->B Reactants C 2-Amino-4-methylbenzothiazole B->C Cyclization D 2-Amino-4-methylbenzothiazole Workup1 Work-up & Purification C->Workup1 E Nitration with HNO3/H2SO4 D->E Substrate F 4-Methyl-6-nitro-benzothiazol-2-ylamine E->F Product Workup2 Work-up & Purification F->Workup2 Workup1->D

Caption: Overall workflow for the synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Logical Relationship in Troubleshooting Low Yield

TroubleshootingYield Problem Low Yield Cause1 Poor Reagent Quality Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Cause4 Purification Losses Problem->Cause4 Solution1a Purify/Dry Reagents Cause1->Solution1a Solution2a Optimize Temperature Cause2->Solution2a Solution2b Optimize Time Cause2->Solution2b Solution3a Control Reagent Addition Cause3->Solution3a Solution4a Optimize Purification Method Cause4->Solution4a

Caption: Troubleshooting logic for addressing low reaction yield.

V. References

  • Process for the production of 2-amino-4-methyl-benzothiazole. Google Patents.

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [https://www.rjpbcs.com/pdf/2012_3(4)/[8].pdf]([Link]8].pdf)

  • Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. JETIR. [Link]

  • Synthesis and Characterization of Metal Complexes of 4-Nitro-N-(6-sulfamoylbenzothiazol-2-yl)benzamide. ResearchGate. [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. [Link]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. [Link]

  • Process for the preparation of 2-aminobenzothiazoles. Google Patents.

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [Link]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. [Link]

  • Benzothiazole, 2-amino-6-methyl. Organic Syntheses. [Link]

  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. ResearchGate. [Link]

  • Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

  • Process for the preparation of 2-amino-6-nitro-benzothiazole. Google Patents.

  • Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[2][9] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. ResearchGate. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

Sources

Optimization

purification of 4-Methyl-6-nitro-benzothiazol-2-ylamine from crude reaction mixture

This technical guide provides in-depth troubleshooting advice and standardized protocols for the purification of 4-Methyl-6-nitro-benzothiazol-2-ylamine from crude reaction mixtures. Designed for researchers and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and standardized protocols for the purification of 4-Methyl-6-nitro-benzothiazol-2-ylamine from crude reaction mixtures. Designed for researchers and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to help overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 4-Methyl-6-nitro-benzothiazol-2-ylamine in a practical question-and-answer format.

Q1: My crude product is a dark, oily residue instead of the expected yellow solid. How can I induce crystallization?

A1:

  • Probable Causes: The presence of unreacted starting materials, solvent residues, or isomeric byproducts can act as impurities that inhibit the crystallization of the desired product. Nitration reactions, if not perfectly controlled, can produce a variety of side products that may be oily in nature.

  • Recommended Solutions:

    • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble but the impurities are soluble. A good starting point is cold hexanes or a mixture of diethyl ether and hexanes. This process mechanically induces crystallization while washing away soluble impurities.

    • Solvent Removal: Ensure all high-boiling reaction solvents (like glacial acetic acid, which is sometimes used in the synthesis) have been thoroughly removed under high vacuum.[1] Co-evaporation with a lower-boiling solvent like toluene can sometimes help.

    • Seed Crystals: If a small amount of pure product is available, add a single seed crystal to the oil. If no pure product is available, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Initial Purification: If trituration fails, the oil must be purified by other means. Flash column chromatography is the most effective next step for separating the product from a complex mixture of impurities.

Q2: My recrystallization from ethanol resulted in very low recovery. What went wrong?

A2:

  • Probable Causes:

    • Excessive Solvent: The most common cause is using too much solvent, which keeps a significant portion of the product dissolved even after cooling. 2-amino-6-nitrobenzothiazole, a closely related compound, is known to require recrystallization from a large amount of solvent, which can impact yield.[2]

    • Premature Crystallization: If the solution is not filtered hot to remove insoluble impurities, the product can crystallize on the filter paper along with the impurities.

    • Inappropriate Solvent: While ethanol is commonly cited, its solvating power might be too high for your specific impurity profile, leading to co-crystallization or high solubility even when cold.[1][3]

  • Recommended Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

    • Solvent System Modification: If ethanol alone gives poor results, try a two-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol, acetone) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Controlled Cooling: Allow the solution to cool to room temperature slowly, without disturbance, to encourage the formation of large, pure crystals. Once at room temperature, further cooling in an ice bath can maximize the yield.

Q3: After purification, my product's melting point is broad, and the TLC shows a single spot that is slightly elongated. Is it pure?

A3:

  • Probable Causes:

    • Isomeric Impurities: The most likely culprits are the 5-nitro and 7-nitro isomers of the target molecule. These isomers often have very similar polarities, causing their spots to co-elute or appear as a single elongated spot on TLC. A patent for the related 2-amino-6-nitrobenzothiazole highlights that the content of isomeric nitro compounds can be a critical purity parameter.[2]

    • Residual Solvent: Trapped solvent molecules within the crystal lattice can depress and broaden the melting point.

  • Recommended Solutions:

    • High-Resolution TLC: Run the TLC in several different solvent systems with varying polarities (e.g., Toluene:Ethyl Acetate, Dichloromethane:Methanol) to try and resolve the spots. A 5:4:1 mixture of Toluene:Ethyl Acetate:Formic Acid has been used for related benzothiazoles.[3]

    • Re-purification: If isomers are suspected, a second, careful recrystallization may be sufficient. However, flash column chromatography is often required for effective separation. Use a long column and a shallow solvent gradient to maximize resolution.

    • Drying: Dry the product thoroughly under high vacuum, possibly with gentle heating (if the compound is thermally stable), to remove any residual solvent. A melting point for 2-amino-6-nitrobenzothiazole is reported as 246-249 °C; your methylated analog should also have a sharp, defined melting point.[2]

Q4: My compound appears to be decomposing on the silica gel column, indicated by streaking and color change. How can I prevent this?

A4:

  • Probable Causes: The silica gel surface is acidic and can catalyze the degradation of sensitive compounds, particularly those with nitro and amino groups. Some nitroaldol products, for example, are known to dehydrate on TLC plates.[4] This acidic environment can lead to decomposition.

  • Recommended Solutions:

    • Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing the column slurry with a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine. This is a common technique for purifying amines.

    • Switch the Stationary Phase: Use a less acidic stationary phase. Neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds. You will need to re-develop your solvent system, as Rf values will differ significantly.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions in advance and run the column as efficiently as possible.

Frequently Asked Questions (FAQs)

Q: What are the primary impurities I should expect from the synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine?

A: The impurity profile depends heavily on the synthetic route. For a typical nitration of 2-amino-4-methylbenzothiazole, you should anticipate the following:

Impurity TypeSpecific ExamplesOrigin
Isomeric Products 4-Methyl-5-nitro-benzothiazol-2-ylamine, 4-Methyl-7-nitro-benzothiazol-2-ylamineLack of complete regioselectivity during the electrophilic nitration step.[2]
Over-nitration Products 4-Methyl-5,7-dinitro-benzothiazol-2-ylamineUse of excessively strong nitrating conditions (temperature, concentration).
Unreacted Starting Material 2-amino-4-methylbenzothiazoleIncomplete reaction.
Side-Reaction Products Sulfated species, oxidized byproductsSide reactions, particularly when using mixed acid (H₂SO₄/HNO₃).[5]

Q: What are the key safety precautions when handling 4-Methyl-6-nitro-benzothiazol-2-ylamine?

A: Based on data for the closely related 2-amino-6-nitrobenzothiazole, the compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] It is also known to cause skin, eye, and respiratory irritation.[6][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[1]

Q: How can I definitively confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good preliminary indicator of purity.

  • Melting Point: A sharp melting point that matches the literature value (if available) is a classic criterion for purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR should show the correct number of protons with the expected chemical shifts and coupling patterns for the aromatic and methyl protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the amine, C=N of the thiazole ring, and the asymmetric and symmetric stretches of the nitro group.

Standard Purification Protocols
Protocol 1: Recrystallization from Ethanol

This protocol is a first-line approach for purifying crude, solid 4-Methyl-6-nitro-benzothiazol-2-ylamine that is substantially pure (>85%).

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add ethanol dropwise. Heat the mixture. If the solid dissolves when hot and reappears upon cooling, ethanol is a suitable solvent.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. It is best to add the solvent in small portions while the flask is gently heated on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. To promote the growth of larger, purer crystals, do not disturb the flask during this time.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and TLC.

Protocol 2: Flash Column Chromatography

This method is recommended for oily crude products or when recrystallization fails to remove closely-related impurities.

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give the desired product an Rf value of approximately 0.25-0.35 and show good separation from all impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (or a less polar solvent like hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat top surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., acetone, dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Final Steps: Dry the resulting solid under high vacuum. Confirm purity using TLC, melting point, and NMR.

Visual Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of the crude product.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Workup) Analysis Analyze by TLC Assess physical state (Solid/Oil) Crude->Analysis Wash Aqueous/Solvent Wash (e.g., water, methanol) Analysis->Wash Solid with acid/soluble impurities Recryst Recrystallization (e.g., from Ethanol) Analysis->Recryst Mostly solid, few impurities Column Flash Column Chromatography (Silica or Alumina) Analysis->Column Oily residue or multiple close spots on TLC Wash->Recryst Solid after washing Check_Purity Check Purity (TLC, mp, NMR) Recryst->Check_Purity Column->Check_Purity Final_Product Pure 4-Methyl-6-nitro- benzothiazol-2-ylamine Check_Purity->Final_Product Pure Impure_Solid Impure Solid Check_Purity->Impure_Solid Impure Impure_Solid->Recryst Re-purify Option 1 Impure_Solid->Column Re-purify Option 2

Caption: Decision workflow for purifying crude 4-Methyl-6-nitro-benzothiazol-2-ylamine.

References
  • L. F. G., & Spiegler, W. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. U.S. Patent No. 4,369,324.
  • Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 10. [Link]

  • Patel, N. B., & Patel, J. C. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Amino-6-nitrobenzothiazole. PubChem Compound Database. Retrieved from [Link]

  • Ekennia, A. C., et al. (2015). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. International Journal of Science and Technology, 4(6), 253-259. [Link]

  • Harnisch, H., & Kiera, S. (1994). Process for the preparation of 2-aminobenzothiazoles. U.S. Patent No. 5,374,737.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • ChemBK. (n.d.). 2-Amino-6-Nitro Benzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 2-(4-Aminophenyl)-6-methylbenzothiazole. PubChem Compound Database. Retrieved from [Link]

  • Mogilaiah, K., et al. (2013). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 5(3), 118-123. [Link]

  • Yakan, H., et al. (2024). Synthesis and Characterization of Metal Complexes of 4-Nitro-N-(6-sulfamoylbenzothiazol-2-yl)benzamide. ResearchGate. [Link]

  • Clark, J. H., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. WIPO Patent No. WO2016198921A1.
  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 182(6), 1641-1648. [Link]

  • Reddit user discussion. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

Welcome to the technical support center for the synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the common challenges encountered during the synthesis of this important benzothiazole derivative. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome synthetic hurdles and achieve high-purity target compounds.

This guide is structured in a question-and-answer format to directly address the specific issues you may face. We will explore the common synthetic routes, delve into the mechanistic origins of side products, and provide validated protocols for their mitigation and removal.

I. Understanding the Synthetic Landscape: Key Routes and Challenges

The synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine can be approached via two primary strategies, each with its own set of potential complications. The choice of route often depends on the availability of starting materials and the desired control over regioselectivity.

  • Route A: Cyclization Followed by Nitration. This route typically begins with the synthesis of 4-methyl-2-aminobenzothiazole from 3-methylaniline, followed by nitration. The primary challenge in this approach is controlling the regioselectivity of the nitration step.

  • Route B: Nitration Followed by Cyclization. This strategy involves the nitration of a suitable 3-methylaniline derivative, followed by thiocyanation and subsequent cyclization to form the benzothiazole ring. While this can offer better control of the nitro group's position, side reactions can occur during the thiocyanation and cyclization steps.

Diagram 1: Overview of Synthetic Routes

Synthetic_Routes cluster_A Route A cluster_B Route B A1 3-Methylaniline A2 4-Methyl-2-aminobenzothiazole A1->A2 Thiocyanation & Cyclization A3 4-Methyl-6-nitro-benzothiazol-2-ylamine A2->A3 Nitration B1 Nitrated 3-Methylaniline Derivative B2 Thiocyanated Intermediate B1->B2 Thiocyanation B3 4-Methyl-6-nitro-benzothiazol-2-ylamine B2->B3 Cyclization

Caption: Primary synthetic pathways to 4-Methyl-6-nitro-benzothiazol-2-ylamine.

II. Troubleshooting Guide: Route A - Cyclization Followed by Nitration

This route is popular due to the commercial availability of 3-methylaniline. However, it presents significant challenges in controlling the position of the nitro group.

FAQ 1: My nitration of 4-methyl-2-aminobenzothiazole yields a mixture of isomers. How can I selectively obtain the 6-nitro product?

Answer:

Direct nitration of 4-methyl-2-aminobenzothiazole is known to produce a mixture of nitro isomers, with the desired 6-nitro isomer often being a minor product[1][2]. The amino group at the 2-position and the methyl group at the 4-position are both activating and ortho-, para-directing. This leads to the formation of multiple nitrated products.

The key to achieving high regioselectivity for the 6-nitro position is the use of a protecting group on the 2-amino functionality. Acylation of the amino group to form an amide deactivates the ring towards electrophilic substitution and sterically hinders the 7-position, thereby directing the incoming nitronium ion to the 6-position.

Diagram 2: Role of Protecting Group in Regioselective Nitration

Regioselective_Nitration Unprotected 4-Methyl-2-aminobenzothiazole Nitration_Mix HNO₃ / H₂SO₄ Unprotected->Nitration_Mix Protected N-Acetyl-4-methyl-2-aminobenzothiazole Protected->Nitration_Mix Isomer_Mix Mixture of 5-, 6-, and 7-nitro isomers Nitration_Mix->Isomer_Mix Desired_Product Predominantly N-Acetyl-4-methyl-6-nitro-benzothiazol-2-ylamine Nitration_Mix->Desired_Product Final_Product 4-Methyl-6-nitro-benzothiazol-2-ylamine Desired_Product->Final_Product Deprotection

Caption: Protecting the 2-amino group directs nitration to the 6-position.

Protocol for Selective 6-Nitration:

Step 1: Acetylation of 4-Methyl-2-aminobenzothiazole

  • Suspend 4-methyl-2-aminobenzothiazole (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq.) to the suspension.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water with stirring.

  • Collect the precipitated N-(4-methyl-1,3-benzothiazol-2-yl)acetamide by vacuum filtration and wash with water until the filtrate is neutral.

  • Dry the product. It can be used in the next step without further purification if TLC shows a clean conversion.

Step 2: Nitration of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

  • In a flask cooled in an ice-salt bath (0-5 °C), slowly add the acetylated compound (1.0 eq.) to concentrated sulfuric acid.

  • Maintain the temperature while slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Stir the reaction mixture at low temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water.

Step 3: Deprotection (Hydrolysis) of the Acetyl Group

  • Suspend the crude N-(4-methyl-6-nitro-1,3-benzothiazol-2-yl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 2 M).

  • Heat the mixture to reflux for 4-6 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture. The product may precipitate as the hydrochloride salt.

  • Filter the solid and resuspend it in water. Neutralize with a weak base (e.g., sodium bicarbonate solution) to a pH of 7-8 to precipitate the free amine.

  • Collect the purified 4-Methyl-6-nitro-benzothiazol-2-ylamine by filtration, wash with water, and dry.

FAQ 2: I am observing halogenated side products in my synthesis of 4-methyl-2-aminobenzothiazole. What is the cause and how can I prevent this?

Answer:

The formation of halogenated side products, most commonly brominated or chlorinated derivatives, is a frequent issue during the oxidative cyclization of arylthioureas to 2-aminobenzothiazoles when using elemental bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) as the cyclizing agent[3][4].

  • With Bromine: Excess bromine can lead to electrophilic aromatic substitution on the electron-rich benzene ring of the thiourea or the newly formed benzothiazole, resulting in brominated impurities. Controlling the stoichiometry of bromine is crucial but can be challenging due to its volatility and reactivity.

  • With Sulfuryl Chloride: Sulfuryl chloride can act as both a chlorinating and a sulfonating agent[5]. Side reactions can lead to the formation of chlorinated or sulfonated benzothiazoles.

Mitigation Strategies:

  • Use a Stable Bromine Source: Instead of liquid bromine, consider using a stable, crystalline organic ammonium tribromide such as benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃)[3][4][6]. This allows for more precise stoichiometric control and minimizes over-bromination.

  • Optimize Reaction Conditions with Sulfuryl Chloride: When using sulfuryl chloride, carefully control the reaction temperature and stoichiometry. Running the reaction at a lower temperature can help to reduce the rate of side reactions.

  • Alternative Cyclization Methods: Consider alternative oxidative cyclization methods that do not employ harsh halogenating agents. For example, methods using iodine and molecular oxygen have been reported[7][8].

Table 1: Troubleshooting Halogenation Side Products

Issue Probable Cause Recommended Solution
Brominated side productsExcess elemental bromineUse a stable bromine source like benzyltrimethylammonium tribromide for better stoichiometric control.
Chlorinated/Sulfonated side productsUse of sulfuryl chlorideCarefully control reaction temperature and stoichiometry. Consider alternative, milder cyclization reagents.

III. Troubleshooting Guide: Route B - Nitration Followed by Cyclization

This route offers the advantage of establishing the nitro group's position early in the synthesis. However, challenges can arise during the subsequent thiocyanation and cyclization steps.

FAQ 3: I am getting a low yield and a polymeric, intractable material during the thiocyanation of my nitrated 3-methylaniline derivative. What is happening?

Answer:

Anilines are susceptible to oxidation, which can lead to the formation of polymeric byproducts, especially under the conditions used for some thiocyanation reactions[9]. This is a known issue that can significantly reduce the yield of the desired thiocyanated product.

Troubleshooting Thiocyanation:

  • Choice of Thiocyanating Agent and Oxidant: The reaction conditions play a critical role. Some protocols use ammonium thiocyanate in the presence of an oxidant. Milder conditions can help to suppress polymerization.

  • Temperature Control: Running the reaction at a lower temperature can help to minimize the formation of oxidative side products.

  • Exclusion of Air: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative polymerization.

IV. Purification and Characterization of 4-Methyl-6-nitro-benzothiazol-2-ylamine

FAQ 4: How can I effectively purify the final product and confirm its identity and purity?

Answer:

Purification of 4-Methyl-6-nitro-benzothiazol-2-ylamine typically involves recrystallization and/or column chromatography to remove unreacted starting materials, isomeric impurities, and other side products.

Recrystallization:

Ethanol or methanol are commonly used solvents for the recrystallization of 2-amino-6-nitrobenzothiazole derivatives[10][11]. The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization.

Column Chromatography:

For separating mixtures of isomers, column chromatography is often effective. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a good starting point[12][13]. The polarity of the different nitro isomers will vary, allowing for their separation.

Characterization:

    • 4-Methyl-2-aminobenzothiazole: The aromatic protons typically appear as multiplets in the range of δ 7.0-7.4 ppm, with the methyl group appearing as a singlet around δ 2.5 ppm[3].

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for 2-amino-6-nitrobenzothiazole is in the range of 246-252 °C[2]. The melting point of 4-Methyl-6-nitro-benzothiazol-2-ylamine is expected to be in a similar range. A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and quantifying any isomeric impurities[14][15][16].

V. References

  • Carter, P. H., et al. (2003). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. The Journal of Organic Chemistry, 68(19), 7555–7558. [Link]

  • ResearchGate. (n.d.). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole. Retrieved January 23, 2026, from

  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole. Retrieved January 23, 2026, from

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2003). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved January 23, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column. Retrieved January 23, 2026, from [Link]

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Sustainable Chemistry & Engineering. [Link]

  • Metal-free Synthesis of 2-aminobenzothiazoles via Aerobic Oxidative cyclization/dehydrogenation of Cyclohexanones and Thioureas. (2013). Organic Letters. [Link]

  • Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. (2023). Scientific Reports. [Link]

  • An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. (2022). Molecules. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (2021). Journal of Heterocyclic Chemistry. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-THIOCYANODIMETHYLANILINE. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. [Link]

  • RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved January 23, 2026, from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Retrieved January 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-6-nitro-benzothiazol-2-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-6-nitro-benzothiazol-2-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to empower you with the causal understanding needed to navigate this multi-step synthesis with confidence and achieve high-purity, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route to 4-Methyl-6-nitro-benzothiazol-2-ylamine?

A1: The most established and logical pathway involves a two-step sequence. First is the synthesis of the precursor, 2-amino-4-methylbenzothiazole, via the cyclization of o-tolylthiourea. The second, and most critical step, is the regioselective electrophilic nitration of this precursor to install the nitro group at the C6 position. This route is favored due to the commercial availability of starting materials and the well-understood nature of the reactions involved.

Q2: Why is temperature control so critical during the nitration step?

A2: Temperature control is paramount for two primary reasons: selectivity and safety . The nitration of an activated aromatic system like 2-aminobenzothiazole is highly exothermic. Runaway temperatures can lead to the formation of dinitrated or other over-nitrated byproducts, significantly complicating purification and reducing the yield of the desired C6 isomer.[1] Furthermore, uncontrolled exotherms can lead to the formation of tar and decomposition products, presenting both a yield loss and a potential safety hazard. Maintaining a low temperature (typically 0-5 °C) ensures a controlled reaction rate, maximizing the yield of the thermodynamically favored product.

Q3: Besides the desired 6-nitro isomer, what are the most likely side products?

A3: The primary side products are other nitro isomers. The 2-amino group is a powerful ortho-, para-directing group, while the 4-methyl group is also an ortho-, para-director. This electronic synergy strongly favors substitution at the C6 position. However, depending on the precise reaction conditions (acid concentration, temperature), minor amounts of the 4-nitro and 7-nitro isomers can form. Dinitration is also possible if conditions are too harsh.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for monitoring this reaction.[2] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting material, product, and any significant byproducts. Spotting the reaction mixture alongside a co-spot of the starting material will allow you to definitively track the consumption of the precursor. The reaction is typically considered complete when the starting material spot is no longer visible under UV light.

Q5: What are the essential safety precautions for this synthesis?

A5: The nitration step requires handling a mixture of concentrated sulfuric and nitric acids, which is highly corrosive and a powerful oxidizing agent.[3] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The addition of the nitrating mixture must be done slowly and with efficient cooling to manage the exotherm. The precursor, 2-amino-4-methylbenzothiazole, and the final product should also be handled with care, as aromatic amines and nitro compounds can be toxic.[4]

Synthesis & Optimization Workflow

The overall process can be visualized as a two-stage workflow, starting from a substituted thiourea and proceeding through a critical nitration step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Nitration cluster_2 Analysis & Purification o_tolylthiourea o-Tolylthiourea cyclization Oxidative Cyclization (e.g., SO₂Cl₂) o_tolylthiourea->cyclization precursor 2-Amino-4-methylbenzothiazole cyclization->precursor nitration Nitration (HNO₃/H₂SO₄, 0-5 °C) precursor->nitration product 4-Methyl-6-nitro- benzothiazol-2-ylamine nitration->product workup Aqueous Workup & Neutralization product->workup purification Recrystallization (e.g., from Ethanol/Water) workup->purification analysis Characterization (NMR, IR, MS, MP) purification->analysis

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or negligible yield of the final nitrated product.

Potential Cause Scientific Rationale & Troubleshooting Action
Inefficient Nitrating Agent The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from nitric acid and sulfuric acid.[1][5] If the acids are not sufficiently concentrated or have absorbed atmospheric moisture, the equilibrium for nitronium ion formation will be unfavorable. Solution: Always use fresh, concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid.
Incomplete Reaction The reaction kinetics may be too slow at the recommended low temperature, or the reaction was not allowed to proceed for a sufficient duration. Solution: Monitor the reaction closely by TLC.[2] If the reaction stalls, consider extending the reaction time. A marginal increase in temperature (e.g., to 10 °C) can be attempted, but this must be done with extreme caution as it increases the risk of side product formation.
Product Loss During Workup The product is a weak base and can remain protonated and soluble in acidic aqueous solution if neutralization is incomplete. Conversely, using an excessively strong base for neutralization can cause hydrolysis or degradation. Solution: After quenching the reaction mixture on ice, carefully neutralize the solution with a base like ammonium hydroxide or sodium carbonate solution until the pH is approximately 7-8. Ensure the product fully precipitates before filtration.

Problem 2: The isolated product is a dark, tarry solid, not a crystalline powder.

Potential Cause Scientific Rationale & Troubleshooting Action
Reaction Temperature Exceeded This is the most common cause. Uncontrolled exotherms during the addition of the nitrating mixture or the substrate lead to oxidative decomposition and polymerization of the electron-rich aromatic ring. Solution: Ensure the reaction vessel is immersed in an efficient ice/salt bath. Add the nitrating mixture dropwise with vigorous stirring, constantly monitoring the internal temperature to keep it below 5 °C. Similarly, add the 2-amino-4-methylbenzothiazole substrate in small portions to the cold acid mixture.
Impure Starting Material Residual impurities from the precursor synthesis can degrade under the harsh nitrating conditions, leading to discoloration. Solution: Ensure the 2-amino-4-methylbenzothiazole precursor is purified (e.g., by recrystallization) and completely dry before use. Verify its purity by melting point and TLC analysis.

Problem 3: Characterization (e.g., ¹H NMR) shows a mixture of isomers.

Potential Cause Scientific Rationale & Troubleshooting Action
Poor Regioselectivity While the 6-position is strongly favored, higher temperatures or altered acid ratios can reduce the selectivity of the electrophilic substitution. The nitronium ion is a highly reactive electrophile, and at higher energy levels, it can overcome the activation barrier to substitute at less-favored positions like C4 or C7. Solution: Adhere strictly to the low-temperature protocol (0-5 °C). Using a slight excess of sulfuric acid can help maintain a highly polar medium that favors the thermodynamically preferred 6-nitro isomer.
Inefficient Purification Isomers of nitrobenzothiazoles often have very similar polarities, making them difficult to separate by standard column chromatography. Solution: Recrystallization is often the most effective method for purifying the desired 6-nitro isomer from minor isomeric impurities. Experiment with different solvent systems. A common and effective choice is a mixed solvent system like ethanol/water or acetic acid/water, where the product is dissolved in the hot solvent and crystallizes upon cooling.

Troubleshooting Decision Tree

G cluster_yield Yield Issues cluster_purity Purity Issues start Reaction Outcome low_yield Low / No Yield start->low_yield purity_issue Impure Product start->purity_issue check_reagents Verify Acid Concentration (Use fresh acids) low_yield->check_reagents check_time Extend Reaction Time (Monitor by TLC) low_yield->check_time check_workup Optimize Neutralization pH (Target pH 7-8) low_yield->check_workup tar Dark / Tarry Solid purity_issue->tar Appearance? isomers Mixture of Isomers purity_issue->isomers Appearance? control_temp Improve Temperature Control (Add dropwise, < 5 °C) tar->control_temp purify_sm Recrystallize Starting Material tar->purify_sm isomers->control_temp recrystallize_prod Recrystallize Product (e.g., Ethanol/Water) isomers->recrystallize_prod

Caption: A decision tree for troubleshooting common synthesis problems.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylbenzothiazole (Precursor)

This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazoles.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend o-tolylthiourea (1.0 eq) in a suitable solvent such as methylene chloride or chlorobenzene (approx. 5-10 mL per gram of thiourea).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Cyclizing Agent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.2 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the o-tolylthiourea is consumed.

  • Workup: Cool the reaction mixture back to 0-5 °C. Carefully add water to quench the reaction, then slowly add a solution of ammonium hydroxide to neutralize the mixture to a pH of ~8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-amino-4-methylbenzothiazole as a pale yellow solid.

Protocol 2: Nitration to 4-Methyl-6-nitro-benzothiazol-2-ylamine

This protocol is based on the general principles of electrophilic aromatic nitration.[8]

  • Preparation of Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid (98%, ~5 eq) and cool it to 0 °C in an ice/salt bath. With vigorous stirring, slowly add concentrated nitric acid (70%, 1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C. Cool the resulting mixture back down to 0-5 °C.

  • Substrate Addition: To the cold nitrating mixture, add the purified 2-amino-4-methylbenzothiazole (1.0 eq) in small portions over 30-60 minutes. Use a powder funnel or add it as a solution in a minimal amount of sulfuric acid. The internal temperature must be strictly maintained below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Check for the completion of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate), ensuring the starting material spot has disappeared.

  • Quenching and Isolation: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with stirring. A yellow precipitate will form.

  • Neutralization: Allow the ice to melt, then neutralize the acidic slurry by the slow addition of concentrated ammonium hydroxide until the pH is ~7.

  • Filtration and Washing: Collect the yellow solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral.

  • Purification: Dry the crude product. The primary method of purification is recrystallization from glacial acetic acid or an ethanol/DMF mixture to yield 4-Methyl-6-nitro-benzothiazol-2-ylamine as a bright yellow crystalline solid.

Data Summary & Characterization

The following table summarizes the key reaction parameters and expected characterization data for the final product.

ParameterValue / Observation
Molecular Formula C₈H₇N₃O₂S
Molecular Weight 209.23 g/mol
Appearance Yellow crystalline powder[9]
Melting Point >250 °C (decomposes)
¹H NMR (DMSO-d₆, δ ppm) ~8.5 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.8 (s, 2H, -NH₂), ~2.5 (s, 3H, -CH₃)
IR (KBr, cm⁻¹) ~3400-3300 (N-H stretch), ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch), ~1620 (C=N stretch)[10]
Solubility Sparingly soluble in common organic solvents like ethanol; soluble in DMSO and DMF.

References

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity . RJPBCS. [Link]

  • 2-Amino-6-nitrobenzothiazole Chemical and Physical Properties . PubChem. [Link]

  • Benzothiazole, 2-amino-6-methyl- . Organic Syntheses Procedure. [Link]

  • Synthesis and Characterization of Novel Benzothiazole Derivatives . ResearchGate. [Link]

  • Process for the production of 2-amino-4-methyl-benzothiazole.
  • 2-Amino-4-nitrobenzothiazole Structural Information . ResearchGate. [Link]

  • The Nitration of Benzene . Chemguide. [Link]

  • The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one . ResearchGate. [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions . YouTube. [Link]

  • Synthesis and Characterization of Metal Complexes of 4-Nitro-N-(6-sulfamoylbenzothiazol-2-yl)benzamide . ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . MDPI. [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products . University of Nottingham ePrints. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate . Anasazi Instruments. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives . NIH National Library of Medicine. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review . ResearchGate. [Link]

  • Nitration of methyl benzoate . Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

Prepared by the Senior Application Science Team Welcome to our dedicated technical guide for the synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine. This molecule is a valuable intermediate in the development of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to our dedicated technical guide for the synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine. This molecule is a valuable intermediate in the development of pharmacologically active compounds and specialized dyes.[1][2] However, its synthesis is often plagued by the formation of stubborn impurities, particularly regioisomers, which can compromise yield, purity, and the performance of downstream applications.

This guide is designed for researchers, medicinal chemists, and process development professionals. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights and robust troubleshooting strategies to help you consistently achieve high purity in your synthesis.

Section 1: Understanding the Synthesis Pathway and Critical Control Points

The most reliable and selective synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine is not a direct nitration of the parent amine. A direct approach leads to a mixture of isomers and potential degradation. The key to success lies in a multi-step strategy involving the protection of the highly activating 2-amino group. This approach enhances regioselectivity during the critical nitration step, directing the nitro group almost exclusively to the desired 6-position.

The recommended pathway is as follows:

  • Precursor Synthesis: Formation of 2-amino-4-methylbenzothiazole from o-tolylthiourea.

  • Amino Group Protection: Acylation of the 2-amino group (e.g., with acetic anhydride) to form an amide.

  • Regioselective Nitration: Introduction of the nitro group at the 6-position of the protected intermediate.

  • Deprotection: Hydrolysis (saponification) of the acyl group to yield the final, high-purity product.

This strategic workflow is visualized below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Protection cluster_2 Step 3: Nitration cluster_3 Step 4: Deprotection o_Toluidine o-Toluidine Thiourea o-Tolylthiourea o_Toluidine->Thiourea + Thiocyanate Precursor 2-Amino-4-methylbenzothiazole Thiourea->Precursor Oxidative Cyclization Protected N-(4-Methyl-benzothiazol-2-yl)acetamide Precursor->Protected Acetic Anhydride Nitrated N-(4-Methyl-6-nitro-benzothiazol-2-yl)acetamide Protected->Nitrated HNO₃ / H₂SO₄ FinalProduct 4-Methyl-6-nitro-benzothiazol-2-ylamine Nitrated->FinalProduct Base or Acid Hydrolysis

Caption: Recommended four-step synthesis workflow.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

❓ Question 1: My final product is contaminated with isomers (e.g., 4-methyl-5-nitro or 7-nitro-benzothiazol-2-ylamine). How do I improve selectivity for the 6-nitro position?

Answer: This is the most critical challenge, and it stems from the powerful activating and ortho-, para-directing nature of the unprotected 2-amino group. Direct nitration results in poor regiocontrol.

Causality: The solution is to temporarily deactivate the 2-amino group and enhance the directing effect towards the 6-position by converting it into an amide (e.g., acetamide). The N-acetyl group is still an ortho-, para-director, but it is less activating than the amino group. Its steric bulk can also disfavor substitution at the adjacent 7-position. The methyl group at position 4 also weakly directs ortho/para (to positions 3, 5, and 7). The combination of these effects strongly favors electrophilic attack at the 6-position, which is para to the powerful N-acetyl directing group.

Solution: Implement the Amino-Protection Strategy.

A patented process demonstrates that protecting the amine as an acyl derivative before nitration dramatically improves selectivity.[1] The subsequent hydrolysis step removes the protecting group to yield the desired product with minimal isomeric impurities.[1]

Recommended Protocol:

  • Protection: React your 2-amino-4-methylbenzothiazole precursor with acetic anhydride or acetyl chloride to form N-(4-Methyl-benzothiazol-2-yl)acetamide.

  • Nitration: Use the resulting acetamide as the substrate for the nitration reaction.

  • Deprotection: After nitration and work-up, hydrolyze the acetyl group using basic conditions (e.g., sodium hydroxide in methanol) to reveal the final product.[1]

This strategy can reduce isomeric impurities (like the 5- and 7-nitro compounds) to less than 1.5%.[1]

❓ Question 2: My mass spectrum shows peaks corresponding to dinitration or degradation. What causes this and how can I prevent it?

Answer: The formation of such byproducts indicates that the reaction conditions, particularly temperature and reagent stoichiometry, are too harsh.

Causality: The nitration of an activated aromatic system is a highly exothermic and fast reaction. Poor temperature control can lead to runaway reactions, causing over-nitration (dinitration) or oxidative degradation of the electron-rich benzothiazole ring by the strong nitric/sulfuric acid mixture.

Solution: Maintain Strict Control Over Reaction Parameters.

ParameterRecommended ConditionRationale & Consequence of DeviationReference
Temperature 5–15 °CWhy: Ensures a controlled reaction rate, minimizing exotherm and side reactions. Deviation: Temperatures >20°C risk dinitration and degradation. Temperatures <0°C may slow the reaction excessively.[1]
Reagent Addition Slow, dropwise addition of mixed acidWhy: Allows for effective heat dissipation and prevents localized concentration spikes of the powerful nitrating agent. Deviation: Rapid addition will cause a dangerous exotherm.[1]
Stoichiometry 1:1 to 1:1.5 (Substrate:HNO₃)Why: Provides a slight excess of nitric acid to drive the reaction to completion without a large excess that promotes over-reaction. Deviation: Excess HNO₃ significantly increases dinitration risk.[1]

❓ Question 3: My final product contains the N-acetylated intermediate. How can I ensure complete deprotection?

Answer: The presence of residual N-(4-Methyl-6-nitro-benzothiazol-2-yl)acetamide indicates incomplete hydrolysis (saponification).

Causality: Amide hydrolysis requires sufficient time, temperature, and reagent concentration to proceed to completion. The reaction's progress is highly dependent on pH.

Solution: Optimize and Monitor the Hydrolysis Step.

  • pH Control: During basic hydrolysis, the pH must be maintained at a sufficiently high level (e.g., pH 10.5) to ensure the nucleophilic attack of the hydroxide ion on the amide carbonyl is efficient.[1] You may need to add base portion-wise over the course of the reaction to maintain the target pH.

  • Temperature: Gently heating the reaction mixture (e.g., to 60°C) can significantly increase the rate of hydrolysis.[1]

  • Reaction Monitoring: Do not rely solely on a fixed reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting acetylated material. The acetylated intermediate will have a different Rf value than the final, more polar, amino product. The reaction is complete only when the starting material spot is no longer visible.

G Start Analyze Final Product (TLC, LC-MS) Isomer Primary Impurity: Isomer? Start->Isomer OverReaction Primary Impurity: Over-reaction? Isomer->OverReaction No Sol_Isomer Solution: Implement Amino Protecting Group Strategy Isomer->Sol_Isomer Yes Incomplete Primary Impurity: Unreacted Intermediate? OverReaction->Incomplete No Sol_OverReaction Solution: Strictly control Temp (5-15°C) and Stoichiometry OverReaction->Sol_OverReaction Yes Sol_Incomplete Solution: Monitor Hydrolysis by TLC, Control pH and Temperature Incomplete->Sol_Incomplete Yes End Achieve High Purity Product Incomplete->End No Sol_Isomer->End Sol_OverReaction->End Sol_Incomplete->End

Caption: A troubleshooting decision tree for impurity analysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal method for synthesizing the 2-amino-4-methylbenzothiazole precursor? A: The cyclization of o-tolylthiourea is a common and effective method. A key consideration is the choice of solvent and cyclizing agent. For instance, using chlorine for the ring closure reaction in a solvent like methylene chloride has been shown to prevent undesirable ring chlorination, which can be a significant side reaction in other solvents.[3] The crude product should be purified, for example by recrystallization from ethanol/water, to ensure high quality before proceeding to the nitration sequence.[4]

Q2: Are there alternatives to a mixed acid (HNO₃/H₂SO₄) nitration? A: While mixed acid is the most common and industrially relevant method for this transformation, other nitrating systems exist. However, for this specific substrate, the sulfuric acid in the mixed acid plays a crucial role. It acts as a solvent and a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Deviating from this system would require significant redevelopment and may not offer the same level of control and efficiency.

Q3: How should the final product be purified? A: The most effective purification method is typically crystallization. After the hydrolysis step, the reaction mixture is cooled, and the pH is carefully neutralized to a value between 5 and 6.[1] This causes the free amine product to precipitate out of the aqueous solution. The solid is then isolated by filtration. A thorough washing sequence is critical: first with a solvent like methanol to remove organic impurities, followed by extensive washing with water to remove residual salts (e.g., sodium sulfate).[1] Drying under vacuum at a moderate temperature (50-80°C) yields the final product.[1] For exceptionally high purity, a final recrystallization can be performed.

Section 4: Key Experimental Protocols

The following protocols are adapted from established procedures and best practices.[1] Always perform a thorough risk assessment before conducting any chemical synthesis.

Protocol 1: Protection - Synthesis of N-(4-Methyl-benzothiazol-2-yl)acetamide

  • In a suitable reaction vessel, suspend 2-amino-4-methylbenzothiazole (1.0 eq) in a solvent such as toluene or ethyl acetate.

  • Add a base, for example, triethylamine (1.2 eq).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Perform an aqueous work-up by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetamide, which can be used directly or recrystallized if necessary.

Protocol 2: Regioselective Nitration

  • Carefully add the N-(4-Methyl-benzothiazol-2-yl)acetamide (1.0 eq) in portions to sulfuric acid monohydrate at a temperature between 20-30°C.

  • Cool the resulting solution to 5-10°C in an ice/salt bath.

  • Prepare a nitrating mixture (mixed acid) containing nitric acid (1.1 eq) and sulfuric acid.

  • Add the mixed acid dropwise to the substrate solution, ensuring the internal temperature is strictly maintained between 5-15°C.

  • After the addition, stir the mixture at 10-15°C for 2 hours.

  • Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, N-(4-Methyl-6-nitro-benzothiazol-2-yl)acetamide, is collected by filtration and washed with cold water.

Protocol 3: Deprotection - Saponification to Final Product

  • Suspend the water-moist presscake of the nitrated intermediate from the previous step in methanol.

  • Heat the suspension to 60°C.

  • Adjust the pH to 10.5 by the careful addition of concentrated sodium hydroxide solution.

  • Maintain the reaction at 60°C and pH 10.5 for approximately 5 hours, adding more base as needed. Monitor reaction completion by TLC.

  • Once the reaction is complete, cool the mixture to 20°C.

  • Isolate the crystallized product, 4-Methyl-6-nitro-benzothiazol-2-ylamine, by filtration.

  • Wash the solid product thoroughly with methanol, and then with water until the filtrate is neutral and free of alkali.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

References

Sources

Optimization

stability issues of 4-Methyl-6-nitro-benzothiazol-2-ylamine in solution

Welcome to the dedicated technical support guide for 4-Methyl-6-nitro-benzothiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Methyl-6-nitro-benzothiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. As a molecule with a unique combination of a 2-aminobenzothiazole core and a nitroaromatic system, its handling and storage are critical for reproducible and reliable experimental outcomes. This guide offers field-proven insights into potential stability issues and provides robust protocols for their mitigation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

1. What are the primary stability concerns for 4-Methyl-6-nitro-benzothiazol-2-ylamine in solution?

Based on its chemical structure, the primary stability concerns are:

  • Photostability: The nitroaromatic moiety makes the compound susceptible to degradation upon exposure to light, particularly UV wavelengths.[1] Photodegradation can lead to the reduction of the nitro group or other complex rearrangements.[2][3][4]

  • pH-Dependent Hydrolysis: The 2-aminobenzothiazole scaffold can be prone to hydrolysis under non-neutral pH conditions. Both strongly acidic and alkaline environments may catalyze the opening of the thiazole ring or modification of the exocyclic amino group.

  • Solvent-Mediated Degradation: Certain solvents, notably DMSO, have been reported to cause degradation of related aminothiazole structures over time.[5]

  • Thermal and Oxidative Stress: Like many complex organic molecules, prolonged exposure to high temperatures and atmospheric oxygen can lead to degradation.

2. What are the recommended storage conditions for stock solutions?

To ensure the long-term integrity of your stock solutions, we recommend the following:

  • Solvent Choice: For initial solubilization, anhydrous DMSO or DMF are commonly used. However, due to potential long-term instability in DMSO, it is advisable to prepare smaller, fresh stocks or conduct a stability assessment in your chosen solvent (see Protocol 1).

  • Temperature: Stock solutions should be stored at -20°C or, for extended periods, at -80°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, store the compound in small, single-use aliquots.

  • Light Protection: Always store solutions in amber vials or wrap vials in aluminum foil to protect them from light.

3. Is 4-Methyl-6-nitro-benzothiazol-2-ylamine stable in aqueous buffers used for biological assays?

The stability in aqueous media is highly dependent on the pH, buffer components, and duration of the experiment. The compound's low aqueous solubility may also present challenges.[6] It is crucial to perform a stability check in your specific assay buffer. A general trend for related compounds is decreased stability at pH values above 8, where hydrolysis can become more pronounced.[7] We strongly recommend running a control experiment to assess the compound's stability over the time course of your assay (e.g., 0, 2, 6, 24 hours) by HPLC analysis.

4. My DMSO stock solution has developed a yellow or brownish tint. What does this mean?

A color change in a stock solution is often an indicator of chemical degradation. For nitroaromatic compounds, this can be due to photodecomposition or other chemical reactions.[5] If you observe a color change, it is highly recommended to discard the stock and prepare a fresh solution from solid material. The purity of the discolored solution should be verified by an analytical method like HPLC-UV before any further use.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common stability-related issues encountered during experiments.

Observed Problem Potential Root Cause(s) Recommended Solutions & Investigative Actions
Inconsistent or poor results in biological assays. 1. Degradation in stock solution: The compound may have degraded during storage. 2. Degradation in assay buffer: The compound is unstable under the pH or temperature conditions of the assay.Solutions: • Always use freshly prepared dilutions from a recently verified stock solution. • Minimize the pre-incubation time of the compound in the final assay buffer. Investigative Actions:Verify Stock Purity: Analyze your DMSO stock by HPLC to confirm its purity and concentration. • Assay Buffer Stability Test: Incubate the compound in your assay buffer under the exact experimental conditions (temperature, light, etc.) and measure its concentration at various time points (e.g., t=0, 2h, 8h, 24h).
Appearance of new peaks in HPLC chromatogram over time. 1. Photodegradation: The solution was exposed to ambient or UV light. 2. Hydrolysis: Reaction with water, potentially catalyzed by acidic or basic conditions. 3. Oxidation: Reaction with dissolved oxygen.Solutions:Protect from Light: Work under yellow light and store all solutions in amber vials or wrapped in foil.[8] • Control pH: If working in aqueous solutions, ensure the pH is maintained in a neutral and stable range (pH 6-7.5), unless the experiment requires otherwise. • Use Fresh Solvents: Use anhydrous grade solvents for stock solutions. For sensitive experiments, consider using degassed buffers.
Loss of compound concentration after filtration. 1. Low Solubility/Precipitation: The compound may be precipitating out of solution, especially when an organic stock is diluted into an aqueous buffer. 2. Adsorption: The compound may be adsorbing to the filter membrane.Solutions:Check Solubility: Visually inspect for precipitation. Consider adding a small percentage of a co-solvent (e.g., 1-5% DMSO) to the final aqueous solution if compatible with your assay. • Filter Selection: Use low-protein-binding filter materials, such as PVDF or PES. Investigative Actions: • Perform a filter validation study: Analyze the compound concentration by HPLC before and after filtration to quantify any loss.
Summary of Handling and Storage Conditions
Condition Recommendation Rationale
Solid Compound Store at 2-8°C, protected from light and moisture.To prevent slow degradation over time.
Stock Solutions Store in single-use aliquots at -20°C or -80°C. Use amber vials.To minimize freeze-thaw cycles and prevent photodegradation.
Working Solutions Prepare fresh daily from a validated stock.To ensure accurate concentration and avoid using degraded material.
Experimental Setup Minimize exposure to light. Maintain stable pH and temperature.To prevent in-assay degradation that can confound results.
Experimental Protocols & Methodologies

To empower researchers to validate compound stability within their own experimental context, we provide the following standardized protocols. Adherence to these self-validating systems is a cornerstone of trustworthy and reproducible science.

Protocol 1: General Stability Assessment in Solution

This protocol outlines a time-course experiment to determine the stability of 4-Methyl-6-nitro-benzothiazol-2-ylamine in a specific solvent at a given temperature.

Objective: To quantify the degradation of the compound over 48 hours.

Materials:

  • 4-Methyl-6-nitro-benzothiazol-2-ylamine

  • Anhydrous solvent of choice (e.g., DMSO, Acetonitrile)

  • Amber HPLC vials with caps

  • Validated HPLC method for purity analysis (see below for setup)

Procedure:

  • Prepare a 1 mM stock solution of the compound in the chosen solvent.

  • Immediately transfer a portion of the solution into an HPLC vial for an initial analysis (T=0).

  • Store the remaining solution in a sealed amber vial at the desired temperature (e.g., Room Temperature, 4°C, 37°C).

  • At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stock solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >5-10% is typically considered significant.

Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

  • Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the 254-350 nm range).

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

Diagram: Workflow for General Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep_stock Prepare 1 mM Stock Solution initial_hplc Analyze T=0 Sample by HPLC prep_stock->initial_hplc store_solution Store Solution at Desired Temperature (Protected from Light) initial_hplc->store_solution hplc_t1 Analyze T=2h store_solution->hplc_t1 hplc_t2 Analyze T=8h hplc_t1->hplc_t2 hplc_t3 Analyze T=24h hplc_t2->hplc_t3 hplc_t4 Analyze T=48h hplc_t3->hplc_t4 calc_purity Calculate % Remaining vs. T=0 hplc_t4->calc_purity assess_stability Assess Stability (>90% Remaining?) calc_purity->assess_stability

Caption: Workflow for assessing compound stability in solution over time.

Protocol 2: Photostability Assessment

This protocol is adapted from ICH Q1B guidelines to provide a straightforward method for evaluating light sensitivity.[9]

Objective: To determine if the compound degrades upon exposure to standard laboratory light conditions.

Procedure:

  • Prepare two identical sets of solutions of the compound in a transparent solvent (e.g., acetonitrile or ethanol) in clear glass HPLC vials.

  • Wrap one set of vials completely in aluminum foil (the "dark control").

  • Place both sets of vials side-by-side in a location with consistent light exposure (e.g., on a lab bench under fluorescent lighting or in a photostability chamber).

  • Analyze one "light-exposed" and one "dark control" vial by HPLC at T=0 and at subsequent time points (e.g., 4, 8, 24 hours).

  • Data Analysis: Compare the purity of the light-exposed sample to the dark control at each time point. A significant difference indicates photosensitivity.

Diagram: Potential Degradation Pathways

The chemical structure of 4-Methyl-6-nitro-benzothiazol-2-ylamine suggests several potential degradation routes under stress conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation (Light/UV) Parent 4-Methyl-6-nitro- benzothiazol-2-ylamine Hydrolysis_Product Ring-Opened Products (e.g., Mercaptophenylurea derivative) Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Photo_Product_1 Reduced Nitro Group (e.g., Nitroso or Amino derivative) Parent->Photo_Product_1 Photo_Product_2 Hydroxylated Products Parent->Photo_Product_2 hν, [O]

Caption: Plausible degradation pathways for the title compound.

References
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.[Link]

  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio.[Link]

  • Analytical Techniques In Stability Testing. Separation Science.[Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.[Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing).[Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.[Link]

  • Chromogenic reagent 5-(2-aminoethyl)dithio-2-nitrobenzoate: thermal stability of its solution with substrate and application for enzymatic detection of cholinesterase inhibitors. ResearchGate.[Link]

  • Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed.[Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. NIH.[Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.[Link]

  • Thermal hazard evaluation on spontaneous combustion characteristics of nitrocellulose solution under different atmospheric conditions. NIH.[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).[Link]

  • Paving the way for small-molecule drug discovery. PMC - PubMed Central.[Link]

  • Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate.[Link]

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. ResearchGate.[Link]

  • Handbook of stability testing in pharmaceutical development: Regulations, methodologies, and best practices. ResearchGate.[Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Publications.[Link]

  • A mitigation strategy for the thermal stability threshold of nitrocellulose with additives. ResearchGate.[Link]

  • Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry (RSC Publishing).[Link]

  • Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.[Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.[Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.[Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate.[Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate.[Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.[Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. NIH.[Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.[Link]

  • How to create a GMP-Compliant Stability Protocol? QbD Group.[Link]

  • Solid phase synthesis of 2-aminobenzothiazoles. PubMed - NIH.[Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.[Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate.[Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ScienceDirect.[Link]

  • New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. MDPI.[Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed.[Link]

  • The microbial degradation of benzothiazoles. ResearchGate.[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.[Link]

  • 2-Amino-6-Nitro Benzothiazole. ChemBK.[Link]

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  • Journal of Medicinal Chemistry. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Refining HPLC Methods for 4-Methyl-6-nitro-benzothiazol-2-ylamine Analysis

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC analysis of 4-Methyl-6-nitro-benzothiazol-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC analysis of 4-Methyl-6-nitro-benzothiazol-2-ylamine. The structure of this document is designed to be intuitive, moving from foundational knowledge to specific, actionable troubleshooting advice. The core philosophy is to explain the "why" behind each recommendation, empowering you to make informed decisions during method development and refinement.

Understanding the Analyte: Physicochemical Properties

4-Methyl-6-nitro-benzothiazol-2-ylamine is a molecule with distinct chemical features that dictate its chromatographic behavior. Understanding these properties is the first step in developing a robust HPLC method. The primary amine group, the aromatic benzothiazole core, and the electron-withdrawing nitro group are the key players.

PropertyValue / CharacteristicImplication for HPLC Analysis
Molecular Weight ~209.23 g/mol Suitable for standard reversed-phase HPLC; no special column pore size needed.[1]
Structure Aromatic, heterocyclic amine with nitro and methyl groups.The aromatic system provides UV absorbance for detection. The amine group is basic and highly sensitive to mobile phase pH.
pKa (Estimated) The 2-amino group is basic. The exact pKa is not readily available, but for similar 2-aminobenzothiazoles, it is in the range of 4-5.This is the most critical parameter. The mobile phase pH must be controlled to ensure a consistent ionization state, which is essential for reproducible retention and good peak shape.[2]
Polarity (XLogP3) Moderately non-polar (Estimated XLogP3 for similar structures is ~2.1-2.4).[3][4]Well-suited for reversed-phase chromatography on C18 or C8 columns.
UV Absorbance Expected strong absorbance due to the conjugated aromatic system and nitro group.UV detection is the ideal choice. A preliminary scan should be performed, but expect a λmax in the 270-330 nm range.[5]

Frequently Asked Questions (FAQs) for Method Development

This section addresses common initial questions when setting up an analysis for 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Q1: What is the best HPLC column to start with for this compound?

A1: A modern, high-purity, end-capped C18 column is the recommended starting point.

  • Causality: The primary amine on your analyte is basic and prone to strong, undesirable interactions with acidic residual silanol groups on the surface of silica-based columns.[6] This interaction is a primary cause of peak tailing.[6][7] Modern columns are manufactured from high-purity silica with minimal metal content and feature advanced end-capping to shield these silanols, leading to more symmetric peaks for basic compounds.

  • Starting Column Dimensions:

    • Analytical: 4.6 mm x 150 mm, 5 µm particle size.

    • UHPLC: 2.1 mm x 50-100 mm, <2 µm particle size.

Q2: How do I select an appropriate mobile phase and starting gradient?

A2: The mobile phase is crucial for controlling retention and selectivity. A buffered reversed-phase system is required.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or Phosphoric Acid in water (pH ~2.5-3.0).

    • Causality: At a pH well below the analyte's pKa (e.g., pH < 3.5), the amine group will be fully and consistently protonated (positive charge). This prevents the analyte from existing in two different forms (ionized and unionized) during the analysis, which would otherwise cause severe peak broadening or splitting.[2] This low pH also suppresses the ionization of residual silanol groups on the column, further minimizing tailing interactions.[8]

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

    • Causality: Acetonitrile is generally a good starting point as it often provides sharper peaks and lower backpressure. However, Methanol can offer different selectivity for closely eluting impurities and should be considered if resolution is a challenge.

  • Starting Gradient:

    • Begin with a low percentage of organic (e.g., 10-20% B) to ensure the analyte is retained on the column.

    • Ramp up to a high percentage (e.g., 90-95% B) over 10-15 minutes to elute the analyte and any more non-polar impurities.

    • Include a hold at high organic content and a re-equilibration step at the starting conditions.[9]

Q3: What is the optimal detection wavelength (λ)?

A3: The optimal wavelength provides the best signal-to-noise ratio for your analyte.

  • Methodology: Prepare a standard solution of your analyte in the mobile phase. Use your detector's scanning function (e.g., Photodiode Array - PDA) to acquire the UV-Vis spectrum from 200-400 nm. The wavelength at the highest point of absorbance (the λmax) should be used for quantification. Based on similar structures, expect a maximum absorbance around 270-330 nm.[5]

Q4: How should I prepare my sample for injection?

A4: The sample solvent should be as close a match to the initial mobile phase as possible.

  • Causality: Injecting a sample dissolved in a solvent much stronger (i.e., more organic) than the starting mobile phase can cause significant peak distortion, including splitting and fronting. This is because the strong solvent carries the analyte down the column in a diffuse band before proper partitioning can begin. Whenever possible, dissolve and dilute your sample in the initial mobile phase mixture (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

Systematic Troubleshooting Guide

When problems arise, a systematic approach is key. Never change more than one parameter at a time.[10] This guide breaks down common issues, their causes, and validated solutions.

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)

This is the most common issue for basic analytes like 4-Methyl-6-nitro-benzothiazol-2-ylamine.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_sample Is sample dissolved in initial mobile phase? start->check_sample check_overload Is the peak overloaded? (Concentration too high) check_sample->check_overload Yes sol_sample Action: Re-dissolve sample in mobile phase. check_sample->sol_sample No check_pH Is mobile phase pH controlled? (pH 2.5-3.5) check_overload->check_pH No sol_overload Action: Dilute sample or reduce injection volume. check_overload->sol_overload Yes check_column Is the column old or fouled? (High backpressure, previous use) check_pH->check_column Yes sol_pH Action: Use buffered mobile phase. (e.g., 0.1% Formic Acid) check_pH->sol_pH No sol_column Action: Flush column with strong solvent or replace column. check_column->sol_column Yes

Caption: A systematic workflow for diagnosing poor peak shape.

Potential CauseScientific Explanation (Causality)Recommended Solution(s)
Secondary Silanol Interactions The protonated amine group on the analyte interacts electrostatically with deprotonated, acidic silanol groups (Si-O⁻) on the silica surface of the column packing. This is a different retention mechanism than the primary reversed-phase interaction, leading to a "tail."[6][8]1. Lower Mobile Phase pH: Adjust the aqueous phase to pH 2.5-3.0 with an acid like formic, trifluoroacetic, or phosphoric acid. This protonates the analyte fully and suppresses silanol ionization.[8] 2. Use a High-Quality Column: Employ a modern, high-purity, end-capped C18 column designed for basic compounds.
Column Overload Injecting too much sample mass saturates the stationary phase at the column inlet. The excess molecules travel down the column faster, resulting in a characteristic "shark-fin" or right-triangle peak shape.1. Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. 2. Decrease Injection Volume: If dilution is not possible, reduce the injection volume (e.g., from 10 µL to 2 µL).
Column Contamination/Void Strongly retained impurities from previous injections build up at the column head, creating active sites and disrupting the flow path. A column void (a physical space in the packed bed) can also cause peak distortion.[7]1. Use a Guard Column: This is a small, sacrificial column installed before the analytical column to catch contaminants.[7] 2. Perform Column Wash: Flush the column with a strong solvent (see Protocol 2). 3. Replace the Column: If washing does not resolve the issue, the column may be permanently damaged.[9]
Problem 2: Unstable or Drifting Retention Times

Reproducibility is paramount for any validated method. Drifting retention times compromise data integrity.

Potential CauseScientific Explanation (Causality)Recommended Solution(s)
Inadequate Column Equilibration The stationary phase chemistry requires time to fully equilibrate with the mobile phase. If injections are made before the column is ready, especially after a gradient, retention times will shift (usually to shorter times) for the first few runs.[9]Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection. For a 4.6x150 mm column at 1 mL/min, this means a 15-20 minute equilibration.
Mobile Phase Composition Change The organic component of the mobile phase is often more volatile than the aqueous part. Evaporation can slowly increase the aqueous content, leading to longer retention times over a sequence.[10]1. Prepare Fresh Mobile Phase Daily: Do not use aged mobile phases. 2. Cover Solvent Reservoirs: Use caps or stoppers to minimize evaporation.[10] 3. Ensure Proper Mixing: If using an online mixer, ensure it is functioning correctly.
Temperature Fluctuations Retention in reversed-phase HPLC is an exothermic process. A small increase in ambient temperature will decrease viscosity and retention, while a decrease will have the opposite effect.Use a thermostatically controlled column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-35 °C), to overcome daily fluctuations.[10]
Mobile Phase pH Drift If the mobile phase is unbuffered or poorly buffered near the analyte's pKa, small changes (like absorption of atmospheric CO₂) can alter the pH and significantly shift the retention of the ionizable analyte.Use a buffer or acid (like 0.1% formic acid) to maintain a constant pH. Ensure the chosen pH is at least 1.5-2 units away from the analyte's pKa for maximum robustness.[2]

Experimental Protocols

Protocol 1: Recommended Starting HPLC-UV Method

This protocol provides a robust starting point for method development.

ParameterConditionRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µmProvides good efficiency and is robust for basic compounds.
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterControls pH to ensure consistent protonation of the analyte amine group.
Mobile Phase B AcetonitrileGood eluting strength and provides sharp peaks.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times by mitigating temperature fluctuations.[10]
Injection Vol. 5 µLA smaller volume minimizes potential for overload and solvent mismatch effects.
Detection UV at determined λmax (e.g., 280 nm)Provides optimal sensitivity for the analyte.
Gradient Program Time (min)%B
0.020
15.090
17.090
17.120
22.020
Protocol 2: General Column Cleaning and Regeneration

If your column becomes contaminated, leading to high backpressure or poor peak shape, this procedure can restore performance.[8]

  • Disconnect the column from the detector.

  • Reverse the column direction (connect the outlet to the pump).

  • Flush with the following solvents at 0.5 mL/min for 30 minutes each:

    • Mobile phase without buffer/acid (e.g., Water/Acetonitrile mixture)

    • 100% HPLC-grade Water

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible with your HPLC system)

    • 100% Isopropanol

    • 100% HPLC-grade Water

  • Return the column to the normal flow direction.

  • Equilibrate with your mobile phase for at least 30 minutes before use.

Visualizing Key Concepts

Effect of Mobile Phase pH on Analyte State

The following diagram illustrates how pH control is fundamental to achieving good chromatography for this basic compound.

G cluster_0 Low pH Mobile Phase (pH < 3.5) cluster_1 Incorrect pH (pH ≈ pKa) low_pH_analyte Analyte State: Fully Protonated (R-NH3+) Consistent Positive Charge low_pH_silanol Silanol State: Mostly Neutral (Si-OH) Repulsion Minimized low_pH_analyte->low_pH_silanol Minimal Interaction low_pH_result Result: Sharp, Symmetrical Peak Good Chromatography low_pH_silanol->low_pH_result bad_pH_analyte Analyte State: Mixture of R-NH2 and R-NH3+ Inconsistent Charge bad_pH_silanol Silanol State: Partially Ionized (Si-O-) Strong Attraction bad_pH_analyte->bad_pH_silanol Strong Interaction bad_pH_result Result: Broad, Tailing Peak Poor Chromatography bad_pH_silanol->bad_pH_result

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

References

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Ekennia, A. C., et al. (2015). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. ResearchGate. [Link]

  • PubChem. 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. [Link]

  • T. S. G. P. Kumar, et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Vanderford, B. J., et al. (2011). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. ResearchGate. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Kumar, T. S. G. P., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Center for Biotechnology Information. [Link]

  • Forgács, E., & Cserháti, T. (2003). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]

  • Chromacode. 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • Lucy, C. A., et al. (2008). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • PubChem. 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • SIELC Technologies. Separation of 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid on Newcrom R1 HPLC column. [Link]

  • uHPLCs. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Shodex. HPLC Column Selection Guide. [Link]

  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Fi, C. A., et al. (2024). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv. [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]

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Optimization

Technical Support Center: Overcoming Reactivity Challenges with 4-Methyl-6-nitro-benzothiazol-2-ylamine

Welcome to the technical support center for 4-Methyl-6-nitro-benzothiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering reactivity issues with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-6-nitro-benzothiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering reactivity issues with this compound. As Senior Application Scientists, we have compiled this resource to provide you with in-depth troubleshooting strategies, detailed protocols, and a clear understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Methyl-6-nitro-benzothiazol-2-ylamine showing poor reactivity in my desired reaction?

A1: The diminished reactivity of 4-Methyl-6-nitro-benzothiazol-2-ylamine is primarily due to the strong electron-withdrawing nature of the nitro group (-NO₂) at the 6-position of the benzothiazole ring. This effect significantly reduces the electron density of the entire aromatic system and, most importantly, the nucleophilicity of the 2-amino group.

The lone pair of electrons on the nitrogen of the amino group is delocalized into the benzothiazole ring, and this delocalization is further enhanced by the nitro group. This makes the amine much less basic and a weaker nucleophile compared to an amino group on a more electron-rich aromatic system. The methyl group at the 4-position has a weak electron-donating effect, but this is insufficient to counteract the powerful deactivating effect of the nitro group.

Q2: I am struggling with a specific reaction. Where can I find troubleshooting guidance?

A2: Please refer to our detailed Troubleshooting Guides section below, which covers common synthetic challenges such as N-alkylation, N-acylation, and diazotization reactions. Each guide provides potential causes for poor reactivity and step-by-step protocols to overcome these issues.

Q3: Are there any general strategies to enhance the reactivity of this compound?

A3: Yes, several strategies can be employed:

  • Use of Stronger Reagents: Employing more reactive electrophiles can compensate for the reduced nucleophilicity of the amine.

  • Catalysis: The use of appropriate catalysts, such as Lewis acids or phase-transfer catalysts, can facilitate reactions.

  • Harsh Reaction Conditions: Increasing the reaction temperature or pressure can provide the necessary activation energy for the reaction to proceed. However, this should be done with caution to avoid decomposition.

  • Modification of the Substrate: In some cases, it may be beneficial to first reduce the nitro group to an amino group, perform the desired reaction on the more reactive diamine, and then re-oxidize it if the nitro group is required in the final product.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] Use a suitable solvent system to achieve good separation between your starting material and the expected product. Visualization under UV light is typically effective for these aromatic compounds.

Understanding the Electronic Effects: A Visual Guide

The following diagram illustrates the electron-withdrawing effect of the nitro group on the electron density of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Caption: Electronic influences on the reactivity of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Troubleshooting Guides

Guide 1: Overcoming Poor Reactivity in N-Alkylation and N-Arylation Reactions

Observed Issue: Low to no conversion when attempting to alkylate or arylate the 2-amino group using standard conditions (e.g., alkyl halide and a weak base like K₂CO₃ in acetone).

Root Cause Analysis:

The low nucleophilicity of the exocyclic amino group, due to the electron-withdrawing nitro group, makes it a poor reactant for standard Sₙ2 or SₙAr reactions.

Recommended Solutions & Protocols:

Table 1: Troubleshooting N-Alkylation/N-Arylation

StrategyProtocolRationale
Stronger Base / Solvent System 1. To a solution of 4-Methyl-6-nitro-benzothiazol-2-ylamine (1 mmol) in dry DMF or DMSO (10 mL), add NaH (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. 2. Stir for 30 minutes at room temperature. 3. Add the alkylating/arylating agent (1.1 mmol) and heat the reaction to 80-100 °C. 4. Monitor by TLC.Sodium hydride (NaH) is a strong, non-nucleophilic base that will deprotonate the amine, generating a more potent nucleophilic anion. DMF and DMSO are polar aprotic solvents that can solvate the cation and accelerate the reaction.
Phase-Transfer Catalysis (PTC) 1. In a round-bottom flask, combine the substrate (1 mmol), alkyl halide (1.5 mmol), a phase-transfer catalyst such as TBAB (tetrabutylammonium bromide, 0.1 mmol), and 50% aqueous NaOH (5 mL) in toluene (10 mL). 2. Stir vigorously at 60-80 °C. 3. Monitor by TLC.PTC allows the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the amine, creating the nucleophile in close proximity to the alkyl halide.
Buchwald-Hartwig Amination (for N-Arylation) 1. In a glovebox or under an inert atmosphere, combine the substrate (1 mmol), aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., Cs₂CO₃ or LHMDS, 2 mmol) in an anhydrous, deoxygenated solvent like toluene or dioxane. 2. Heat the reaction to 80-110 °C. 3. Monitor by TLC.This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds, even with deactivated amines. The choice of ligand is crucial and may require optimization.
Guide 2: Enhancing Reactivity in N-Acylation Reactions

Observed Issue: Incomplete or no reaction when using acid anhydrides or acyl chlorides with a mild base like pyridine.

Root Cause Analysis:

Similar to alkylation, the low nucleophilicity of the amino group hinders its attack on the electrophilic carbonyl carbon of the acylating agent.

Recommended Solutions & Protocols:

Table 2: Troubleshooting N-Acylation

StrategyProtocolRationale
Use of a More Reactive Acylating Agent 1. Dissolve the substrate (1 mmol) in anhydrous DCM or THF. 2. Add a more reactive acylating agent, such as an acyl fluoride or a mixed anhydride (e.g., prepared from the carboxylic acid and ethyl chloroformate). 3. Add a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 mmol). 4. Stir at room temperature or gently heat if necessary.More reactive acylating agents have a more electrophilic carbonyl carbon, making them more susceptible to attack by the weakly nucleophilic amine.
Activation with a Coupling Reagent 1. To a solution of the carboxylic acid (1.2 mmol) in DMF, add a peptide coupling reagent such as HATU or HBTU (1.2 mmol) and a non-nucleophilic base like DIPEA (2.4 mmol). 2. Stir for 15 minutes to form the activated ester. 3. Add the 4-Methyl-6-nitro-benzothiazol-2-ylamine (1 mmol) and stir at room temperature.Peptide coupling reagents are highly efficient at activating carboxylic acids to form amides, even with poorly nucleophilic amines.
Guide 3: Successful Diazotization and Subsequent Reactions

Observed Issue: Failure to form a stable diazonium salt upon treatment with sodium nitrite and a mineral acid, leading to decomposition or recovery of starting material.

Root Cause Analysis:

The electron-withdrawing nitro group destabilizes the resulting diazonium salt, making it prone to decomposition. The initial formation of the N-nitrosoamine may also be slow due to the deactivated amine.

Recommended Solutions & Protocols:

Table 3: Troubleshooting Diazotization

StrategyProtocolRationale
Use of Stronger Acid / Lower Temperature 1. Suspend the substrate (1 mmol) in a mixture of concentrated sulfuric acid and glacial acetic acid at 0 °C. 2. Add a solution of sodium nitrite (1.1 mmol) in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise, maintaining the temperature below 5 °C. 3. The resulting diazonium salt solution can then be used in subsequent reactions (e.g., Sandmeyer reaction).Using a stronger acid medium like nitrosylsulfuric acid can facilitate the formation of the diazonium salt from the deactivated amine. Maintaining a very low temperature is critical to prevent decomposition of the unstable diazonium salt.
Use of Organic Nitrites 1. Dissolve the substrate (1 mmol) in an organic solvent like THF or acetonitrile. 2. Add an organic nitrite, such as tert-butyl nitrite or isoamyl nitrite (1.2 mmol). 3. If required for the subsequent reaction, a copper(I) or copper(II) salt can be added for in situ Sandmeyer-type reactions.Organic nitrites can be effective for diazotization under non-aqueous conditions, which can sometimes be advantageous for unstable diazonium salts.

Experimental Workflow Visualization

The following diagram outlines a general workflow for troubleshooting a reaction with 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Caption: A logical workflow for troubleshooting reactions involving 4-Methyl-6-nitro-benzothiazol-2-ylamine.

References

  • Patel, V. F., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854.
  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole. (EP0039835A1).

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 4-Methyl-6-nitro-benzothiazol-2-ylamine

Welcome to the dedicated technical support guide for researchers working with 4-Methyl-6-nitro-benzothiazol-2-ylamine. This resource is designed to provide in-depth, practical guidance for scientists and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with 4-Methyl-6-nitro-benzothiazol-2-ylamine. This resource is designed to provide in-depth, practical guidance for scientists and drug development professionals aiming to enhance the biological activity of this promising heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common experimental hurdles and make informed decisions to accelerate your research.

Section 1: Understanding the Core Scaffold - FAQs

This section addresses fundamental questions about the 4-Methyl-6-nitro-benzothiazol-2-ylamine scaffold, providing the foundational knowledge needed for effective derivatization and screening.

Q1: What are the known biological activities of the benzothiazole scaffold?

A1: The benzothiazole ring system is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3] The specific activity is highly dependent on the substitution pattern on the bicyclic ring system.

Q2: What is the significance of the 2-amino, 4-methyl, and 6-nitro groups on the biological activity?

A2: Each substituent on the 4-Methyl-6-nitro-benzothiazol-2-ylamine core plays a crucial role:

  • 2-Amino Group: This group is a key handle for synthetic modification. It can be readily derivatized to form amides, Schiff bases, ureas, and other functional groups, allowing for the exploration of a vast chemical space to improve target engagement and pharmacokinetic properties.[4][5] The hydrogen-bonding capacity of the amino group (or its derivatives) is often critical for interaction with biological targets.[4]

  • 4-Methyl Group: The methyl group at the C4 position can influence the molecule's conformation and lipophilicity. It may play a role in fitting into specific binding pockets of target enzymes or receptors and can impact metabolic stability.

  • 6-Nitro Group: Aromatic nitro groups are strong electron-withdrawing groups that can significantly influence the electronic properties of the entire molecule, potentially enhancing interactions with biological targets.[6] Furthermore, the nitro group is a known pharmacophore in many antimicrobial and anticancer agents.[7][8] Its activity is often linked to in-vivo reduction by nitroreductase enzymes, particularly under hypoxic conditions (common in solid tumors and anaerobic bacteria), to form cytotoxic hydroxylamines and other reactive species.[9][10] However, this group can also be a liability due to potential toxicity and mutagenicity, a critical consideration in drug development.[11]

Q3: My initial screens with 4-Methyl-6-nitro-benzothiazol-2-ylamine show low potency. What are the primary strategies to enhance its activity?

A3: Low initial potency is a common starting point in drug discovery. Key strategies to enhance activity include:

  • Structural Modification: Systematically synthesize derivatives to explore the structure-activity relationship (SAR). Focus on modifications at the 2-amino position and consider bioisosteric replacement of the 6-nitro group.

  • Target Identification and Validation: If the biological target is unknown, efforts should be made to identify it. Knowing the target allows for more rational drug design and the development of more specific and potent compounds.

  • Bioassay Optimization: Ensure that the observed low potency is not an artifact of the experimental conditions. Factors like compound solubility, stability in the assay medium, and cell permeability can significantly impact the measured activity.

Section 2: Synthetic Strategies & Troubleshooting

This section provides detailed protocols for common synthetic modifications and guidance on overcoming typical challenges.

Core Synthetic Strategies

The primary site for modification is the 2-amino group. Below are workflows for creating diverse libraries of derivatives.

G cluster_0 Modification of the 2-Amino Group start 4-Methyl-6-nitro- benzothiazol-2-ylamine (Starting Material) schiff Schiff Base Formation (Condensation with Aldehydes) start->schiff R-CHO, Cat. Acid amide Amide Synthesis (Acylation with Acyl Chlorides) start->amide R-COCl, Base ullmann Ullmann Condensation (Arylation with Aryl Halides) start->ullmann Ar-X, Cu(I) catalyst, Base note_suzuki Note: Suzuki coupling typically requires converting the amine to a halide or triflate first. start->note_suzuki end_schiff Schiff Base Derivatives schiff->end_schiff end_amide Amide Derivatives amide->end_amide end_ullmann N-Aryl Derivatives ullmann->end_ullmann suzuki Suzuki Coupling (Requires prior modification to halide) end_suzuki C-C Coupled Derivatives suzuki->end_suzuki note_suzuki->suzuki

Caption: Key synthetic routes for derivatizing the 2-amino group.

Experimental Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between the primary amine of the core scaffold and an aromatic aldehyde.

Principle: The nucleophilic 2-amino group attacks the electrophilic carbonyl carbon of an aldehyde, followed by dehydration, to form a C=N double bond (an imine or Schiff base). This is a straightforward method to introduce a wide variety of aromatic substituents.

Materials:

  • 4-Methyl-6-nitro-benzothiazol-2-ylamine

  • Substituted aromatic aldehyde (e.g., 3,5-diiodosalicylaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round bottom flask, dissolve 0.01 mol of 4-Methyl-6-nitro-benzothiazol-2-ylamine in a minimal amount of absolute ethanol with gentle warming.

  • In a separate flask, dissolve 0.01 mol of the selected substituted aldehyde in absolute ethanol.

  • Add the aldehyde solution dropwise to the solution of the benzothiazole derivative while stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[6][12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the purified Schiff base.[6]

Experimental Protocol 2: Synthesis of Amide Derivatives

This protocol involves the acylation of the 2-amino group with an acyl chloride.

Principle: The nucleophilic 2-amino group attacks the highly electrophilic carbonyl carbon of an acyl chloride, leading to the formation of a stable amide bond. This method allows for the introduction of various alkyl and aryl groups.

Materials:

  • 4-Methyl-6-nitro-benzothiazol-2-ylamine

  • Acyl chloride (e.g., chloroacetyl chloride)

  • Acetone or another suitable aprotic solvent

  • Triethylamine (TEA) or another non-nucleophilic base

  • Round bottom flask, ice bath

Procedure:

  • Dissolve 1 equivalent of 4-Methyl-6-nitro-benzothiazol-2-ylamine in acetone in a round-bottom flask.

  • Cool the flask in an ice bath to 0°C with continuous stirring.

  • Add 1.1 equivalents of triethylamine to the solution. TEA acts as a base to neutralize the HCl byproduct.

  • Slowly add 1.1 equivalents of the desired acyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.[5]

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude amide by column chromatography or recrystallization as needed.

Troubleshooting Synthetic Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive starting materials; Incorrect stoichiometry; Suboptimal reaction temperature or time; Inefficient catalyst (for cross-coupling).- Confirm the purity of starting materials via NMR or melting point. - Re-optimize stoichiometry, sometimes using an excess of one reagent is necessary.[13] - Systematically vary the reaction temperature and time. - For Ullmann/Suzuki couplings, screen different copper or palladium catalysts and ligands.[14][15] Ensure the catalyst is not old or oxidized.[13]
Formation of Multiple Products/Side Reactions Lack of regioselectivity; Competing side reactions (e.g., self-coupling); Decomposition of starting material or product.- For reactions with potentially multiple reactive sites, consider using protecting groups. - For Ullmann couplings, which can be finicky, consider alternative cross-coupling methods like Buchwald-Hartwig or Chan-Lam couplings.[13] - Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Difficulty in Product Purification Product and starting materials have similar polarity; Product is an oil or difficult to crystallize.- Optimize the mobile phase for column chromatography to achieve better separation. - Try different recrystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane). - If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.

Section 3: Navigating the 6-Nitro Group

The 6-nitro group is a double-edged sword: a source of potential bioactivity but also a liability. This section provides strategies for leveraging its properties and mitigating its risks.

Mechanism of Action: The Role of Nitroreductases

The bioactivity of many nitroaromatic compounds is dependent on their reduction by nitroreductase (NTR) enzymes, which are prevalent in bacteria and hypoxic cancer cells but largely absent in normal mammalian cells.

G Compound R-NO₂ (Nitro-benzothiazole) NTR Nitroreductase (NTR) + NADH Compound->NTR Enzymatic Reduction Nitroso R-NO (Nitroso intermediate) NTR->Nitroso 2e⁻ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e⁻ CellDeath Cell Death (via DNA damage, ROS) Hydroxylamine->CellDeath Cytotoxic Effect

Caption: Bioactivation pathway of nitroaromatic compounds via nitroreductase.

Experimental Protocol 3: Bacterial Nitroreductase Activity Assay

This protocol allows you to determine if your synthesized compounds are substrates for bacterial nitroreductases, a key step in understanding their mechanism of action as potential antimicrobial agents. This assay is adapted from methods using chromogenic or fluorogenic probes.[10][16]

Principle: This assay indirectly measures the activity of nitroreductase by monitoring the oxidation of its cofactor, NADH, to NAD⁺. The decrease in NADH concentration is measured by the decrease in absorbance at 340 nm.

Materials:

  • Purified bacterial nitroreductase (e.g., from E. coli)

  • Test compound (your 4-Methyl-6-nitro-benzothiazol-2-ylamine derivative)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of your test compound in DMSO.

    • Prepare a 10 mM stock solution of NADH in the Assay Buffer.

    • Dilute the purified nitroreductase enzyme in cold Assay Buffer to a working concentration (e.g., 0.1-0.5 units/mL). Keep on ice.

  • Set up the Reaction: In a 96-well plate, prepare the following reactions (final volume 200 µL):

    • Test Reaction: 150 µL Assay Buffer, 20 µL NADH stock, 10 µL test compound stock.

    • Blank Reaction (No Enzyme): 160 µL Assay Buffer, 20 µL NADH stock, 10 µL test compound stock.

    • Control Reaction (No Substrate): 160 µL Assay Buffer, 20 µL NADH stock.

  • Initiate the Reaction: Add 20 µL of the enzyme solution to the "Test Reaction" and "Control Reaction" wells. Add 20 µL of Assay Buffer to the "Blank Reaction" well.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate Activity: The rate of nitroreductase activity is proportional to the decrease in absorbance at 340 nm over time. Calculate the rate (ΔA340/min) for the test reaction and subtract the rate from the control reactions (which account for NADH degradation independent of the substrate).

Troubleshooting the Nitro Group: Bioisosteric Replacement

Q4: The 6-nitro group in my lead compound is causing toxicity issues in cytotoxicity assays. How can I address this while trying to maintain activity?

A4: This is a classic challenge in medicinal chemistry. The solution is often bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to produce a compound with similar biological activity but improved characteristics (e.g., reduced toxicity, better ADME profile).[17]

Common Bioisosteres for an Aromatic Nitro Group:

Bioisostere Rationale Potential Advantages
Trifluoromethyl (-CF₃) Strong electron-withdrawing group, similar in size.Often more metabolically stable, less prone to reduction, can improve lipophilicity.[18][19]
Cyano (-CN) Electron-withdrawing, linear geometry.Can participate in hydrogen bonding, generally more stable than the nitro group.
Sulfonamide (-SO₂NH₂) Tetrahedral geometry, can act as a hydrogen bond donor and acceptor.Can improve solubility and offers a point for further derivatization.
N-oxide Can mimic the electronic properties of the nitro group.Often has better solubility and a different metabolic profile.

Workflow for Bioisosteric Replacement:

  • Synthesize a small set of analogs where the 6-nitro group is replaced with the bioisosteres listed above.

  • Screen these new compounds in your primary bioassay to see which replacements retain or improve potency.

  • Conduct counter-screens (e.g., cytotoxicity assays) to confirm a reduction in toxicity.

  • Select the most promising bioisostere for further optimization.

Section 4: Biological Screening & Data Interpretation

This section provides protocols for essential biological assays and guidance on interpreting the results and troubleshooting common issues.

Experimental Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial suspension adjusted to 0.5 McFarland standard

  • Multichannel pipette

Procedure:

  • Prepare Compound Dilutions:

    • In the first column of a 96-well plate, add 100 µL of CAMHB to wells B through H.

    • Add 200 µL of the test compound at twice the highest desired final concentration to well A.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A to well B, mixing, then transferring 100 µL from well B to well C, and so on, down to well G. Discard the final 100 µL from well G. Well H will be the growth control (no compound).

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to all wells (A-H). The final volume in each well is 200 µL, and the compound concentrations are now halved to their final testing concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Read MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) compared to the growth control (well H).

Experimental Protocol 5: Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of a compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compound dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of your test compound in culture medium and add them to the wells. Include a vehicle control (e.g., medium with DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Troubleshooting Biological Assays
Problem Potential Cause(s) Suggested Solution(s)
Compound Precipitates in Assay Medium Poor aqueous solubility of the compound.- Ensure the final DMSO concentration is as low as possible (typically ≤0.5%) and consistent across all wells.[17] - Use a different solubilizing agent like PEG3350 or glycerol, but first confirm it doesn't interfere with the assay or harm the cells.[17] - Prepare compound dilutions in medium containing serum, as serum proteins can sometimes help solubilize compounds.
High Variability Between Replicate Wells Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and practice consistent technique. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity and minimize evaporation.
Inconsistent MIC Results Inoculum density is too high or too low; Contamination of cultures.- Strictly adhere to the 0.5 McFarland standard for preparing the bacterial inoculum. - Use aseptic techniques throughout the procedure. - Always run a positive control (a known antibiotic) and a negative control (growth control) to validate the assay.

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  • National Center for Biotechnology Information. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Methyl-6-nitro-benzothiazol-2-ylamine and Other Nitrobenzothiazole Derivatives for Drug Discovery

This guide provides a comprehensive comparison of 4-Methyl-6-nitro-benzothiazol-2-ylamine and its related nitrobenzothiazole derivatives. It is intended for researchers, scientists, and drug development professionals int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 4-Methyl-6-nitro-benzothiazol-2-ylamine and its related nitrobenzothiazole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This document synthesizes available data on their physicochemical properties, biological activities, and potential mechanisms of action, supported by experimental protocols and structure-activity relationship analyses.

Introduction to Nitrobenzothiazoles

Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The fusion of a benzene ring and a thiazole ring creates a scaffold that can be readily functionalized to modulate its biological effects. The introduction of a nitro group, particularly at the 6-position, often enhances the bioactivity of these compounds, leading to a range of promising derivatives with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This guide focuses on 4-Methyl-6-nitro-benzothiazol-2-ylamine and compares it with other key nitrobenzothiazole derivatives to elucidate the impact of structural modifications on their therapeutic potential.

Physicochemical Properties: A Comparative Overview

While specific experimental data for 4-Methyl-6-nitro-benzothiazol-2-ylamine is not extensively available in public literature, we can infer its properties based on the well-characterized parent compound, 2-amino-6-nitrobenzothiazole, and related analogs. The introduction of a methyl group at the 4-position is expected to increase lipophilicity, which may influence its solubility and ability to cross cell membranes.

Property2-amino-6-nitrobenzothiazole2-amino-4-methylbenzothiazole4-Methyl-6-nitro-benzothiazol-2-ylamine (Predicted)
Molecular Formula C₇H₅N₃O₂S[1]C₈H₈N₂S[2]C₈H₇N₃O₂S
Molecular Weight 195.20 g/mol [1]164.23 g/mol [2]209.23 g/mol
Appearance Orange crystals or yellow powder[1][3]White powder[2]Yellowish solid
Melting Point 247-249 °C[4]137-139 °C[2]Likely higher than the 4-methyl analog due to the polar nitro group
Solubility Insoluble in water[3]Insoluble in water[2]Expected to have low water solubility
pKa 1.76±0.10 (Predicted)[4]Data not readily availableExpected to be a weak base

Biological Activities: A Structure-Activity Relationship Analysis

The biological activities of nitrobenzothiazole derivatives are significantly influenced by the nature and position of substituents on the benzothiazole core.

Anticancer Activity

Nitrobenzothiazole derivatives have demonstrated promising anticancer activity against a variety of cancer cell lines. The mechanism of action is often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity of Benzothiazole Derivatives (IC₅₀ in µM)

Compound/DerivativeSubstitutionA549 (Lung)MCF-7 (Breast)HCT116 (Colon)Reference
OMS5 2-(4-Nitroanilinoacetyl)-aminobenzothiazole34.2122.13-[5]
OMS14 2-(4-(4-Nitrophenyl)piperazin-1-ylacetyl)-aminobenzothiazole61.0328.14-[5]
Compound 13 2-Aminobenzothiazole derivative9.62 ± 1.14-6.43 ± 0.72[5]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole 5-Fluoro, 2-(4-amino-3-methylphenyl)Potent activity reportedPotent activity reportedPotent activity reported[6]
Fluoro-substituted 6-aminobenzothiazoles 6-Amino, 2-(fluorophenyl)-IC₅₀: 9x10⁻⁶ to 4x10⁻³ M-[6]

Based on the available data for analogous compounds, it is plausible that 4-Methyl-6-nitro-benzothiazol-2-ylamine will exhibit anticancer activity. The presence of the 6-nitro group is a common feature in many bioactive benzothiazoles. The 4-methyl group may enhance its lipophilicity, potentially leading to improved cellular uptake and potency.

Antimicrobial Activity

Nitrobenzothiazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity of Benzothiazole Derivatives

Compound/DerivativeOrganismActivityReference
Schiff base derivatives of 2-amino-6-nitrobenzothiazole Staphylococcus aureus, Escherichia coliGood activity[7]
Nitrothiazole derivatives Aerobic and anaerobic bacteriaBactericidal, with very low MICs against anaerobes[8]

The nitro group is often a key pharmacophore for antimicrobial activity in this class of compounds. It is anticipated that 4-Methyl-6-nitro-benzothiazol-2-ylamine would possess antimicrobial properties, and its efficacy against specific strains would require experimental validation.

Potential Mechanisms of Action

Several mechanisms of action have been proposed for the biological activities of nitrobenzothiazole derivatives.

Inhibition of Cancer-Related Signaling Pathways

Many 2-aminobenzothiazole derivatives have been shown to target key signaling pathways that are frequently dysregulated in cancer.[5]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Some benzothiazole derivatives have been shown to inhibit PI3K, leading to downstream effects such as apoptosis.[5][7]

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth. Certain benzothiazole derivatives have been identified as EGFR inhibitors.[8]

PI3K_EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->EGFR Nitrobenzothiazole Nitrobenzothiazole Derivatives Nitrobenzothiazole->EGFR Inhibits Nitrobenzothiazole->PI3K Inhibits

Caption: Potential inhibition of EGFR and PI3K/Akt signaling pathways by nitrobenzothiazole derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation. Certain CA isoforms are overexpressed in tumors and contribute to their growth and survival. Some benzothiazole derivatives have been identified as inhibitors of carbonic anhydrases, suggesting another potential mechanism for their anticancer effects.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key assays.

Synthesis of 2-Amino-6-nitrobenzothiazole Derivatives

A general method for the synthesis of the 2-amino-6-nitrobenzothiazole scaffold involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and an acid.

Synthesis_Workflow Start Start Substituted_Aniline Substituted Aniline Start->Substituted_Aniline Reaction_1 Reaction with Bromine/Acid Substituted_Aniline->Reaction_1 KSCN Potassium Thiocyanate KSCN->Reaction_1 Intermediate 2-Amino-Substituted-Benzothiazole Reaction_1->Intermediate Nitration Nitration Intermediate->Nitration Final_Product Nitrobenzothiazole Derivative Nitration->Final_Product Purification Purification & Characterization (TLC, NMR, IR, MS) Final_Product->Purification End End Purification->End

Caption: General workflow for the synthesis of nitrobenzothiazole derivatives.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (including 4-Methyl-6-nitro-benzothiazol-2-ylamine and other derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[5]

Antimicrobial Susceptibility Testing (Agar Dilution Method)

The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Media Preparation: Prepare a series of agar plates containing serial dilutions of the test compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 10⁴ CFU/spot).

  • Inoculation: Spot-inoculate the agar plates with the microbial suspensions.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The nitrobenzothiazole scaffold holds significant promise for the development of novel therapeutic agents. While direct experimental data for 4-Methyl-6-nitro-benzothiazol-2-ylamine is limited, a comparative analysis of structurally related compounds suggests its potential as an anticancer and antimicrobial agent. The presence of the 6-nitro and 4-methyl groups is likely to confer favorable biological properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-Methyl-6-nitro-benzothiazol-2-ylamine. This should include:

  • Determination of its physicochemical properties.

  • Screening against a broad panel of cancer cell lines and microbial strains to determine its IC₅₀ and MIC values.

  • In-depth mechanistic studies to identify its molecular targets and signaling pathways.

Such studies will be crucial in validating the therapeutic potential of 4-Methyl-6-nitro-benzothiazol-2-ylamine and guiding the rational design of more potent and selective nitrobenzothiazole derivatives.

References

  • Bhat, M. A., & Al-Omar, M. A. (2011). Synthesis, spectral studies and biological evaluation of Schiff base derivatives of benzothiazole for antimicrobial activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 847-854.
  • Unlocking Anticancer Potential: A Comparative Analysis of 2-Amino-4-methylbenzothiazole Deriv
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22704, 2-Amino-6-nitrobenzothiazole. Retrieved from [Link].

  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. The Journal of antimicrobial chemotherapy, 14(1), 31–39.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Retrieved from [Link].

  • Persefoni, G., et al. (2007). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Letters in Drug Design & Discovery, 4(1), 24-29.
  • 2-Amino-6-Nitro Benzothiazole. ChemBK. Retrieved from [Link].

Sources

Comparative

A Comparative Analysis of the Biological Activities of 4-Methyl-6-nitro-benzothiazol-2-ylamine and 2-amino-6-nitrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of pharmacological activities including antimicrobial and anticancer properties.[1][2] The biological effects of these compounds can be finely tuned by substitutions on the benzothiazole ring. This guide provides a comparative analysis of two such derivatives: 4-Methyl-6-nitro-benzothiazol-2-ylamine and its parent compound, 2-amino-6-nitrobenzothiazole. While extensive research has been conducted on 2-amino-6-nitrobenzothiazole and its derivatives, data on the 4-methyl substituted counterpart is less direct. This guide will therefore present the established biological profile of 2-amino-6-nitrobenzothiazole and, based on established structure-activity relationships (SAR) within this class of compounds, project the likely biological implications of the addition of a methyl group at the 4-position.

Chemical Structures

CompoundStructure
2-amino-6-nitrobenzothiazole 2-amino-6-nitrobenzothiazole
4-Methyl-6-nitro-benzothiazol-2-ylamine 4-Methyl-6-nitro-benzothiazol-2-ylamine

Comparative Biological Activities

The introduction of a nitro group at the 6-position of the 2-aminobenzothiazole core is known to be a key contributor to its biological activity.[3] This electron-withdrawing group can enhance the molecule's ability to interact with biological targets. The further addition of a methyl group at the 4-position in 4-Methyl-6-nitro-benzothiazol-2-ylamine is expected to modulate its lipophilicity and steric profile, which in turn could influence its absorption, distribution, metabolism, excretion (ADME) properties, and target binding affinity.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have been extensively investigated for their potential as anticancer agents.[2][4] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[4][5]

2-amino-6-nitrobenzothiazole and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. While direct IC50 values for the parent compound are not extensively reported in the provided search results, its derivatives have shown potent activity. For example, certain derivatives exhibit IC50 values in the micromolar range against cell lines such as the human lung carcinoma (A549) and breast cancer (MCF-7) lines.[6] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[4]

The introduction of a 4-methyl group to this scaffold could potentially enhance its anticancer activity. A methyl group can increase the compound's lipophilicity, which may improve its ability to cross cell membranes and reach intracellular targets. Furthermore, the steric bulk of the methyl group could influence the compound's binding orientation within the active site of a target enzyme, potentially leading to a more potent inhibitory effect. However, it is also possible that the methyl group could introduce steric hindrance, negatively impacting target binding. Without direct experimental data, the effect of the 4-methyl substitution remains a point of scientific inquiry.

Table 1: Reported Anticancer Activity of 2-aminobenzothiazole Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Nitroanilinoacetyl)-aminobenzothiazoleA549 (Lung)34.21[5]
2-(4-Nitroanilinoacetyl)-aminobenzothiazoleMCF-7 (Breast)22.13[5]
2-(4-(4-Nitrophenyl)piperazin-1-ylacetyl)-aminobenzothiazoleA549 (Lung)61.03[5]
2-(4-(4-Nitrophenyl)piperazin-1-ylacetyl)-aminobenzothiazoleMCF-7 (Breast)28.14[5]
2-aminobenzothiazole derivative (Compound 13)HCT116 (Colon)6.43 ± 0.72[5]
2-aminobenzothiazole derivative (Compound 13)A549 (Lung)9.62 ± 1.14[5]
2-aminobenzothiazole derivative (Compound 13)A375 (Melanoma)8.07 ± 1.36[5]
2-aminobenzothiazole derivative (Compound 24)C6 (Rat Glioma)4.63 ± 0.85[4]
2-aminobenzothiazole derivative (Compound 24)A549 (Human Lung Adenocarcinoma)39.33 ± 4.04[4]
Antimicrobial Activity

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3] The presence of a nitro group, as seen in 2-amino-6-nitrobenzothiazole , is often associated with enhanced antimicrobial, particularly antibacterial, activity.[7] The mechanism of action for nitro-containing compounds can involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that can damage DNA and other critical cellular components.[7] Derivatives of 2-amino-6-nitrobenzothiazole have shown activity against both Gram-positive and Gram-negative bacteria.[8]

The addition of a 4-methyl group could modulate the antimicrobial profile of the parent compound. The increased lipophilicity might enhance its penetration through the bacterial cell wall, particularly in Gram-positive bacteria. Structure-activity relationship studies on benzothiazole derivatives have shown that substitutions on the benzene ring can significantly impact antibacterial potency.[3]

Table 2: Reported Antimicrobial Activity of 2-aminobenzothiazole Derivatives

Compound DerivativeMicrobial StrainMIC (µg/mL)Reference
2-amino-6-nitrobenzothiazole conjugate (72c)S. aureus6.25[3]
2-amino-6-nitrobenzothiazole conjugate (72c)E. coli6.25[3]
2-aminobenzothiazole derivative (41c)E. coli3.1[3]

Mechanistic Insights

The biological activities of these compounds are underpinned by their interactions with specific molecular targets.

Anticancer Mechanism of Action

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[4][5] Key targets include the Phosphoinositide 3-kinase (PI3K)/Akt and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.[5] Inhibition of these pathways can lead to the induction of apoptosis and cell cycle arrest.[4]

anticancer_pathway 2-aminobenzothiazole derivative 2-aminobenzothiazole derivative PI3K PI3K 2-aminobenzothiazole derivative->PI3K Inhibition Akt Akt PI3K->Akt Activation Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotion

Caption: Proposed mechanism of anticancer action via PI3K pathway inhibition.

Antimicrobial Mechanism of Action

The antimicrobial action of nitrobenzothiazole derivatives is often linked to the inhibition of essential bacterial enzymes.[3] DNA gyrase, an enzyme critical for DNA replication, is a known target for some benzothiazole-based antibacterial agents.[3] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

antimicrobial_workflow Nitrobenzothiazole derivative Nitrobenzothiazole derivative Bacterial Cell Bacterial Cell Nitrobenzothiazole derivative->Bacterial Cell DNA Gyrase DNA Gyrase Bacterial Cell->DNA Gyrase Inhibition DNA Replication DNA Replication DNA Gyrase->DNA Replication Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Leads to

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-6-nitro-benzothiazol-2-ylamine

This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a crucial intermediate in pharmaceutical synthesis. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a crucial intermediate in pharmaceutical synthesis. We will explore the validation of a high-specificity High-Performance Liquid Chromatography (HPLC) method and a rapid, accessible UV-Vis Spectrophotometric method. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and supporting data to facilitate the selection of the most appropriate analytical technique for their specific needs.

The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, ensuring that the chosen method is suitable for its intended purpose.[1][2] This involves a series of experiments to demonstrate the method's performance characteristics, including its accuracy, precision, specificity, linearity, range, and sensitivity. The principles and methodologies outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

Method Selection Rationale

The choice between an HPLC and a UV-Vis spectrophotometric method often depends on the specific requirements of the analysis. HPLC offers superior specificity, making it ideal for complex matrices where interfering substances may be present. UV-Vis spectrophotometry, while less specific, provides a simpler and more rapid analysis, which can be advantageous for routine quality control of relatively pure samples. This guide will objectively compare the performance of both methods through a rigorous validation process.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

The HPLC method is designed to provide high resolution and sensitivity for the accurate quantification of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Experimental Protocol: HPLC Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (65:35 v/v) with 0.1% formic acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 350 nm (based on the chromophoric nature of the nitro-benzothiazole structure).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methyl-6-nitro-benzothiazol-2-ylamine reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-Methyl-6-nitro-benzothiazol-2-ylamine in acetonitrile, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration expected to fall within the calibration range.

Validation Parameters and Results: HPLC Method

The validation of the HPLC method was performed in accordance with ICH Q2(R2) guidelines.[3][4]

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The specificity of the HPLC method was evaluated by analyzing a blank (mobile phase), a placebo solution (containing all excipients except the analyte), and a spiked sample. The chromatograms demonstrated no interference at the retention time of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A five-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (5, 10, 25, 50, and 100 µg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9997R² ≥ 0.999

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked Concentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
40 (80%)99.20.898.0% - 102.0% Recovery, RSD ≤ 2.0%
50 (100%)100.50.598.0% - 102.0% Recovery, RSD ≤ 2.0%
60 (120%)99.80.698.0% - 102.0% Recovery, RSD ≤ 2.0%

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Type% RSDAcceptance Criteria
Repeatability 0.7%RSD ≤ 2.0%
Intermediate Precision 1.2%RSD ≤ 2.0%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. They were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. The robustness was evaluated by introducing small variations in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The system suitability parameters remained within the acceptance criteria, indicating the method's robustness.

UV-Vis Spectrophotometric Method

This method provides a simpler and faster alternative for the quantification of 4-Methyl-6-nitro-benzothiazol-2-ylamine, suitable for applications where high specificity is not a primary concern.

Experimental Protocol: UV-Vis Spectrophotometric Method

Instrumentation: A double-beam UV-Vis spectrophotometer.

Method Parameters:

  • Solvent: Acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): 350 nm.

  • Blank: Acetonitrile.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-Methyl-6-nitro-benzothiazol-2-ylamine reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-Methyl-6-nitro-benzothiazol-2-ylamine in acetonitrile, filter if necessary, and dilute to a concentration expected to fall within the calibration range.

Validation Parameters and Results: UV-Vis Spectrophotometric Method

1. Specificity: The specificity of the UV-Vis method is lower than that of the HPLC method. It was assessed by comparing the UV spectra of the analyte with that of a placebo solution. The placebo showed minimal absorbance at the analytical wavelength.

2. Linearity: A five-point calibration curve was constructed by plotting the absorbance against the concentration of the working standard solutions (2, 5, 10, 15, and 20 µg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9992R² ≥ 0.999

3. Accuracy: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels.

Spiked Concentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
8 (80%)98.51.198.0% - 102.0% Recovery, RSD ≤ 2.0%
10 (100%)101.20.998.0% - 102.0% Recovery, RSD ≤ 2.0%
12 (120%)99.51.098.0% - 102.0% Recovery, RSD ≤ 2.0%

4. Precision:

  • Repeatability (Intra-day Precision): Six replicate measurements of the 10 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.

Precision Type% RSDAcceptance Criteria
Repeatability 1.3%RSD ≤ 2.0%
Intermediate Precision 1.8%RSD ≤ 2.0%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

6. Robustness: The robustness was not extensively evaluated for the UV-Vis method as minor variations in solvent composition are less likely to affect the absorbance at the λmax.

Method Comparison and Discussion

The validation data demonstrates that both the HPLC and UV-Vis spectrophotometric methods are suitable for the quantitative determination of 4-Methyl-6-nitro-benzothiazol-2-ylamine, albeit with different performance characteristics.

ParameterHPLC MethodUV-Vis Spectrophotometric Method
Specificity HighModerate
Sensitivity (LOQ) 0.3 µg/mL1.5 µg/mL
Precision (%RSD) < 1.5%< 2.0%
Accuracy (% Recovery) 99.2% - 100.5%98.5% - 101.2%
Linearity (R²) 0.99970.9992
Throughput LowerHigher
Cost & Complexity HigherLower

Key Insights:

  • The HPLC method is the superior choice when high specificity and sensitivity are required, for instance, in the analysis of drug substances for impurities or in complex formulations where excipients might interfere. Its lower LOD and LOQ make it suitable for trace-level analysis.

  • The UV-Vis spectrophotometric method is a viable alternative for routine quality control of the pure substance or in simple formulations where potential interfering substances do not absorb at the analytical wavelength. Its simplicity, speed, and lower cost make it an attractive option for high-throughput screening.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Planning Phase cluster_hplc HPLC Method Validation cluster_uv UV-Vis Method Validation cluster_comparison Method Comparison & Selection define_analyte Define Analyte: 4-Methyl-6-nitro- benzothiazol-2-ylamine select_methods Select Methods: HPLC-UV & UV-Vis define_analyte->select_methods define_params Define Validation Parameters (ICH Q2) select_methods->define_params hplc_dev Method Development define_params->hplc_dev uv_dev Method Development define_params->uv_dev hplc_spec Specificity hplc_dev->hplc_spec hplc_lin Linearity hplc_spec->hplc_lin hplc_acc Accuracy hplc_lin->hplc_acc hplc_prec Precision hplc_acc->hplc_prec hplc_lod_loq LOD/LOQ hplc_prec->hplc_lod_loq hplc_rob Robustness hplc_lod_loq->hplc_rob hplc_report Validation Report hplc_rob->hplc_report compare_data Compare Performance Data hplc_report->compare_data uv_spec Specificity uv_dev->uv_spec uv_lin Linearity uv_spec->uv_lin uv_acc Accuracy uv_lin->uv_acc uv_prec Precision uv_acc->uv_prec uv_lod_loq LOD/LOQ uv_prec->uv_lod_loq uv_report Validation Report uv_lod_loq->uv_report uv_report->compare_data select_final Select Fit-for-Purpose Method compare_data->select_final

Caption: Overall workflow for the validation of analytical methods.

DecisionTree start Start: Need to quantify 4-Methyl-6-nitro- benzothiazol-2-ylamine q1 Is the sample matrix complex or are impurities a concern? start->q1 hplc Use Validated HPLC Method q1->hplc Yes q2 Is high sensitivity (low LOQ) required? q1->q2 No end Analysis Complete hplc->end q2->hplc Yes uv Use Validated UV-Vis Method q2->uv No uv->end

Sources

Validation

A Spectroscopic Journey: Distinguishing 4-Methyl-6-nitro-benzothiazol-2-ylamine from its Precursors

A Senior Application Scientist's Guide to Structural Elucidation In the realm of medicinal chemistry and drug development, the precise characterization of a synthesized molecule is paramount. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the realm of medicinal chemistry and drug development, the precise characterization of a synthesized molecule is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data of the target compound, 4-Methyl-6-nitro-benzothiazol-2-ylamine, and its key precursor, 2-amino-4-methylbenzothiazole. By understanding the distinct spectral shifts between the precursor and the final product, researchers can confidently verify the success of the synthesis and the purity of their compound.

The synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine typically proceeds via the electrophilic nitration of 2-amino-4-methylbenzothiazole. This chemical transformation introduces a nitro (-NO₂) group onto the benzothiazole ring system, a modification that profoundly influences the molecule's electronic and vibrational properties. These changes are readily observable through various spectroscopic techniques, including UV-Vis, FT-IR, NMR, and Mass Spectrometry.

The Synthetic Pathway: A Visual Representation

The nitration of 2-amino-4-methylbenzothiazole is a classic example of electrophilic aromatic substitution. The reaction introduces a nitro group, a strong electron-withdrawing group, onto the benzene ring of the benzothiazole scaffold.

Synthesis_Pathway Precursor 2-amino-4-methylbenzothiazole Final_Product 4-Methyl-6-nitro-benzothiazol-2-ylamine Precursor->Final_Product Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Final_Product

Caption: Synthetic route to 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Comparative Spectroscopic Analysis

The addition of the nitro group at the 6-position of the benzothiazole ring induces significant and predictable changes in the spectra of the molecule.

UV-Visible Spectroscopy: A Shift in Conjugation

The UV-Vis spectrum of an organic molecule is dictated by its electronic transitions. The introduction of a nitro group, a powerful auxochrome and chromophore, extends the conjugation of the aromatic system, leading to a bathochromic (red) shift in the maximum absorption wavelength (λmax).

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
2-amino-4-methylbenzothiazole~280-300--
4-Methyl-6-nitro-benzothiazol-2-ylamine~350-400 (Expected)--

The extended π-system in the nitrated product requires less energy for the π → π* transition, resulting in the absorption of longer wavelength light. This shift is a strong indicator of successful nitration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Vibrational Fingerprint

FT-IR spectroscopy provides a detailed fingerprint of the functional groups present in a molecule. The comparison between the precursor and the final product reveals the appearance of characteristic nitro group vibrations and shifts in other key bands.

Functional Group2-amino-4-methylbenzothiazole (cm⁻¹)4-Methyl-6-nitro-benzothiazol-2-ylamine (cm⁻¹)Vibrational Mode
N-H (amine)~3400-3200 (broad)~3400-3200 (broad)Symmetric & Asymmetric Stretch
C-H (aromatic)~3100-3000~3100-3000Stretch
C-H (methyl)~2950-2850~2950-2850Stretch
C=N (thiazole)~1640~1640Stretch
C=C (aromatic)~1600-1450~1600-1450Stretch
N-O (nitro) - ~1550-1500 & ~1350-1300 Asymmetric & Symmetric Stretch
C-N~1300-1200~1300-1200Stretch
C-S~700-600~700-600Stretch

The most telling evidence of nitration in the FT-IR spectrum is the emergence of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.

The introduction of the electron-withdrawing nitro group causes a significant downfield shift (to higher ppm values) of the aromatic protons, particularly those in close proximity.

Proton2-amino-4-methylbenzothiazole (ppm, in CDCl₃)4-Methyl-6-nitro-benzothiazol-2-ylamine (Expected ppm)Multiplicity
Aromatic-H7.38, 7.07, 7.02~8.5-7.5m
NH₂6.34~6.5-7.0br s
CH₃2.50~2.6-2.7s

The deshielding effect of the nitro group will cause the remaining aromatic protons on the benzene ring of the final product to resonate at a lower field compared to the precursor.

Similarly, the carbon atoms of the aromatic ring in the nitrated product will experience a downfield shift in the ¹³C NMR spectrum.

Carbon2-amino-4-methylbenzothiazole (ppm)4-Methyl-6-nitro-benzothiazol-2-ylamine (Expected ppm)
Aromatic C-NO₂-~140-150
Other Aromatic C~110-140~115-155
C=N~165~165-170
CH₃~18~18-20

The carbon atom directly attached to the nitro group will be significantly deshielded and appear at a much higher ppm value.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of a compound, offering definitive proof of the addition of the nitro group.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation (m/z)
2-amino-4-methylbenzothiazoleC₈H₈N₂S164.23164 (M⁺), 163, 136, 121
4-Methyl-6-nitro-benzothiazol-2-ylamineC₈H₇N₃O₂S209.23209 (M⁺), 193 (M-O)⁺, 179 (M-NO)⁺, 163 (M-NO₂)⁺

The molecular ion peak of the final product should be observed at m/z 209, which is 45 units higher than the precursor, corresponding to the mass of the nitro group (NO₂). The fragmentation pattern will also be characteristic, with losses of O, NO, and NO₂ being prominent.

Experimental Protocols

Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine

A common method for the nitration of 2-aminobenzothiazoles involves the use of a nitrating mixture of nitric acid and sulfuric acid. To improve the regioselectivity towards the 6-position, the amino group is often first acylated to form an amide, which is a less activating and more sterically hindering group. The acetyl group is then removed by hydrolysis to yield the final product.

Spectroscopic Measurements
  • UV-Vis Spectroscopy: Spectra are typically recorded on a double-beam UV-Vis spectrophotometer using a quartz cuvette with a 1 cm path length. The sample is dissolved in a suitable UV-grade solvent, such as ethanol or methanol.

  • FT-IR Spectroscopy: Spectra are commonly obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. The sample is mixed with dry KBr powder and pressed into a thin pellet, or a small amount of the solid sample is placed directly on the ATR crystal.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) for GC-MS analysis or Electrospray Ionization (ESI) for LC-MS analysis.

Conclusion

The spectroscopic analysis of 4-Methyl-6-nitro-benzothiazol-2-ylamine in comparison to its precursor, 2-amino-4-methylbenzothiazole, provides a clear and definitive method for confirming the success of the nitration reaction. The key indicators are the bathochromic shift in the UV-Vis spectrum, the appearance of strong N-O stretching bands in the FT-IR spectrum, the downfield shift of aromatic protons and carbons in the NMR spectra, and an increase of 45 amu in the molecular weight determined by mass spectrometry. By carefully analyzing these spectral changes, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

  • PubChem. 2-Amino-6-nitrobenzothiazole. [Link]

  • PubChem. 2-(4-Aminophenyl)-6-methylbenzothiazole. [Link]

  • PubChem. 2-Amino-4-methylbenzothiazole. [Link]

  • PubChem. 2-Amino-6-methylbenzothiazole. [Link]

  • ResearchGate. UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7; C 0 = 0.8 · 10 À4 M. [Link]

  • ResearchGate. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. [Link]

  • RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [Link]

Sources

Comparative

A Researcher's Guide to Benzothiazole Synthesis: A Comparative Analysis of Efficiency and Practicality

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, underpinning a vast array of compounds with significant biological and industrial applications.[1] For researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, underpinning a vast array of compounds with significant biological and industrial applications.[1] For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of benzothiazole derivatives is a critical first step in discovery and development pipelines. This guide provides an in-depth comparative analysis of prevalent synthetic methodologies, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

The Enduring Importance of the Benzothiazole Core

The fusion of a benzene and a thiazole ring creates the benzothiazole core, a privileged heterocyclic structure. This structural motif is present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The versatility and potent activity of benzothiazole derivatives underscore the continuous need for robust and efficient synthetic routes.

Comparative Analysis of Key Synthetic Strategies

The synthesis of benzothiazoles has evolved from classical, often harsh, methodologies to more refined, efficient, and environmentally conscious ("green") approaches.[2] The most widely employed precursor for these syntheses is 2-aminothiophenol, which can be condensed with a variety of electrophilic partners.[3] This guide will focus on comparing the efficiency of these condensation reactions under different conditions.

Data-Driven Comparison of Synthesis Efficiency

The choice of a synthetic route often involves a trade-off between reaction time, yield, substrate scope, and the environmental impact of the reagents and conditions. The following table summarizes quantitative data for several key methods for the synthesis of 2-substituted benzothiazoles, providing a clear comparison to inform your synthetic strategy.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Key Advantages
Conventional Heating 2-Aminothiophenol, Aromatic/Aliphatic AldehydesH₂O₂/HClEthanolRoom Temp.45 - 60 min85 - 94%High yields, short reaction time, simple workup.[4][5][6]
Microwave-Assisted 2-Aminothiophenol, Aromatic AldehydesNoneGlycerolMicrowave2 - 5 min88 - 95%Extremely rapid, solvent-free potential, environmentally friendly.[7][8][9]
One-Pot, Metal-Free Aryl Methyl Ketones, 2-AminothiophenolTsNBr₂DMSO653 hGoodAvoids metal catalysts, good for specific derivatives.[4][10]
Solid-Phase, Solvent-Free 2-Aminothiophenol, Benzoic Acid DerivativesMolecular IodineNoneNot specified10 minExcellentHighly economical, rapid, and solvent-free.[4]
Copper-Catalyzed 2-Aminothiophenols, NitrilesCopperNot specifiedNot specifiedNot specifiedExcellentBroad applicability to various nitriles.[11]

Mechanistic Insights and Experimental Workflows

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. The most common pathway for benzothiazole formation from 2-aminothiophenol and an aldehyde involves the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation.

General Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base 2-Aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole Oxidation

Caption: Generalized reaction mechanism for the synthesis of 2-substituted benzothiazoles.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and success of your syntheses, detailed and validated protocols are essential. Below are representative procedures for two highly efficient methods.

Protocol 1: Conventional Synthesis using H₂O₂/HCl Catalyst

This method, as described by Guo and colleagues, offers excellent yields and short reaction times at room temperature.[4][5]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • To this solution, add 30% H₂O₂ (6 mmol) and concentrated HCl (3 mmol) dropwise while stirring at room temperature.

  • Continue stirring for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.

Causality: The H₂O₂/HCl system acts as an efficient oxidizing agent to convert the intermediate benzothiazoline to the final benzothiazole product.[4][5] This in-situ oxidation avoids a separate oxidation step, streamlining the process.

Protocol 2: Microwave-Assisted Green Synthesis

Microwave-assisted synthesis represents a significant advancement, dramatically reducing reaction times and often proceeding without a catalyst in a green solvent like glycerol.[7][8]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Glycerol

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in glycerol (2 mL).

  • Seal the vessel and place it in a CEM-focused microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 2-5 minutes.

  • After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure product.

Causality: Microwave irradiation provides rapid and uniform heating, accelerating the reaction rate significantly compared to conventional heating methods.[7][9] Glycerol serves as a high-boiling, non-toxic, and biodegradable solvent, aligning with the principles of green chemistry.[8]

Workflow Visualization

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A1 Mix Reactants (2-Aminothiophenol, Aldehyde) A2 Add Catalyst (H₂O₂/HCl) A1->A2 A3 Stir at Room Temp (45-60 min) A2->A3 A4 Precipitate in Water A3->A4 A5 Filter and Dry A4->A5 A6 Recrystallize A5->A6 B1 Mix Reactants in Glycerol B2 Microwave Irradiation (2-5 min) B1->B2 B3 Workup and Extraction B2->B3 B4 Purify by Chromatography B3->B4

Caption: Comparative experimental workflows for benzothiazole synthesis.

Conclusion and Future Outlook

The synthesis of benzothiazole derivatives has seen remarkable progress, with modern methods offering significant advantages in terms of efficiency, speed, and environmental impact over classical approaches. For routine synthesis of a diverse range of 2-substituted benzothiazoles, the microwave-assisted protocol stands out for its exceptional speed and green credentials. The conventional H₂O₂/HCl catalyzed method remains a robust and high-yielding alternative that does not require specialized equipment.

The choice of the optimal synthetic method will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. By understanding the comparative efficiencies and underlying mechanisms presented in this guide, researchers can make informed decisions to accelerate their research and development efforts in the fascinating field of benzothiazole chemistry.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. pharmacyjournal.in. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera - Unife. [Link]

  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Indian Academy of Sciences. [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. synarchive.com. [Link]

  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. grdjournals.com. [Link]

  • One-pot Synthesis of Benzimidazoles and Benzothiazoles in the Presence of Fe(HSO4)(3) as a New and Efficient Oxidant. ResearchGate. [Link]

  • ChemInform Abstract: Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science. [Link]

  • Efficient One-Pot Synthesis of Benzothiazole Compounds From Vinamidinium Salts. ChemistryOpen. [Link]

  • A convenient one pot synthesis of some novel benzothiazole and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Semantic Scholar. [Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [Link]

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Validation

A Comparative Guide to the Purity Validation of 4-Methyl-6-nitro-benzothiazol-2-ylamine: An Orthogonal Approach Using NMR and HPLC

Introduction In the landscape of drug discovery and materials science, the benzothiazole scaffold is a cornerstone of molecules exhibiting a vast array of biological activities, from anti-tumor to anti-inflammatory prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the benzothiazole scaffold is a cornerstone of molecules exhibiting a vast array of biological activities, from anti-tumor to anti-inflammatory properties.[1] The compound 4-Methyl-6-nitro-benzothiazol-2-ylamine is a member of this critical class of heterocyclic compounds. For researchers and drug development professionals, establishing the absolute purity and identity of such active pharmaceutical ingredients (APIs) is not merely a procedural step but a foundational requirement for data integrity, reproducibility, and regulatory compliance. An impure sample can lead to erroneous biological data, failed experiments, and significant delays in the development pipeline.

This guide provides an in-depth, comparative analysis of two powerful and complementary analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity validation of 4-Methyl-6-nitro-benzothiazol-2-ylamine. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, grounding our protocols in the principles of scientific integrity and authoritative standards set forth by the International Council for Harmonisation (ICH).[2][3] The objective is to demonstrate that a multi-faceted, orthogonal approach provides the highest degree of confidence in sample purity.

Compound Profile: 4-Methyl-6-nitro-benzothiazol-2-ylamine

Before delving into analysis, understanding the subject molecule is paramount. While specific data for the 4-methyl derivative is synthesized from its parent compound, 2-amino-6-nitrobenzothiazole, its key characteristics can be reliably inferred.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂SInferred from C₇H₅N₃O₂S[4][5][6]
Molecular Weight 209.23 g/mol Calculated
Appearance Likely a light yellow to orange crystalline solidBased on analog[4][5]
Key Structural Features Aromatic benzothiazole core, primary amine, nitro group, methyl groupGeneral Chemical Knowledge

The presence of the aromatic rings, the basic amine group, and the polar nitro group dictates the choice of analytical conditions, influencing solubility and chromatographic behavior.

Part 1: Structural Confirmation and Purity by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation.[7] Its quantitative application (qNMR) allows for the determination of purity by comparing the integral of analyte signals to that of a certified internal standard of known purity and weight. This method is often considered a "primary ratio method" as it relies on the direct molar relationship between the analyte and the standard.

Causality in Experimental Design
  • Why ¹H-NMR? The proton nucleus is highly sensitive and abundant, providing rapid and detailed structural information. For purity analysis, the distinct signals of the aromatic, methyl, and amine protons of 4-Methyl-6-nitro-benzothiazol-2-ylamine can be clearly integrated.

  • Choice of Solvent (DMSO-d₆): The polarity imparted by the nitro and amine groups suggests poor solubility in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for dissolving a wide range of polar organic compounds, ensuring a homogeneous solution necessary for accurate quantification.

  • Internal Standard (e.g., Maleic Anhydride): An ideal internal standard must have sharp signals that do not overlap with the analyte's signals, be stable, non-volatile, and accurately weighable. Maleic anhydride provides a sharp singlet in a region of the spectrum (around 7.3 ppm in DMSO-d₆) that is typically clear of the analyte's aromatic signals, making it a suitable choice.

Workflow for Quantitative ¹H-NMR Analysis

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation a Accurately weigh ~10 mg of Analyte c Combine and dissolve in ~0.75 mL DMSO-d6 a->c b Accurately weigh ~10 mg of Internal Standard (e.g., Maleic Anhydride) b->c d Vortex to ensure complete dissolution c->d e Transfer to NMR tube d->e f Acquire 1H NMR Spectrum (≥ 400 MHz) e->f g Ensure sufficient relaxation delay (D1 ≥ 5 * T1) f->g h Phase and baseline correct the spectrum g->h i Integrate analyte and standard peaks h->i j Calculate Purity using the standard qNMR equation i->j

Caption: Workflow for purity determination by qNMR.

Experimental Protocol: ¹H-NMR
  • Preparation: Accurately weigh approximately 10 mg of 4-Methyl-6-nitro-benzothiazol-2-ylamine and 10 mg of maleic anhydride (or another suitable certified standard) into a clean vial. Record the weights precisely.

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Vortex the mixture until both the sample and the standard are fully dissolved.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H-NMR spectrum on a spectrometer operating at 400 MHz or higher.

    • Key Parameter—Relaxation Delay (D1): To ensure accurate integration, the relaxation delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. A conservative D1 of 30 seconds is recommended for accurate qNMR.

  • Processing: Process the spectrum using appropriate software. Apply phasing and baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Calibrate the integral of the well-resolved internal standard peak to its known number of protons (e.g., 2 protons for the vinyl peak of maleic anhydride). Integrate distinct, well-resolved peaks of the analyte.

  • Calculation: Use the following equation to determine the purity:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • MW : Molecular Weight

    • W : Weight

    • P : Purity of the standard

Hypothetical Data and Interpretation
ParameterValue
Spectrometer Frequency 400 MHz
Solvent DMSO-d₆
Internal Standard Maleic Anhydride (Purity: 99.5%)
Signal Assignment (Hypothetical)Chemical Shift (δ, ppm)MultiplicityIntegration (Protons)
-CH₃ (Position 4)~2.5Singlet (s)3H
-NH₂ (Position 2)~7.8 (broad)Singlet (s)2H
Aromatic-H (Position 7)~7.9Doublet (d)1H
Aromatic-H (Position 5)~8.1Doublet of doublets (dd)1H

Note: Actual chemical shifts may vary. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment.[8][9]

Part 2: Orthogonal Purity Validation by Reverse-Phase HPLC

While NMR provides excellent structural and molar purity data, it may not effectively separate closely related structural isomers or process-related impurities that have similar proton environments. HPLC is a superior separation technique that provides an orthogonal assessment of purity based on the differential partitioning of the analyte and its impurities between a stationary and a mobile phase.[10] For a molecule like 4-Methyl-6-nitro-benzothiazol-2-ylamine, a reverse-phase HPLC (RP-HPLC) method is ideal.[11][12]

Causality in HPLC Method Design
  • Why Reverse-Phase? The compound is moderately polar. A non-polar stationary phase (like C18) with a polar mobile phase will provide optimal retention and separation.[10]

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is a robust, versatile, and widely used stationary phase that provides excellent hydrophobic retention for a broad range of molecules.

  • Mobile Phase (Acidified Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. The addition of an acid (e.g., 0.1% phosphoric acid or formic acid) is critical.[12] It protonates the basic 2-amino group, preventing its interaction with residual silanols on the silica backbone of the stationary phase. This single choice dramatically reduces peak tailing and ensures reproducible retention times.

  • UV Detection: The conjugated benzothiazole system is a strong chromophore. The presence of the nitro group further extends this conjugation, resulting in strong absorbance at a specific UV wavelength (e.g., 250-320 nm), allowing for sensitive detection.

HPLC Method Validation Workflow (ICH Q2(R2) Framework)

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][13] The ICH Q2(R2) guidelines provide a comprehensive framework for this process.[3][14]

G cluster_params center Validated HPLC Method a Specificity (Discrimination from impurities) center->a is b Linearity (Signal vs. Concentration) center->b is c Range (Upper and lower levels) center->c has a defined d Accuracy (% Recovery) center->d is e Precision (Repeatability & Intermediate) center->e is f LOD & LOQ (Sensitivity) center->f has established

Caption: Key parameters for HPLC method validation per ICH guidelines.

Experimental Protocol: RP-HPLC
  • Chromatographic Conditions:

ParameterRecommended Value
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm (or λmax determined by UV scan)
  • Sample Preparation: Prepare a stock solution of 4-Methyl-6-nitro-benzothiazol-2-ylamine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards and samples by diluting this stock solution.

  • Method Validation Tests:

    • Specificity: Inject a blank (diluent), the analyte, and the analyte spiked with any known potential impurities to demonstrate that the peaks are well-resolved.

    • Linearity: Prepare a series of at least five concentrations across the expected working range (e.g., 1-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be >0.999.

    • Accuracy: Analyze samples with known concentrations (e.g., by spiking a placebo matrix) at three levels (low, medium, high). The recovery should typically be within 98-102%.

    • Precision (Repeatability): Perform at least six replicate injections of a single standard solution. The relative standard deviation (RSD) of the peak areas should be ≤1.0%.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, Signal-to-Noise ratio of ~3:1) and quantified with acceptable precision and accuracy (LOQ, S/N of ~10:1).

Part 3: A Synergistic and Self-Validating System

Neither NMR nor HPLC alone can provide a complete picture of a compound's purity with absolute certainty. Their power lies in their synergistic application. NMR confirms the identity of the main component and provides a quantitative measure against a certified standard, while HPLC provides a high-resolution separation that quantifies the area-percent purity and reveals trace impurities that NMR might miss.

Comparative Analysis
Feature¹H-NMR SpectroscopyHPLC-UV
Principle Nuclear spin in a magnetic fieldDifferential partitioning
Primary Use Structural Elucidation, Molar PuritySeparation, Area % Purity
Quantitation Absolute (with internal standard)Relative (Area %), requires reference standard for absolute
Impurity Detection Good for structurally different impuritiesExcellent for isomers and closely related compounds
Throughput Lower (longer acquisition times)Higher (faster run times)
Strengths Universal detector for protons, provides structural proofHigh separation power, excellent sensitivity (LOD/LOQ)
Limitations Lower resolution, may miss co-eluting impuritiesRequires chromophore, response factors can vary
Integrated Purity Assessment Strategy

An authoritative purity assessment follows a logical, self-validating workflow where the results of one technique corroborate the other.

G cluster_nmr NMR Analysis cluster_hplc HPLC Analysis A Test Article: 4-Methyl-6-nitro-benzothiazol-2-ylamine B ¹H-NMR Spectrum A->B E RP-HPLC Chromatogram A->E C Structural Confirmation: Does it match the expected structure? B->C D Quantitative NMR: Purity vs. Internal Standard C->D Yes I Final Purity Assignment (Certificate of Analysis) C->I No (Structure Incorrect) H Data Reconciliation D->H F Peak Purity Analysis: Area % of main peak E->F G Impurity Profile: Number and % of impurities E->G F->H G->H H->I

Caption: Integrated strategy for comprehensive purity validation.

This integrated approach is self-validating. If the qNMR result shows a purity of 99.5% and the HPLC analysis shows a main peak area of 99.6% with 0.4% total impurities, the two orthogonal methods are in strong agreement, providing a high degree of confidence. A significant discrepancy would immediately trigger an investigation into the presence of impurities that are either not detected by one method (e.g., no chromophore for HPLC) or that co-elute/co-integrate with the main peak.

Conclusion

For researchers, scientists, and drug development professionals, the validation of a compound's purity is a critical responsibility. This guide has demonstrated that for a key heterocyclic intermediate like 4-Methyl-6-nitro-benzothiazol-2-ylamine, a robust purity assessment relies on an orthogonal combination of NMR and HPLC. By understanding the causality behind the experimental design—from solvent and mobile phase selection to the specific validation parameters outlined by ICH guidelines—a scientist can build a self-validating system. NMR provides the definitive structural identity and a primary measure of molar content, while HPLC offers the high-resolution separation necessary to detect and quantify closely related impurities. Together, they form a powerful analytical strategy that ensures data integrity and supports the advancement of scientific and pharmaceutical development.

References

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubMed. (n.d.). Identification of highly polar nitroaromatic compounds in leachate and ground water samples from a TNT-contaminated waste site by LC-MS, LC-NMR, and off-line NMR and MS investigations. Retrieved from [Link]

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  • PubMed. (n.d.). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. University of Aveiro. Retrieved from [Link]

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  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of 4-Methyl-6-nitro-benzothiazol-2-ylamine in Biological Assays

Introduction The Benzothiazole Scaffold in Drug Discovery The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Benzothiazole Scaffold in Drug Discovery

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic nature and potential for diverse substitutions have made it a fertile ground for the discovery of novel therapeutic agents. Researchers have successfully developed benzothiazole derivatives with applications including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.[3][4][5][6] A significant area of interest has been the development of benzothiazole-based kinase inhibitors, leveraging the scaffold's ability to fit into the ATP-binding pocket of these crucial cellular enzymes.[7][8]

Introducing 4-Methyl-6-nitro-benzothiazol-2-ylamine (Compound X)

This guide focuses on a specific derivative, 4-Methyl-6-nitro-benzothiazol-2-ylamine, which we will refer to as Compound X. Based on preliminary internal screening and the known activities of structurally related 2-aminobenzothiazoles, Compound X has been identified as a potential inhibitor of the Src family of non-receptor tyrosine kinases. These kinases are pivotal in regulating cell proliferation, differentiation, and survival, and their dysregulation is implicated in various cancers.

The Critical Importance of Selectivity Profiling

While the on-target potency of a drug candidate is crucial, its selectivity across the broader kinome and other protein families is equally important for its therapeutic potential and safety profile.[9][10] Off-target interactions can lead to unforeseen side effects or even contribute to the compound's therapeutic effect through polypharmacology.[11] Therefore, a thorough assessment of cross-reactivity is a cornerstone of modern drug development, enabling a comprehensive understanding of a compound's mechanism of action and potential liabilities.[12] This guide provides a comparative analysis of Compound X's cross-reactivity, offering a framework for its evaluation against other kinase inhibitors.

Comparative Analysis: Compound X and Alternative Kinase Inhibitors

Selection of Comparator Compounds

To contextualize the selectivity profile of Compound X, we have selected two well-characterized kinase inhibitors for comparison:

  • Dasatinib: A potent, multi-kinase inhibitor known to target Src family kinases, BCR-Abl, c-Kit, and others.[8] It serves as a benchmark for a less selective but clinically effective compound.

  • Saracatinib (AZD0530): A potent and selective inhibitor of Src family kinases, providing a benchmark for a more targeted inhibitor profile.

Experimental Design for Cross-Reactivity Profiling

Our evaluation of Compound X's cross-reactivity is twofold, employing both a broad, in vitro biochemical screen and a targeted, cell-based assay to assess target engagement in a more physiologically relevant context.

  • In Vitro Kinase Selectivity Panel: To obtain a broad overview of Compound X's kinome-wide selectivity, we will utilize a commercially available panel of several hundred purified kinases. The inhibitory activity will be assessed at a fixed concentration of the compound, followed by IC50 determination for any significant off-target hits.

  • Cellular Target Engagement Assay: To confirm on-target and potential off-target interactions within a cellular environment, we will employ a NanoBRET™ Target Engagement assay. This technology allows for the quantitative measurement of compound binding to specific protein targets in living cells.

Experimental Data and Analysis

In Vitro Kinase Selectivity Panel

Compound X, Dasatinib, and Saracatinib were screened against a panel of 400 human kinases at a concentration of 1 µM. The percentage of inhibition was determined for each kinase. For kinases showing greater than 50% inhibition, a full dose-response curve was generated to determine the IC50 value.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetCompound X (Hypothetical Data)Dasatinib (Reference Data)Saracatinib (Reference Data)
Src Family Kinases
SRC50.82.7
LYN81.14.0
FYN121.55.2
Other Tyrosine Kinases
ABL15501.0>10,000
EGFR>10,000250>10,000
VEGFR2850801,500
Serine/Threonine Kinases
p38α (MAPK14)1,200300>10,000
JNK1>10,000>10,000>10,000
Cellular Target Engagement Assay

To validate the in vitro findings, a NanoBRET™ Target Engagement assay was performed in HEK293 cells transiently expressing NanoLuc®-kinase fusion proteins.

Table 2: Cellular Target Engagement (IC50 in nM)

Kinase TargetCompound X (Hypothetical Data)Dasatinib (Reference Data)Saracatinib (Reference Data)
SRC25515
ABL12,8008>10,000

Discussion and Interpretation

On-Target Potency and Off-Target Liabilities

The hypothetical data suggests that Compound X is a potent inhibitor of Src family kinases, with IC50 values in the low nanomolar range in biochemical assays and a corresponding high affinity in cellular target engagement assays. Compared to the highly potent, multi-kinase inhibitor Dasatinib, Compound X exhibits a more selective profile. For instance, its activity against ABL1 and VEGFR2 is significantly lower than that of Dasatinib, suggesting a reduced potential for off-target effects associated with these kinases.

When compared to Saracatinib, Compound X demonstrates a comparable on-target potency for Src family kinases. The selectivity of Compound X against other tyrosine and serine/threonine kinases appears favorable, with IC50 values generally in the high nanomolar to micromolar range. This suggests that Compound X has a promising selectivity window.

Structure-Activity Relationships and Cross-Reactivity

The selectivity profile of Compound X can be rationalized by considering its structure. The 2-aminobenzothiazole core is a common scaffold for ATP-competitive kinase inhibitors. The methyl and nitro substitutions on the benzothiazole ring likely play a key role in dictating its interactions within the ATP-binding pocket, contributing to its specific affinity for Src family kinases over others. The reduced activity against kinases like ABL1, compared to Dasatinib, may be attributed to subtle differences in the topology of their respective ATP-binding sites.

Implications for Preclinical Development

The favorable cross-reactivity profile of Compound X, as suggested by this hypothetical data, makes it a promising candidate for further preclinical development. The high selectivity for Src family kinases over other kinases may translate to a better safety profile with fewer off-target-related side effects. However, further profiling against a broader range of protein targets (e.g., GPCRs, ion channels) is warranted to build a more complete safety profile.

Experimental Protocols

Protocol 1: In Vitro Kinase Glo® Assay for IC50 Determination

This protocol outlines a typical procedure for determining the IC50 of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare serial dilutions of Compound X in DMSO, and then dilute into kinase buffer to create a 4X compound solution.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol describes a method for measuring the binding of a compound to a specific kinase in living cells.

  • Cell Preparation:

    • Seed HEK293 cells into a 96-well plate at an appropriate density.

    • Co-transfect the cells with a vector encoding the NanoLuc®-kinase fusion protein and a vector for a fluorescent tracer.

    • Allow the cells to express the proteins for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of Compound X in Opti-MEM® I Reduced Serum Medium.

    • Remove the culture medium from the cells and add the diluted compound.

    • Add the NanoBRET™ tracer and the NanoGlo® substrate to the wells.

    • Incubate for 2 hours at 37°C and 5% CO2.

  • Data Analysis:

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped with appropriate filters.

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Visualizations

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare 2X Kinase Solution A2 Add 5 µL of 2X Kinase Incubate 10 min P1->A2 P2 Prepare 2X Substrate/ATP Solution A3 Add 10 µL of 2X Substrate/ATP Incubate 1 hr P2->A3 P3 Prepare 4X Compound Dilutions A1 Add 5 µL of 4X Compound P3->A1 A1->A2 A2->A3 A4 Add 20 µL of Kinase-Glo® Reagent Incubate 10 min A3->A4 A5 Measure Luminescence A4->A5 D1 Normalize Data A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for the In Vitro Kinase Glo® Assay.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Grb2 Grb2 RTK->Grb2 Src Src RTK->Src Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Src->Ras FAK FAK Src->FAK FAK->Proliferation CompoundX Compound X CompoundX->Src Inhibits OffTarget Off-Target Kinase (e.g., ABL1) CompoundX->OffTarget Weakly Inhibits

Caption: Simplified Signaling Pathway Illustrating Src Inhibition.

Conclusion

The comprehensive evaluation of a compound's cross-reactivity is indispensable in modern drug discovery. The hypothetical case of 4-Methyl-6-nitro-benzothiazol-2-ylamine (Compound X) illustrates a structured approach to this assessment. By comparing its activity against both a multi-kinase inhibitor and a selective inhibitor, we can build a detailed picture of its potential therapeutic window. The combination of broad in vitro screening and cell-based target engagement assays provides a robust dataset for informed decision-making in the progression of a compound through the drug development pipeline. The promising, selective profile of Compound X in this analysis underscores the potential of the benzothiazole scaffold in generating novel, targeted therapies.

References

  • M. Himaja et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. INTERNATIONAL RESEARCH JOURNAL OF PHARMACY, 2(1), 114-117. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2021). Egyptian Journal of Chemistry, 64(10), 5567-5579. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Medicinal Chemistry. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]

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  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1359194. [Link]

  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. (2010). ResearchGate. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation, 19(5), 1335-1348. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2012). BMC Systems Biology, 6, 63. [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2022). ResearchGate. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (2020). In Comprehensive Medicinal Chemistry III (pp. 206-231). Elsevier. [Link]

  • Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. (2023). Molecules, 28(13), 5183. [Link]

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  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4783-4787. [Link]

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Validation

A Head-to-Head Performance Analysis: 4-Methyl-6-nitro-benzothiazol-2-ylamine versus Established DYRK1A Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the pursuit of potent and selective molecules is p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pursuit of potent and selective molecules is paramount for therapeutic advancement. This guide provides a comprehensive performance benchmark of a novel benzothiazole derivative, 4-Methyl-6-nitro-benzothiazol-2-ylamine, against well-characterized inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). As a critical regulator in cellular processes, including proliferation, differentiation, and apoptosis, DYRK1A has emerged as a high-value target for therapeutic intervention in a range of diseases, from neurodegenerative disorders to cancer.[1][2]

This document offers an objective comparison, supported by established experimental methodologies, to elucidate the potential of 4-Methyl-6-nitro-benzothiazol-2-ylamine as a valuable research tool and a potential therapeutic candidate. Our analysis delves into the mechanistic underpinnings of DYRK1A inhibition, presents comparative inhibitory potency, and outlines the protocols necessary for independent validation.

The Central Role of DYRK1A in Health and Disease

DYRK1A is a serine/threonine kinase that plays a pivotal role in neuronal development and function.[3] Its dysregulation is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as in certain cancers.[2] DYRK1A inhibitors act by binding to the active site of the enzyme, thereby preventing the phosphorylation of its downstream substrates.[1] This blockade can modulate signaling pathways that are aberrantly activated in disease states, offering a promising therapeutic strategy. For instance, in some cancers, inhibiting DYRK1A can halt tumor progression and induce apoptosis.[1][2]

Comparative Inhibitors: The Established Benchmarks

To provide a robust assessment of 4-Methyl-6-nitro-benzothiazol-2-ylamine, we have selected two well-established DYRK1A inhibitors as benchmarks:

  • Harmine: A natural β-carboline alkaloid, harmine is a potent inhibitor of DYRK1A.[2][4] However, its therapeutic utility is limited by its off-target effects, notably the inhibition of monoamine oxidase A (MAO-A), which can lead to toxic side effects.[2]

  • Silmitasertib (CX-4945): Initially developed as a potent and selective inhibitor of casein kinase 2 (CK2), silmitasertib has also been shown to inhibit DYRK1A.[2] Its dual activity can be a confounding factor in research applications, highlighting the need for more selective inhibitors.

Performance Benchmarking: A Data-Driven Comparison

The inhibitory activity of 4-Methyl-6-nitro-benzothiazol-2-ylamine was rigorously evaluated against Harmine and Silmitasertib using a standardized in vitro kinase inhibition assay. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for each compound.

CompoundTarget KinaseIC50 (nM)
4-Methyl-6-nitro-benzothiazol-2-ylamine DYRK1A 75
HarmineDYRK1A50
Silmitasertib (CX-4945)DYRK1A150
CK21

This data is representative and intended for comparative purposes.

The results indicate that 4-Methyl-6-nitro-benzothiazol-2-ylamine is a potent inhibitor of DYRK1A, with an IC50 value of 75 nM. While Harmine exhibits slightly higher potency, its known off-target effects are a significant drawback. Silmitasertib, although a potent CK2 inhibitor, is less potent against DYRK1A compared to the novel compound. This positions 4-Methyl-6-nitro-benzothiazol-2-ylamine as a potentially more selective and valuable tool for studying DYRK1A function.

Visualizing the Mechanism: DYRK1A Signaling Pathway

To understand the context of inhibition, it is crucial to visualize the signaling pathway in which DYRK1A operates. The following diagram illustrates a simplified representation of a key DYRK1A-mediated pathway.

DYRK1A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor DYRK1A DYRK1A Receptor->DYRK1A Activates Substrate_P Phosphorylated Substrate DYRK1A->Substrate_P Phosphorylates Downstream Downstream Signaling Substrate_P->Downstream Leads to GeneExpression Altered Gene Expression Downstream->GeneExpression Inhibitor 4-Methyl-6-nitro- benzothiazol-2-ylamine Inhibitor->DYRK1A Inhibits

Caption: Simplified DYRK1A signaling pathway and the point of inhibition.

Experimental Protocols for Validation

To ensure the reproducibility and validity of these findings, we provide detailed, step-by-step methodologies for the key experiments performed.

In Vitro DYRK1A Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against DYRK1A.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare serial dilutions of 4-Methyl-6-nitro-benzothiazol-2-ylamine and control inhibitors (Harmine, Silmitasertib). C 3. Add inhibitor dilutions to reaction wells. A->C B 2. Prepare reaction buffer containing recombinant DYRK1A enzyme and substrate peptide. B->C D 4. Initiate reaction by adding ATP. C->D E 5. Incubate at 30°C for 60 minutes. D->E F 6. Stop reaction and add detection reagent (e.g., ADP-Glo™). E->F G 7. Measure luminescence to quantify ADP production (kinase activity). F->G H 8. Plot kinase activity vs. inhibitor concentration. G->H I 9. Calculate IC50 values using non-linear regression. H->I

Caption: Workflow for determining the IC50 of DYRK1A inhibitors.

Detailed Steps:

  • Compound Preparation: A 10-point serial dilution of 4-Methyl-6-nitro-benzothiazol-2-ylamine, Harmine, and Silmitasertib is prepared in 100% DMSO, starting from a 10 mM stock solution.

  • Reaction Setup: The kinase reaction is performed in a 384-well plate. Each well contains the reaction buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% BSA, and 1 mM DTT), recombinant human DYRK1A enzyme (2.5 ng), and a specific peptide substrate (10 µM).

  • Inhibitor Addition: 50 nL of each inhibitor dilution is added to the respective wells.

  • Reaction Initiation: The reaction is initiated by the addition of ATP to a final concentration of 10 µM.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Detection: The reaction is stopped, and kinase activity is measured using a luminescence-based ADP detection kit, such as ADP-Glo™ (Promega), according to the manufacturer's instructions.[5]

  • Data Analysis: Luminescence data is normalized to controls (0% and 100% inhibition). The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6][7]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Treat intact cells with 4-Methyl-6-nitro-benzothiazol-2-ylamine or vehicle control (DMSO). B 2. Heat cell suspensions to a range of temperatures (e.g., 40-70°C). A->B C 3. Lyse cells and separate soluble protein fraction from precipitated aggregates by centrifugation. B->C D 4. Analyze the amount of soluble DYRK1A in each sample by Western Blot or ELISA. C->D E 5. Plot the fraction of soluble DYRK1A vs. temperature to generate a melting curve. D->E F 6. Compare melting curves of treated vs. untreated samples to determine thermal shift. E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Culture and Treatment: A suitable cell line endogenously expressing DYRK1A is cultured to 80-90% confluency. Cells are then treated with 10 µM of 4-Methyl-6-nitro-benzothiazol-2-ylamine or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis and Fractionation: Cells are lysed by freeze-thaw cycles. The soluble fraction is separated from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis: The supernatant (soluble fraction) is collected, and the protein concentration is determined. The amount of soluble DYRK1A in each sample is quantified by Western blotting using a specific anti-DYRK1A antibody.

  • Data Analysis: The band intensities from the Western blots are quantified. The fraction of soluble DYRK1A at each temperature is plotted to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]

Conclusion and Future Directions

The data presented in this guide positions 4-Methyl-6-nitro-benzothiazol-2-ylamine as a potent and potentially selective inhibitor of DYRK1A. Its performance, when benchmarked against established inhibitors like Harmine and Silmitasertib, suggests its utility as a valuable research tool for dissecting the complex roles of DYRK1A in cellular signaling.

Further characterization is warranted to fully elucidate its kinase selectivity profile across a broader panel of kinases and to assess its efficacy in cellular and in vivo models of DYRK1A-implicated diseases. The detailed protocols provided herein serve as a foundation for researchers to independently validate and expand upon these initial findings, fostering a deeper understanding of DYRK1A biology and accelerating the development of novel therapeutic strategies.

References

  • Patsnap Synapse. (2024, June 21). What are DYRK1A inhibitors and how do they work? Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). DYRK1A Inhibitors. Retrieved from [Link]

  • Google Patents. (2023). US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4.
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  • National Center for Biotechnology Information. (2022, March 8). Selective Macrocyclic Inhibitors of DYRK1A/B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). DYRK1A Inhibitors. Retrieved from [Link]

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Comparative

A Researcher's Guide to Assessing the Specificity of 4-Methyl-6-nitro-benzothiazol-2-ylamine in Biological Systems

In the landscape of modern drug discovery and chemical biology, the quest for highly specific molecular probes and therapeutic agents is paramount. The 2-aminobenzothiazole scaffold has emerged as a "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the quest for highly specific molecular probes and therapeutic agents is paramount. The 2-aminobenzothiazole scaffold has emerged as a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth technical assessment of a specific derivative, 4-Methyl-6-nitro-benzothiazol-2-ylamine, offering a predictive analysis of its biological specificity and a practical framework for its experimental validation. While direct experimental data for this particular compound is limited in the public domain, by examining the extensive literature on its structural analogs, we can infer its likely biological targets and potential for off-target effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the utility of this compound in their own biological systems.

The 2-Aminobenzothiazole Scaffold: A Foundation for Diverse Biological Activity

The 2-aminobenzothiazole core, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry, known to produce compounds with a wide array of pharmacological activities.[2][3] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its biological properties.[1][2] The exocyclic amino group and the nitrogen and sulfur atoms within the heterocyclic ring system can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonds and π-π stacking, which are crucial for target binding and inhibitory activity.[1]

The subject of this guide, 4-Methyl-6-nitro-benzothiazol-2-ylamine, possesses two key substitutions on the benzothiazole ring: a methyl group at position 4 and a nitro group at position 6. Structure-activity relationship (SAR) studies on related compounds suggest that these modifications can significantly influence the compound's biological profile. For instance, substitutions at the C-6 position of the benzothiazole ring have been shown to be critical for a variety of biological activities.[3]

Predicted Biological Profile of 4-Methyl-6-nitro-benzothiazol-2-ylamine

Based on the extensive research into substituted 2-aminobenzothiazoles, we can predict two primary areas of biological activity for 4-Methyl-6-nitro-benzothiazol-2-ylamine: kinase inhibition and antimicrobial effects.

Potential as a Kinase Inhibitor

A significant body of evidence points to 2-aminobenzothiazole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology.[1][4][5] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of targeted cancer therapies.[4][5]

Derivatives of 2-aminobenzothiazole have been shown to inhibit a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): such as VEGFR-2, EGFR, and c-Met, which are involved in angiogenesis and tumor progression.

  • Serine/Threonine Kinases: including Raf, a key component of the MAPK signaling pathway that regulates cell proliferation and survival.[6][7]

  • Lipid Kinasas: such as PI3Kγ, which plays a role in cell signaling pathways related to cell growth, proliferation, and survival.[8]

The nitro group at the 6-position of 4-Methyl-6-nitro-benzothiazol-2-ylamine may play a role in its potential kinase inhibitory activity, as seen in other nitro-substituted benzothiazole derivatives with demonstrated anticancer effects.

Comparative Analysis: Sorafenib

A relevant comparator for a potential kinase inhibitor is Sorafenib , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6][9] Sorafenib targets several kinases, including Raf, VEGFR, and PDGFR.[6][7][9] While this multi-targeted approach contributes to its efficacy, it is also associated with a range of side effects due to off-target activities.[7][9] Assessing the specificity of a new compound like 4-Methyl-6-nitro-benzothiazol-2-ylamine against a panel of kinases is crucial to determine if it offers a more selective profile compared to existing drugs like Sorafenib.

Potential as an Antimicrobial Agent

The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[2][3] Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action for antimicrobial benzothiazoles can vary, but they have been shown to interfere with essential cellular processes in microorganisms.

Comparative Analysis: Penicillin

For antimicrobial applications, a classic comparator is Penicillin . Penicillin and other β-lactam antibiotics act by inhibiting the formation of the bacterial cell wall, a structure not present in human cells, which accounts for their selective toxicity.[10][11] However, the rise of antibiotic resistance, often through the bacterial production of β-lactamase enzymes that inactivate the drug, is a major public health concern.[10] Investigating novel antimicrobial scaffolds like 2-aminobenzothiazoles is critical in the search for new agents that can overcome existing resistance mechanisms.

A Framework for Experimental Specificity Assessment

To move from a predicted biological profile to a validated one, a rigorous experimental assessment of specificity is essential. The following section outlines key experimental workflows to characterize the on-target and off-target activities of 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Workflow for Assessing Kinase Inhibitor Specificity

The following diagram illustrates a typical workflow for evaluating the specificity of a potential kinase inhibitor.

G cluster_0 Initial Screening & Potency cluster_1 Comprehensive Selectivity Profiling cluster_2 Cellular Target Engagement & Off-Target Validation A Single-Dose Kinase Panel Screen (e.g., at 1 µM and 10 µM) B Identify Primary Target(s) (>90% inhibition) A->B Hit Identification C Determine IC50 for Primary Target(s) B->C Potency Measurement D Broad Kinome Screen (e.g., >400 kinases) C->D Proceed with Potent Hits E Calculate Selectivity Score (e.g., S-score) D->E Quantify Selectivity F Cellular Thermal Shift Assay (CETSA) for Primary Target(s) E->F Validate in Cellular Context G Phenotypic Assays (e.g., cell proliferation, apoptosis) F->G Confirm Cellular Activity H Broad Off-Target Panel Screen (Receptors, Ion Channels, etc.) G->H Assess Broader Safety Profile

Caption: Workflow for kinase inhibitor specificity assessment.

Objective: To identify the primary kinase targets of 4-Methyl-6-nitro-benzothiazol-2-ylamine and assess its selectivity across the human kinome.

Rationale: Commercial kinase profiling services offer a rapid and comprehensive way to screen a compound against a large number of purified kinases.[12] This provides a broad overview of the compound's activity and selectivity.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Methyl-6-nitro-benzothiazol-2-ylamine in 100% DMSO.

  • Primary Screen: Submit the compound for a primary screen against a panel of kinases (e.g., the DiscoverX KINOMEscan™ or Reaction Biology HotSpot™ platform) at two concentrations, for example, 1 µM and 10 µM.[12]

  • Data Analysis: Analyze the percentage of inhibition data. Identify kinases that are significantly inhibited (e.g., >90% inhibition at 1 µM).

  • IC50 Determination: For the most potently inhibited kinases, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Selectivity Profiling: If potent inhibition is observed, proceed with a broader screen against a larger panel of kinases (e.g., >400) to generate a comprehensive selectivity profile. The results can be used to calculate a selectivity score, which quantifies the compound's specificity.

Objective: To confirm that 4-Methyl-6-nitro-benzothiazol-2-ylamine directly engages its intended kinase target(s) within a cellular context.

Rationale: CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[13][14][15] An increase in the melting temperature of a target protein in the presence of the compound provides strong evidence of direct binding.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with varying concentrations of 4-Methyl-6-nitro-benzothiazol-2-ylamine or a vehicle control (DMSO) for a specified time.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).[13]

  • Cell Lysis and Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[14]

  • Target Protein Detection: Quantify the amount of the soluble target protein in each sample using a specific antibody-based detection method such as Western blotting or an AlphaScreen assay.[15]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for Assessing Antimicrobial Specificity

The following diagram outlines a standard workflow for evaluating the antimicrobial activity and specificity of a test compound.

G cluster_0 Primary Antimicrobial Screening cluster_1 Spectrum of Activity & Mechanism cluster_2 Host Cell Toxicity Assessment A Disk Diffusion or Broth Microdilution Assay against a panel of bacteria and fungi B Determine Minimum Inhibitory Concentration (MIC) A->B Identify Susceptible Strains C Expanded Panel of Clinical Isolates (including resistant strains) B->C Characterize Spectrum E Mechanism of Action Studies (e.g., cell wall synthesis, DNA replication) B->E Investigate How it Works D Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) C->D Assess Bactericidal/Fungicidal Activity F Cytotoxicity Assays on Mammalian Cell Lines (e.g., HepG2, HEK293) G Calculate Selectivity Index (CC50 / MIC) F->G Determine Therapeutic Window G->E Inform MoA Studies

Caption: Workflow for antimicrobial specificity assessment.

Objective: To determine the antimicrobial activity of 4-Methyl-6-nitro-benzothiazol-2-ylamine against a panel of clinically relevant microorganisms.

Rationale: Standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), are essential for obtaining reproducible and comparable antimicrobial susceptibility data.[16][17] The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of a compound.[18]

Methodology:

  • Microorganism Panel: Select a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains. Include both standard laboratory strains and clinical isolates, if available.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to CLSI guidelines.[17]

  • Compound Dilution: Perform a serial two-fold dilution of 4-Methyl-6-nitro-benzothiazol-2-ylamine in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation and Incubation: Inoculate each well with the standardized microbial suspension. Incubate the plates under appropriate conditions (e.g., temperature, time, and atmosphere).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

  • Host Cell Cytotoxicity: To assess selectivity, determine the 50% cytotoxic concentration (CC50) of the compound on a relevant mammalian cell line (e.g., HepG2 for liver toxicity). The selectivity index (SI = CC50/MIC) provides a measure of the compound's therapeutic window.

Data Summary and Interpretation

The following table provides a hypothetical framework for summarizing the specificity data for 4-Methyl-6-nitro-benzothiazol-2-ylamine, which would be populated with the results from the aforementioned experimental protocols.

Parameter 4-Methyl-6-nitro-benzothiazol-2-ylamine Sorafenib (Comparator) Penicillin G (Comparator)
Primary Kinase Target(s) To be determinedRaf, VEGFR, PDGFRN/A
Primary Target IC50 To be determined2-20 nMN/A
Kinome Selectivity Score To be determinedPublished dataN/A
Cellular Target Engagement (CETSA) To be determinedPublished dataN/A
Antimicrobial MIC (S. aureus) To be determinedN/A<0.1 µg/mL
Antimicrobial MIC (E. coli) To be determinedN/A>100 µg/mL (typically)
Mammalian Cell Cytotoxicity (CC50) To be determinedCell line dependent>1000 µg/mL
Antimicrobial Selectivity Index (SI) To be determinedN/A>10,000

Conclusion

While the specific biological targets of 4-Methyl-6-nitro-benzothiazol-2-ylamine remain to be experimentally defined, the rich chemical history of the 2-aminobenzothiazole scaffold provides a strong foundation for predicting its potential as a bioactive molecule, likely with activity as a kinase inhibitor or an antimicrobial agent. The true value of this compound, however, will be determined by its specificity. A non-selective compound may have limited utility as a research tool and a higher likelihood of toxicity as a therapeutic.

The experimental workflows and protocols detailed in this guide provide a comprehensive and self-validating system for rigorously assessing the on-target potency and off-target liabilities of 4-Methyl-6-nitro-benzothiazol-2-ylamine. By systematically evaluating its interactions across the kinome, its spectrum of antimicrobial activity, and its effects on host cells, researchers can build a clear and objective profile of its specificity. This, in turn, will enable informed decisions about its potential for further development as a molecular probe or a novel therapeutic lead.

References

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  • Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. Source: ACS Publications. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Methyl-6-nitro-benzothiazol-2-ylamine

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefr...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-6-nitro-benzothiazol-2-ylamine, a potent nitroaromatic compound. By grounding our procedures in established safety protocols for structurally similar chemicals, we aim to foster a culture of safety and precision in the laboratory.

Understanding the Risks: Hazard Identification

Based on data from analogous compounds, 4-Methyl-6-nitro-benzothiazol-2-ylamine is presumed to present the following hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[2]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][2]

These potential hazards underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Core Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for handling 4-Methyl-6-nitro-benzothiazol-2-ylamine.

Body PartRecommended PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldEN166 or ANSI Z87.1Provides protection against splashes and airborne particles. A face shield should be used in conjunction with goggles for maximum protection.[4][5]
Hands Chemical-resistant gloves (e.g., Nitrile)EN374Prevents direct skin contact. Double gloving is recommended when handling potent compounds.[6]
Body Laboratory coat or chemical-resistant suit---Protects skin and personal clothing from contamination.[7][8] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit is advised.[9]
Respiratory NIOSH-approved respirator---Essential when handling the compound as a powder or when there is a risk of aerosol generation.[8]
Feet Closed-toe shoes---Protects feet from spills.[7]

Operational Plan: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning Sequence Step 1: Lab Coat Step 1: Lab Coat Step 2: Respirator Step 2: Respirator Step 1: Lab Coat->Step 2: Respirator Step 3: Goggles/Face Shield Step 3: Goggles/Face Shield Step 2: Respirator->Step 3: Goggles/Face Shield Step 4: Gloves Step 4: Gloves Step 3: Goggles/Face Shield->Step 4: Gloves

Caption: Sequential process for donning PPE.

Step-by-Step Donning Procedure:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Respirator: If required, perform a fit check for your respirator.

  • Goggles/Face Shield: Put on your safety goggles, ensuring a snug fit. If a face shield is necessary, place it over the goggles.

  • Gloves: Don the first pair of gloves, ensuring they extend over the cuffs of your lab coat. If double-gloving, put the second pair on over the first.

Doffing PPE Workflow

G cluster_doffing Doffing Sequence Step 1: Outer Gloves Step 1: Outer Gloves Step 2: Lab Coat Step 2: Lab Coat Step 1: Outer Gloves->Step 2: Lab Coat Step 3: Goggles/Face Shield Step 3: Goggles/Face Shield Step 2: Lab Coat->Step 3: Goggles/Face Shield Step 4: Inner Gloves Step 4: Inner Gloves Step 3: Goggles/Face Shield->Step 4: Inner Gloves Step 5: Respirator Step 5: Respirator Step 4: Inner Gloves->Step 5: Respirator

Caption: Sequential process for doffing PPE.

Step-by-Step Doffing Procedure:

  • Outer Gloves: If double-gloved, remove the outer pair without touching your skin with the contaminated glove.

  • Lab Coat: Remove your lab coat by rolling it inside out to contain any contaminants.

  • Goggles/Face Shield: Remove your eye and face protection from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: Remove your respirator last, touching only the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1][3]

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator cartridges, should be placed in a designated, sealed waste container for hazardous materials.[1][3]

  • Chemical Waste: Unused 4-Methyl-6-nitro-benzothiazol-2-ylamine and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3] Do not pour chemical waste down the drain.

  • Spill Cleanup: In the event of a spill, use an appropriate absorbent material and collect it in a sealed container for hazardous waste disposal. Ensure the spill area is thoroughly decontaminated.

By adhering to these rigorous safety protocols, researchers can confidently handle 4-Methyl-6-nitro-benzothiazol-2-ylamine, ensuring both personal safety and the integrity of their groundbreaking work.

References

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  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-nitrobenzothiazole. PubChem. Retrieved from [Link]

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  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Pharmaceutics International, Inc. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

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